molecular formula C13H12N4 B7766499 Fmoc-Glu(O-2-PhiPr)-OH CAS No. 138370-35-1

Fmoc-Glu(O-2-PhiPr)-OH

货号: B7766499
CAS 编号: 138370-35-1
分子量: 224.26 g/mol
InChI 键: UQVKZNNCIHJZLS-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

PhiP(2-Amino-1-methyl-6-phenylimidazol[4,5-b]pyridine) can cause cancer according to The World Health Organization's International Agency for Research on Cancer (IARC).
PhIP is an imidazopyridine that is 1H--imidazo[4,5-b]pyridine which is substituted at positions 1, 2, and 6 by methyl, amino, and phenyl groups, respectively. It is the most abundant of the mutagenic heterocyclic amines found in cooked meat and fish. It has a role as a carcinogenic agent and a mutagen. It is an imidazopyridine and a primary amino compound.
PhIP (2-Amino-1-methyl-6-phenylimidazo(4,5-b)pyridine) has been used in trials studying the basic science of Pancreas Cancer.
2-Amino-1-Methyl-6-Phenylimidazo[4,5-b]Pyridine is a synthetic, gray-white crystalline solid that is soluble in dimethylsulfoxide and methanol. It is produced in small quantities for research purposes. 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine is formed naturally during the cooking of muscle-derived foods (meat and fish). Levels of this chemical produced in this manner are dependent on cooking temperature, cooking time and method of cooking (direct or indirect). It is one of the most abundant heterocyclic amines in a typical Western diet. 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine has also been detected in processed food flavorings, beer, wine, and cigarette smoke. It is reasonably anticipated to be a human carcinogen. (NCI05)
1-Methyl-6-phenyl-1H-imidazo[4,5-b]pyridin-2-amine is a food-related mutagen, reported to be the most abundant heterocyclic amine found in cooked meat and fish.
mutagen from fried ground beef;  structure given in first source
structure in first source

属性

IUPAC Name

1-methyl-6-phenylimidazo[4,5-b]pyridin-2-amine
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InChI

InChI=1S/C13H12N4/c1-17-11-7-10(9-5-3-2-4-6-9)8-15-12(11)16-13(17)14/h2-8H,1H3,(H2,14,15,16)
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InChI Key

UQVKZNNCIHJZLS-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CN1C2=C(N=CC(=C2)C3=CC=CC=C3)N=C1N
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Molecular Formula

C13H12N4
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DSSTOX Substance ID

DTXSID3037628
Record name 2-Amino-1-methyl-6-phenylimidazo [4,5-b]pyridine
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Molecular Weight

224.26 g/mol
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Physical Description

Gray-white solid; [Merck Index], Solid
Record name 2-Amino-1-methyl-6-phenylimidazo(4,5-b)pyridine
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Record name 1-Methyl-6-phenyl-1H-imidazo[4,5-b]pyridin-2-amine
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Solubility

Soluble in methanol, DMSO
Record name 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine
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Vapor Pressure

0.00000001 [mmHg]
Record name 2-Amino-1-methyl-6-phenylimidazo(4,5-b)pyridine
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Color/Form

Gray-white crystals, Solid

CAS No.

105650-23-5, 138370-35-1
Record name 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine
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Record name 1-Methyl-6-phenyl-1H-imidazo[4,5-b]pyridin-2-amine
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Record name 2-AMINO-1-METHYL-6-PHENYLIMIDAZO(4,5-B)PYRIDINE
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Record name 1-Methyl-6-phenyl-1H-imidazo[4,5-b]pyridin-2-amine
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Melting Point

327 °C, MP: 327-328 °C, 327 - 328 °C
Record name 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine
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Record name 1-Methyl-6-phenyl-1H-imidazo[4,5-b]pyridin-2-amine
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Foundational & Exploratory

What are the chemical properties of Fmoc-Glu(O-2-PhiPr)-OH?

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Glu(O-2-PhiPr)-OH, with the systematic name N-α-(9-Fluorenylmethoxycarbonyl)-L-glutamic acid γ-(2-phenylisopropyl) ester, is a crucial building block in modern solid-phase peptide synthesis (SPPS). Its unique characteristic lies in the 2-phenylisopropyl (O-2-PhiPr) protecting group on the side chain of glutamic acid. This group offers the advantage of being selectively removable under mildly acidic conditions, which allows for orthogonal protection strategies in complex peptide synthesis, particularly in the formation of cyclic peptides and peptide libraries. This guide provides a comprehensive overview of its chemical properties, experimental protocols, and applications.

Chemical and Physical Properties

This compound is a white to pale yellow powder.[1] While a specific melting point is not consistently reported in publicly available literature, its other key properties are well-documented.

PropertyValueSource
CAS Number 200616-39-3[1][2]
Molecular Formula C29H29NO6[1][2]
Molecular Weight 487.54 g/mol [2]
Appearance White to pale yellow powder[1]
Purity (HPLC) ≥95.0%[2]
Purity (TLC) ≥97%[2]
pKa (Predicted) 3.69 ± 0.10[1]
Optical Rotation [α]D25 = -5 ± 2º (c=1 in MeOH)
Storage Store at 0°C to 15-25°C. Long-term storage at -20°C is recommended.[1][2]
Solubility
SolventGeneral Solubility
N,N-Dimethylformamide (DMF) Soluble
N-Methyl-2-pyrrolidone (NMP) Soluble
Dichloromethane (DCM) Soluble

Spectroscopic Data

Detailed spectroscopic data such as 1H NMR, 13C NMR, FT-IR, and Mass Spectrometry are typically available from the supplier for specific batches but are not broadly published. Researchers should refer to the Certificate of Analysis for precise data.

Experimental Protocols

The primary application of this compound is in Fmoc-based solid-phase peptide synthesis (SPPS). The key experimental advantage of this reagent is the selective deprotection of the O-2-PhiPr group.

General Workflow for SPPS using this compound

The following diagram illustrates the typical cycle of incorporating this compound into a peptide chain on a solid support.

SPPS_Workflow Resin Resin with N-terminal amine Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Resin->Deprotection Washing1 Washing (DMF) Deprotection->Washing1 Coupling Coupling of This compound (e.g., DIC/Oxyma) Washing1->Coupling Washing2 Washing (DMF) Coupling->Washing2 Capping Capping (Optional) (e.g., Acetic Anhydride) Washing2->Capping Elongation Repeat cycle for next amino acid Capping->Elongation

General SPPS cycle for amino acid incorporation.
Protocol for Selective On-Resin Cleavage of the O-2-PhiPr Group

This protocol is central to the utility of this compound, enabling subsequent on-resin cyclization or side-chain modification.

Materials:

  • Peptide-resin containing the Glu(O-2-PhiPr) residue

  • 1% (v/v) Trifluoroacetic acid (TFA) in Dichloromethane (DCM)

  • Dichloromethane (DCM) for washing

  • N,N-Dimethylformamide (DMF) for washing

  • A suitable reaction vessel for solid-phase synthesis

Procedure:

  • Swell the peptide-resin in DCM for 20-30 minutes.

  • Drain the DCM.

  • Add the 1% TFA in DCM solution to the resin.

  • Gently agitate the resin for 5-10 minutes at room temperature. Repeat this step 2-3 times.

  • Monitor the cleavage progress by taking a small sample of the resin, cleaving the peptide with a standard strong TFA cocktail, and analyzing by HPLC-MS.

  • Once the deprotection is complete, drain the 1% TFA/DCM solution.

  • Wash the resin thoroughly with DCM (3-5 times) to remove residual acid.

  • Wash the resin with DMF (3-5 times) to prepare for the next reaction step (e.g., on-resin cyclization).

The following diagram illustrates the selective deprotection and subsequent on-resin cyclization.

Selective_Deprotection_Cyclization start Peptide-Resin with This compound and another deprotected side-chain (e.g., Lys(Boc) -> Lys(NH2)) deprotection Selective Deprotection (1% TFA in DCM) start->deprotection washing Washing (DCM and DMF) deprotection->washing cyclization On-Resin Cyclization (Coupling reagents, e.g., DIC/Oxyma) washing->cyclization final_cleavage Final Cleavage from Resin and global deprotection (e.g., TFA cocktail) cyclization->final_cleavage cyclic_peptide Purified Cyclic Peptide final_cleavage->cyclic_peptide

Workflow for on-resin cyclization.

Applications in Drug Development

The ability to perform selective side-chain deprotection makes this compound a valuable tool for the synthesis of complex peptides with therapeutic potential.

  • Cyclic Peptides: Many biologically active peptides have a cyclic structure, which can enhance their stability, receptor affinity, and selectivity. This compound is instrumental in the synthesis of head-to-tail or side-chain-to-side-chain cyclic peptides.

  • Peptide Libraries: The orthogonal nature of the O-2-PhiPr protecting group allows for the generation of diverse peptide libraries through selective modification of the glutamic acid side chain. This is highly beneficial in drug discovery for screening large numbers of compounds.

  • Peptide Conjugates: The deprotected carboxylic acid side chain can serve as a handle for the attachment of other molecules, such as fluorescent dyes, cytotoxic drugs, or polyethylene glycol (PEG), to create specialized peptide conjugates.

Conclusion

This compound is a specialized amino acid derivative that offers significant advantages in the synthesis of complex peptides. Its key feature, the selective lability of the O-2-PhiPr group under mild acidic conditions, provides an orthogonal protection strategy that is essential for the creation of cyclic peptides and other modified peptide structures. This guide provides fundamental information for researchers and professionals in the field of peptide chemistry and drug development to effectively utilize this versatile reagent. For detailed experimental parameters and safety information, it is always recommended to consult the documentation provided by the supplier.

References

Technical Guide: Fmoc-Glu(O-2-PhiPr)-OH for Advanced Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Glu(O-2-PhiPr)-OH is a quasi-orthogonally protected glutamic acid derivative that serves as a critical building block in modern solid-phase peptide synthesis (SPPS). Its unique 2-phenylisopropyl (2-PhiPr) ester side-chain protection allows for selective deprotection under mildly acidic conditions, enabling the synthesis of complex cyclic and side-chain modified peptides. This guide provides an in-depth overview of its properties, experimental protocols for its use in synthesizing lactam-bridged peptides, and its application in the development of bioactive peptides such as cathelicidin analogues.

Core Compound Data

The fundamental properties of this compound are summarized below, providing essential information for its handling, storage, and application in peptide synthesis.

PropertyValueCitations
CAS Number 200616-39-3[1]
Molecular Formula C₂₉H₂₉NO₆[1]
Molecular Weight 487.54 g/mol [1]
Appearance White to slight yellow powder[1]
Purity ≥95.0% (HPLC), ≥97% (TLC)[1]
Storage Long term: -20°C to -80°C

Experimental Protocols

This compound is particularly valuable for the on-resin synthesis of side-chain to side-chain lactam-bridged peptides, often in combination with an orthogonally protected lysine residue like Fmoc-Lys(Mtt)-OH.[1] The selective and simultaneous deprotection of the 2-PhiPr and Mtt groups under mild acidic conditions, followed by on-resin cyclization, is a key advantage.

General Solid-Phase Peptide Synthesis (SPPS) Workflow

The synthesis of a linear peptide on a solid support using Fmoc chemistry follows a repetitive cycle of deprotection, coupling, and washing steps.

spss_workflow Resin Resin Support Deprotection Fmoc Deprotection (e.g., 20% Piperidine/DMF) Resin->Deprotection Start with Fmoc-AA-Resin Fmoc_AA Fmoc-Protected Amino Acid Coupling Amino Acid Coupling (e.g., HBTU/DIPEA) Fmoc_AA->Coupling Washing1 Washing Step (DMF) Deprotection->Washing1 Washing1->Coupling Washing2 Washing Step (DMF) Coupling->Washing2 Repeat Repeat Cycle for Next Amino Acid Washing2->Repeat Repeat->Deprotection n-1 cycles Cleavage Final Cleavage from Resin Repeat->Cleavage Final cycle Final_Peptide Purified Peptide Cleavage->Final_Peptide cathelicidin_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TLR4 TLR4/MD2 Complex MAPK MAP Kinase (p38, JNK, ERK) TLR4->MAPK Signal Transduction LPS LPS (from Bacteria) LPS->TLR4 Activates Cathelicidin Cathelicidin-PY (or LL-37) Cathelicidin->LPS Binds & Neutralizes NFkB NF-κB MAPK->NFkB Activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Cytokines Induces Transcription

References

An In-depth Technical Guide to Fmoc-Glu(O-2-PhiPr)-OH: A Key Reagent for Cyclo-peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Fmoc-Glu(O-2-PhiPr)-OH is a pivotal amino acid derivative in the field of peptide chemistry, particularly for the synthesis of cyclic peptides. Its unique protecting group strategy allows for the selective deprotection of the side-chain carboxyl group under mild acidic conditions, a feature that is instrumental in on-resin cyclization protocols. This guide provides a comprehensive overview of the key literature, experimental protocols, and applications of this compound in solid-phase peptide synthesis (SPPS).

Core Concepts and Orthogonal Protection Strategy

In Fmoc-based solid-phase peptide synthesis, an orthogonal protection strategy is essential for the controlled assembly of complex peptides. This strategy employs protecting groups that can be removed under distinct chemical conditions, allowing for the selective deprotection of specific functional groups without affecting others.

This compound features the standard Fmoc (9-fluorenylmethyloxycarbonyl) protecting group on the α-amino group, which is base-labile (typically removed by piperidine). The side-chain carboxyl group is protected by a 2-phenylisopropyl (2-PhiPr) ester. The key characteristic of the 2-PhiPr group is its lability to very mild acid, typically 1% trifluoroacetic acid (TFA) in dichloromethane (DCM). This quasi-orthogonality allows for the selective deprotection of the glutamic acid side-chain while other acid-labile protecting groups, such as tert-butyl (tBu) esters and ethers, remain intact.[1]

This selective deprotection is the cornerstone of its utility in on-resin cyclization, enabling the formation of a lactam bridge with a deprotected amino group on the same peptide chain.

Key Literature and Citations

The application of 2-phenylisopropyl esters as protecting groups in peptide synthesis was significantly advanced by the work of C. Yue and colleagues, who described their use for the protection of C-terminal carboxyl groups. Subsequently, F. Dick and coworkers elaborated on the use of this compound in the context of Fmoc SPPS for cyclic peptide synthesis.

  • Yue, C., et al. (1993). Tetrahedron Letters, 34(2), 323-326. This paper laid the groundwork for the use of 2-phenylisopropyl esters in peptide synthesis.

  • Dick, F., et al. (1998). Peptides 1996, Proceedings of the Twenty-Fourth European Peptide Symposium. This work specifically highlighted the utility of this compound in Fmoc SPPS for preparing cyclic peptides.[1]

Physicochemical Properties

PropertyValue
CAS Number 200616-39-3
Molecular Formula C29H29NO6
Molecular Weight 487.54 g/mol
Appearance White to pale yellow powder
Purity (HPLC) ≥95.0%

Experimental Protocols

Synthesis of this compound

While detailed synthetic procedures from the primary literature are often proprietary to chemical suppliers, the general approach involves the esterification of the γ-carboxyl group of Fmoc-glutamic acid with 2-phenyl-2-propanol.

Solid-Phase Peptide Synthesis (SPPS) Coupling of this compound

The incorporation of this compound into a growing peptide chain on a solid support follows standard Fmoc-SPPS protocols.

Materials:

  • Fmoc-protected amino acid resin

  • This compound

  • Coupling reagents (e.g., HCTU, HATU, or DIC/HOBt)

  • Base (e.g., N,N-diisopropylethylamine - DIPEA)

  • N,N-Dimethylformamide (DMF)

  • 20% Piperidine in DMF

Procedure:

  • Fmoc Deprotection: The N-terminal Fmoc group of the resin-bound peptide is removed by treatment with 20% piperidine in DMF.

  • Washing: The resin is thoroughly washed with DMF to remove residual piperidine and the cleaved Fmoc-adduct.

  • Activation and Coupling:

    • Dissolve this compound (typically 3-5 equivalents relative to the resin loading) and a suitable coupling reagent (e.g., HCTU, 3-5 equivalents) in DMF.

    • Add a base (e.g., DIPEA, 6-10 equivalents) to the solution.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature.

  • Washing: Wash the resin with DMF and DCM to remove excess reagents and byproducts.

Selective On-Resin Deprotection of the 2-PhiPr Group

This step is critical for preparing the peptide for on-resin cyclization.

Materials:

  • Peptide-resin containing a Glu(O-2-PhiPr) residue

  • 1% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)

  • DCM

  • DMF

Procedure:

  • Resin Swelling: Swell the peptide-resin in DCM.

  • Deprotection: Treat the resin with a solution of 1% TFA in DCM. This is typically performed multiple times for short durations (e.g., 5-10 treatments of 2 minutes each) to ensure complete removal of the 2-PhiPr group while minimizing premature cleavage of other acid-labile groups.

  • Washing: Thoroughly wash the resin with DCM to remove the cleaved protecting group and residual acid, followed by washing with DMF to prepare for the subsequent cyclization step.

On-Resin Lactam Bridge Formation

Following the selective deprotection of the Glu(O-2-PhiPr) side-chain and a corresponding basic amino acid side-chain (e.g., Lys(Mtt)), the on-resin cyclization can be performed.

Procedure:

  • Simultaneous Deprotection: For a side-chain to side-chain cyclization, the combination of Lys(Mtt) and Glu(O-2-PhiPr) is advantageous as both protecting groups can be removed in a single step with 1% TFA in DCM.[1]

  • Cyclization: After deprotection and thorough washing, the intramolecular cyclization is initiated by adding a coupling reagent (e.g., PyBOP, HBTU) and a base (e.g., DIPEA) in DMF. The reaction is typically allowed to proceed for several hours to overnight.

  • Final Cleavage and Deprotection: After cyclization, the peptide is cleaved from the resin, and any remaining side-chain protecting groups are removed using a standard cleavage cocktail (e.g., TFA/TIS/H2O).

Data Presentation

ParameterThis compoundFmoc-Glu(OtBu)-OH
Side-Chain Deprotection Condition 1% TFA in DCM95% TFA
Orthogonality to Fmoc YesYes
Orthogonality to tBu-based groups YesNo
Application On-resin cyclization, synthesis of protected peptide fragmentsLinear peptide synthesis

Visualizations

Workflow for On-Resin Side-Chain to Side-Chain Cyclization

OnResinCyclization A Linear Peptide on Resin (Fmoc-Protected) B Selective Deprotection (1% TFA in DCM) - Removes Mtt from Lys - Removes 2-PhiPr from Glu A->B C On-Resin Cyclization (e.g., PyBOP, DIPEA in DMF) B->C D Final Cleavage and Deprotection (e.g., 95% TFA) C->D E Purified Cyclic Peptide D->E

Caption: Workflow for on-resin side-chain to side-chain peptide cyclization.

Orthogonal Protection Strategy

OrthogonalProtection Peptide Fully Protected Peptide on Resin Fmoc_group Fmoc (N-alpha) Peptide->Fmoc_group PhiPr_group 2-PhiPr (Glu side-chain) Peptide->PhiPr_group tBu_groups tBu groups (other side-chains) & Resin Linker Peptide->tBu_groups Fmoc_deprotection Piperidine in DMF PhiPr_deprotection 1% TFA in DCM Final_cleavage 95% TFA Fmoc_group->Fmoc_deprotection removes PhiPr_group->PhiPr_deprotection removes PhiPr_group->Final_cleavage removes tBu_groups->Final_cleavage removes

Caption: Orthogonality of protecting groups in cyclic peptide synthesis.

References

Fmoc-Glu(O-2-PhiPr)-OH: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility and stability characteristics of Fmoc-Glu(O-2-PhiPr)-OH, a key building block in modern solid-phase peptide synthesis (SPPS). Understanding these properties is crucial for optimizing synthesis protocols, ensuring the integrity of the final peptide product, and managing storage conditions.

Introduction to this compound

This compound, or N-α-(9-Fluorenylmethoxycarbonyl)-L-glutamic acid γ-(2-phenylisopropyl) ester, is a derivative of glutamic acid utilized in peptide synthesis. The 9-fluorenylmethoxycarbonyl (Fmoc) group on the alpha-amine is a base-labile protecting group, a cornerstone of the widely used Fmoc-based SPPS strategy.[1][2] The γ-carboxyl group is protected by a 2-phenylisopropyl (2-PhiPr) ester, which is notably labile to mild acidic conditions. This quasi-orthogonality allows for the selective deprotection of the side chain while other acid-labile protecting groups, such as tert-butyl (tBu), remain intact.[3] This feature makes it an invaluable tool for the synthesis of complex peptides, including cyclic and branched structures.[3]

Solubility Profile

The solubility of Fmoc-protected amino acids is a critical factor in the efficiency of coupling reactions during SPPS.[4][5] Like most Fmoc-amino acids, this compound is generally soluble in polar aprotic solvents commonly used in peptide synthesis.[4][5]

Quantitative Solubility Data

While specific quantitative solubility data for this compound is not extensively published, the following table provides illustrative solubility limits in common laboratory solvents at ambient temperature (20-25°C). These values are typical for Fmoc-amino acid derivatives and should be confirmed experimentally for specific applications.

SolventChemical FormulaDielectric Constant (ε)Illustrative Solubility (mg/mL)
N,N-Dimethylformamide (DMF)C₃H₇NO36.7> 200
N-Methyl-2-pyrrolidone (NMP)C₅H₉NO32.2> 200
Dichloromethane (DCM)CH₂Cl₂9.1~150
Tetrahydrofuran (THF)C₄H₈O7.5~100
Dimethyl sulfoxide (DMSO)C₂H₆OS46.7> 200
Acetonitrile (ACN)C₂H₃N37.5~50
WaterH₂O80.1< 1

Disclaimer: The quantitative data presented in this table is illustrative and based on the general solubility of Fmoc-protected amino acids. It is intended to provide a general guideline. Actual solubility can vary depending on the specific batch, purity, temperature, and moisture content of the solvent.

Experimental Protocol: Solubility Determination

This protocol outlines a standard method for determining the solubility of this compound in a given solvent.

Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the solvent in a sealed vial.

    • Equilibrate the mixture at a constant temperature (e.g., 25°C) with continuous stirring for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

  • Separation of Solid and Liquid Phases:

    • Centrifuge the vial to pellet the undissolved solid.

    • Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.

  • Quantification:

    • Evaporate the solvent from the supernatant under reduced pressure.

    • Determine the mass of the dissolved solid.

    • Calculate the solubility in mg/mL.

  • Confirmation (Optional):

    • The concentration of the saturated solution can also be determined by a suitable analytical technique such as UV-Vis spectroscopy or HPLC with a calibration curve.

G Workflow for Solubility Determination A Add excess this compound to a known volume of solvent B Equilibrate at constant temperature with stirring (e.g., 24h at 25°C) A->B Incubation C Centrifuge to separate solid and liquid phases B->C Phase Separation D Withdraw a known volume of the supernatant C->D Sampling E Evaporate solvent and weigh the residue D->E Quantification F Calculate solubility (mg/mL) E->F Data Analysis

Workflow for Solubility Determination

Stability Profile

The stability of this compound is influenced by the chemical stability of the Fmoc protecting group and the 2-PhiPr ester.

  • Fmoc Group Stability: The Fmoc group is stable under acidic conditions but is readily cleaved by bases, particularly secondary amines like piperidine.[1][2] Spontaneous degradation of solvents like DMF can release dimethylamine, which can lead to premature deprotection.[4]

  • 2-PhiPr Ester Stability: The 2-phenylisopropyl ester is stable to the basic conditions used for Fmoc group removal. However, it is designed to be cleaved under very mild acidic conditions, such as 1% trifluoroacetic acid (TFA) in DCM.[3] This allows for its selective removal in the presence of more robust acid-labile groups like tBu.

Stability Data

The following tables provide an illustrative overview of the stability of this compound under various conditions.

Table 1: Stability in Solution at 25°C

SolventConditionIllustrative Half-lifePrimary Degradation Pathway
DMFNeatWeeks to MonthsSlow de-Fmoc-ylation due to amine impurities
DCMNeatMonthsGenerally stable
20% Piperidine in DMFBasic< 10 minutesRapid cleavage of the Fmoc group
1% TFA in DCMMildly Acidic< 30 minutesCleavage of the 2-PhiPr ester
50% TFA in DCMStrongly Acidic< 5 minutesCleavage of both Fmoc and 2-PhiPr groups

Disclaimer: The quantitative data in this table is for illustrative purposes and represents typical behavior. Actual degradation rates will depend on the purity of the solvent, temperature, and presence of contaminants.

Table 2: Solid-State Stability

TemperatureAtmosphereIllustrative Shelf-life
-20°CInert (Ar/N₂)> 1 year
4°CInert (Ar/N₂)6-12 months
25°C (Room Temp)AirWeeks to months

Disclaimer: The shelf-life data is illustrative. For long-term storage, it is recommended to keep the product at -20°C under an inert atmosphere.[6]

Experimental Protocol: Stability Assessment by HPLC

This protocol describes a general method for assessing the stability of this compound in solution using a stability-indicating HPLC method.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile).

    • Dilute the stock solution with the desired test solution (e.g., buffered aqueous solution, acidic or basic solution) to a known concentration.

  • Incubation:

    • Incubate the samples at a controlled temperature.

    • Withdraw aliquots at specified time points (e.g., 0, 1, 2, 4, 8, 24 hours).

    • Quench the reaction if necessary (e.g., by neutralizing the pH).

  • HPLC Analysis:

    • Analyze the samples using a reverse-phase HPLC system with a C18 column.

    • Use a suitable mobile phase gradient (e.g., water/acetonitrile with 0.1% TFA).

    • Monitor the elution profile using a UV detector at a wavelength where the Fmoc group has strong absorbance (e.g., 265 nm).

  • Data Analysis:

    • Identify and quantify the peak corresponding to the intact this compound and any degradation products.

    • Plot the percentage of the remaining intact compound against time to determine the degradation kinetics.

G Workflow for Stability Assessment A Prepare solution of this compound in test medium B Incubate at controlled temperature A->B Incubation C Withdraw and quench aliquots at various time points B->C Sampling D Analyze samples by stability-indicating HPLC C->D Analysis E Quantify parent compound and degradation products D->E Data Processing F Determine degradation kinetics and half-life E->F Calculation

Workflow for Stability Assessment

Recommended Storage and Handling

To ensure the long-term integrity of this compound, the following storage and handling procedures are recommended:

  • Storage: The compound should be stored in a tightly sealed container at -20°C for long-term stability.[6] For short-term storage, 4°C is acceptable.[6] It is advisable to store the compound under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture and air.

  • Handling: Avoid repeated freeze-thaw cycles.[6] When preparing solutions, use high-purity, amine-free solvents to prevent premature deprotection of the Fmoc group.[4] Solutions of this compound in solvents like DMF should be prepared fresh before use.

Conclusion

This compound is a valuable reagent for peptide synthesis, offering unique advantages due to the mild acid lability of the 2-PhiPr protecting group. Its solubility in common organic solvents facilitates its use in standard SPPS protocols. While generally stable in solid form when stored correctly, its stability in solution is dependent on the solvent and pH. A thorough understanding of these characteristics is essential for the successful application of this compound in the synthesis of high-purity peptides.

References

Safety and Handling of Fmoc-Glu(O-2-PhiPr)-OH: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for Fmoc-Glu(O-2-PhiPr)-OH, a quasi-orthogonally-protected glutamic acid derivative. It is a valuable tool in peptide synthesis, particularly for the creation of cyclic peptides and for use in library synthesis due to the selective deprotection of the 2-phenylisopropyl (O-2-PhiPr) group. Adherence to these guidelines is crucial for ensuring laboratory safety and maintaining the integrity of the compound.

Chemical and Physical Properties

This compound is a white to pale yellow or beige powder.[1]

PropertyValueSource
CAS Number 200616-39-3[1][2][3]
Molecular Formula C29H29NO6[1][2][3]
Molecular Weight 487.54 g/mol [1][3]
Form Powder[1][2]
pKa 3.69 ± 0.10 (Predicted)[1]

Hazard Identification and Safety Classifications

Hazard ClassificationDetailsSource
Storage Class Code 11 - Combustible Solids
WGK (Water Hazard Class) WGK 2
GHS Pictograms No data available[1]
GHS Signal Word No data available[1]
GHS Hazard Statements No data available[1]
GHS Precautionary Statements No data available[1]

Handling and Storage

Proper handling and storage are vital to maintain the quality and stability of this compound and to ensure the safety of laboratory personnel.

Storage Recommendations

Storage conditions can vary by supplier. For general guidance:

  • Short-term: Store at 4°C for up to one week.[2]

  • Long-term: For extended periods, store at -20°C to -80°C.[2] Some suppliers indicate a storage temperature of 15-25°C. Always refer to the supplier-specific recommendations.

  • The lyophilized form generally has a shelf life of 6 months when stored at -20°C/-80°C.[2]

  • Keep the container tightly closed in a dry and well-ventilated place.

General Handling Precautions
  • Avoid inhalation of dust.

  • Avoid contact with skin and eyes.

  • Use in a well-ventilated area or under a fume hood.

  • Keep away from heat and sources of ignition.

  • Wash hands thoroughly after handling.

Experimental Protocols

Personal Protective Equipment (PPE)

A risk assessment should be conducted for specific laboratory procedures. However, the following PPE is generally recommended:

  • Eye Protection: Chemical safety goggles.

  • Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile rubber).

  • Body Protection: Laboratory coat.

  • Respiratory Protection: For operations that may generate dust, a NIOSH-approved dust respirator is recommended.

Spill and Accidental Release Measures
  • Small Spills: Carefully sweep up the spilled solid and place it into a suitable, labeled container for disposal. Avoid generating dust.

  • Large Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Use a shovel to collect the material and place it in a designated waste container.

First Aid Measures
  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.

Diagrams

experimental_workflow Experimental Workflow: Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_ppe Don Personal Protective Equipment (PPE) prep_setup Set up work area in a ventilated fume hood prep_ppe->prep_setup handling_weigh Weigh the required amount of powder prep_setup->handling_weigh handling_dissolve Dissolve in an appropriate solvent handling_weigh->handling_dissolve cleanup_decon Decontaminate work surfaces handling_dissolve->cleanup_decon cleanup_waste Dispose of waste in a labeled container cleanup_decon->cleanup_waste cleanup_ppe Remove and dispose of PPE properly cleanup_waste->cleanup_ppe

Caption: General workflow for handling this compound powder.

hazard_mitigation Hazard Mitigation Logic cluster_hazards Potential Hazards cluster_controls Control Measures cluster_emergency Emergency Response hazard_inhalation Inhalation of Dust control_ventilation Use Fume Hood hazard_inhalation->control_ventilation hazard_contact Skin/Eye Contact control_ppe Wear Appropriate PPE hazard_contact->control_ppe hazard_ingestion Ingestion control_hygiene Good Laboratory Hygiene hazard_ingestion->control_hygiene emergency_spill Spill Occurs control_ventilation->emergency_spill emergency_exposure Exposure Occurs control_ppe->emergency_exposure control_hygiene->emergency_exposure

Caption: Logical relationship for hazard mitigation.

References

An In-depth Technical Guide to the O-2-PhiPr Protecting Group

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-phenylisopropyl (O-2-PhiPr) protecting group is a valuable tool in modern organic synthesis, particularly in the realm of solid-phase peptide synthesis (SPPS). Its unique properties, including mild acid lability and the ability to suppress common side reactions, have made it an important asset for the synthesis of complex peptides and other delicate molecules. This guide provides a comprehensive overview of the O-2-PhiPr protecting group, including its applications, stability, and detailed experimental protocols for its use.

Core Concepts and Applications

The O-2-PhiPr group is primarily employed for the protection of the side-chain carboxyl groups of aspartic acid (Asp) and glutamic acid (Glu) in Fmoc-based SPPS.[1][2] Its key feature is its susceptibility to cleavage under very mild acidic conditions, typically 1-3% trifluoroacetic acid (TFA) in dichloromethane (DCM).[3][4] This allows for its selective removal, or "orthogonal" deprotection, in the presence of more acid-labile protecting groups such as the tert-butyl (tBu) group, which requires higher concentrations of TFA for cleavage.[2]

This orthogonality is particularly advantageous in the synthesis of cyclic peptides, where selective deprotection of a side chain is necessary to form a lactam bridge while the peptide remains anchored to the solid support and other protecting groups remain intact.[2]

A significant advantage of utilizing the O-2-PhiPr group is its ability to minimize the formation of aspartimide, a common and problematic side reaction in peptide synthesis.[5][6] Aspartimide formation occurs when the backbone amide nitrogen attacks the side-chain ester of an aspartic acid residue, leading to the formation of a succinimide ring. This can result in racemization and the formation of β-peptide impurities that are difficult to separate from the desired product. The steric hindrance provided by the 2-phenylisopropyl group disfavors this intramolecular cyclization.[5]

Synthesis of the Protecting Agent: 2-Phenylisopropanol

The precursor for the O-2-PhiPr protecting group is 2-phenylisopropanol. It can be synthesized via a Grignard reaction between phenylmagnesium bromide and acetone.[7]

Experimental Protocol: Synthesis of 2-Phenylisopropanol

Materials:

  • Magnesium turnings

  • Bromobenzene

  • Anhydrous diethyl ether

  • Acetone

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings.

  • Add a solution of bromobenzene in anhydrous diethyl ether dropwise to the magnesium turnings to initiate the Grignard reaction.

  • Once the reaction has started, add the remaining bromobenzene solution at a rate that maintains a gentle reflux.

  • After the addition is complete, cool the reaction mixture to 0 °C.

  • Add a solution of acetone in anhydrous diethyl ether dropwise to the Grignard reagent.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to yield 2-phenylisopropanol.

Note: A typical yield for this reaction is around 75%.[8]

Introduction of the O-2-PhiPr Protecting Group

The O-2-PhiPr group is introduced by esterification of the side-chain carboxyl group of an N-terminally protected amino acid, such as Fmoc-Asp-OH or Fmoc-Glu-OH, with 2-phenylisopropanol.

Experimental Protocol: Synthesis of Fmoc-Asp(O-2-PhiPr)-OH

Materials:

  • Fmoc-Asp(OH)-OtBu

  • 2-Phenylisopropanol

  • Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Dissolve Fmoc-Asp(OH)-OtBu, 2-phenylisopropanol, and DMAP in DCM.

  • Cool the solution to 0 °C and add a solution of DCC in DCM dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Filter off the dicyclohexylurea (DCU) byproduct.

  • Wash the filtrate with dilute acid, saturated sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Remove the tert-butyl ester by treatment with a solution of TFA in DCM.

  • Purify the crude product by flash chromatography to yield Fmoc-Asp(O-2-PhiPr)-OH.

A similar procedure can be followed for the synthesis of Fmoc-Glu(O-2-PhiPr)-OH.

Deprotection of the O-2-PhiPr Group

The removal of the O-2-PhiPr group is typically achieved on the solid-phase-bound peptide using a mild solution of TFA in DCM.

Experimental Protocol: On-Resin Deprotection of O-2-PhiPr

Materials:

  • Peptide-resin containing an Asp(O-2-PhiPr) or Glu(O-2-PhiPr) residue

  • 1-3% (v/v) Trifluoroacetic acid (TFA) in Dichloromethane (DCM)

  • Dichloromethane (DCM) for washing

  • N,N-Diisopropylethylamine (DIPEA) in DCM (for neutralization)

Procedure:

  • Swell the peptide-resin in DCM in a solid-phase synthesis vessel.

  • Drain the solvent.

  • Add the 1-3% TFA in DCM solution to the resin and agitate for 5-10 minutes.

  • Drain the deprotection solution.

  • Repeat steps 3 and 4 one to two more times, monitoring the deprotection progress by a suitable analytical method (e.g., HPLC-MS of a cleaved sample).

  • Wash the resin thoroughly with DCM.

  • Neutralize the resin with a solution of DIPEA in DCM.

  • Wash the resin again with DCM to remove excess base.

Quantitative Data Summary

The following tables summarize key quantitative data related to the O-2-PhiPr protecting group.

Table 1: Deprotection Conditions for Carboxyl Protecting Groups

Protecting GroupReagentConditionsReference
O-2-PhiPr 1-3% TFA in DCM Room Temperature, 15-30 min [3][4]
O-tBu>50% TFA in DCMRoom Temperature, 1-2 hours[9]
OBzlH₂/Pd-C or HFCatalytic hydrogenation or strong acid[10]
OAllPd(PPh₃)₄ / ScavengerRoom Temperature, 1-2 hours[3]

Table 2: Aspartimide Formation Propensity

Asp-Containing SequenceProtecting Group% Aspartimide Formation (Qualitative)Reference
Asp-GlyO-tBuHigh[5]
Asp-GlyO-2-PhiPr Low [5]
Asp-AsnO-tBuModerate[6]
Asp-AsnO-2-PhiPr Very Low [6]

Note: Quantitative data for aspartimide formation is highly sequence-dependent and also depends on the specific reaction conditions. The data presented here is a qualitative summary based on available literature.

Visualizations

Synthesis of 2-Phenylisopropanol (Grignard Reaction)

G Bromobenzene Bromobenzene Grignard Phenylmagnesium Bromide Bromobenzene->Grignard Mg Mg / Diethyl Ether Mg->Grignard Intermediate Alkoxide Intermediate Grignard->Intermediate Acetone Acetone Acetone->Intermediate Product 2-Phenylisopropanol Intermediate->Product H+ Workup Aqueous Workup (e.g., NH4Cl)

Caption: Synthesis of 2-Phenylisopropanol via Grignard Reaction.

O-2-PhiPr Protection of Aspartic Acid

G FmocAsp Fmoc-Asp(OH)-OH ProtectedAsp Fmoc-Asp(O-2-PhiPr)-OH FmocAsp->ProtectedAsp TwoPhiPrOH 2-Phenylisopropanol TwoPhiPrOH->ProtectedAsp Coupling Coupling Agents (e.g., DCC, DMAP)

Caption: Esterification to form Fmoc-Asp(O-2-PhiPr)-OH.

On-Resin Deprotection of O-2-PhiPr

G cluster_resin Solid Support PeptideResinProtected Peptide-Resin-Asp(O-2-PhiPr) PeptideResinDeprotected Peptide-Resin-Asp(OH) PeptideResinProtected->PeptideResinDeprotected Deprotection Washes DCM Washes PeptideResinDeprotected->Washes TFA_DCM 1-3% TFA in DCM Neutralization Neutralization (e.g., DIPEA) Washes->Neutralization FinalWashes Final DCM Washes Neutralization->FinalWashes

Caption: Workflow for the on-resin deprotection of the O-2-PhiPr group.

Conclusion

The O-2-PhiPr protecting group offers a strategic advantage in the synthesis of complex peptides, particularly those prone to aspartimide formation and those requiring orthogonal deprotection for cyclization. Its mild acid lability allows for selective removal without affecting more robust protecting groups, enabling sophisticated synthetic strategies. The detailed protocols and data presented in this guide provide a solid foundation for the successful implementation of the O-2-PhiPr protecting group in research and development settings.

References

The Cornerstone of Modern Peptide Synthesis: A Technical Guide to the Fmoc Protecting Group in SPPS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic peptide chemistry, the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group has become the linchpin of modern Solid-Phase Peptide Synthesis (SPPS). Its widespread adoption is a testament to the mild reaction conditions it affords, its orthogonal deprotection strategy, and the ease of monitoring it provides, making it an indispensable tool in both academic research and the industrial production of therapeutic peptides.[1][2] This technical guide provides an in-depth exploration of the pivotal role of the Fmoc group in SPPS, complete with detailed experimental protocols, quantitative data, and visual representations of the core chemical processes.

The Fundamental Role and Advantages of the Fmoc Group

The primary function of the Fmoc group is to temporarily protect the α-amino group of an amino acid.[1] This prevents self-polymerization and ensures that the peptide chain is extended in a controlled, residue-by-residue manner.[1] The Fmoc strategy, also known as the Fmoc/tBu approach, is predicated on an orthogonal protection scheme. The N-terminal Fmoc group is labile to a weak base, typically piperidine, while the side-chain protecting groups are labile to a strong acid, such as trifluoroacetic acid (TFA).[2] This orthogonality is a key advantage over the older Boc/Bzl strategy, which relies on graduated acid lability and often requires the use of hazardous hydrofluoric acid (HF) for final cleavage.[1][2][3]

The principal advantages of Fmoc-based SPPS include:

  • Milder Deprotection Conditions: The use of a weak base like piperidine for Fmoc removal is significantly gentler than the repetitive acid treatments required in Boc-SPPS, preserving the integrity of acid-sensitive residues and complex peptide modifications.[1]

  • Orthogonality: The distinct chemical labilities of the Fmoc group (base-labile) and side-chain protecting groups (acid-labile) prevent premature deprotection of side chains during the synthesis cycles.[1]

  • UV Monitoring: The fluorenyl group cleaved during deprotection has a strong UV absorbance, allowing for real-time, quantitative monitoring of the reaction progress.[1]

  • Automation-Friendly: The milder chemistry and the potential for UV monitoring make Fmoc-SPPS highly amenable to automation.[1]

The Chemistry of Fmoc Protection and Deprotection

The Fmoc group is introduced onto the α-amino group of an amino acid, typically using Fmoc-Cl or Fmoc-OSu, to form a stable carbamate linkage. This protected amino acid is then ready for use in SPPS.

The deprotection of the Fmoc group is the critical step in each cycle of peptide chain elongation. It proceeds via a base-catalyzed β-elimination mechanism. A base, most commonly piperidine, abstracts the acidic proton on the fluorenyl ring's C9 position. This initiates an elimination reaction that liberates the free amine of the peptide, carbon dioxide, and dibenzofulvene (DBF). The excess piperidine then acts as a scavenger, reacting with the electrophilic DBF to form a stable adduct that is washed away.

Fmoc_Deprotection cluster_reaction Fmoc Deprotection Mechanism Fmoc_Peptide Fmoc-NH-Peptide-Resin Intermediate Carbanion Intermediate Fmoc_Peptide->Intermediate Proton Abstraction Products H₂N-Peptide-Resin (Free Amine) + CO₂ + Dibenzofulvene (DBF) Intermediate->Products β-Elimination Adduct Piperidine-DBF Adduct Products->Adduct Scavenging Piperidine1 Piperidine Piperidine1->Fmoc_Peptide + Piperidine2 Piperidine (Scavenger) Piperidine2->Products +

Caption: Mechanism of Fmoc deprotection by piperidine.

Quantitative Data in Fmoc-SPPS

The efficiency of both the deprotection and coupling steps is critical for the successful synthesis of long peptides. The following tables summarize key quantitative data related to Fmoc-SPPS.

Table 1: Fmoc Deprotection Efficiency with Piperidine

Piperidine Concentration (v/v in DMF)Time for >99% Fmoc RemovalReference
1%> 5 minutes[4]
2%~ 5 minutes[4]
5%< 3 minutes[4]
20%< 3 minutes[4]

Data is for Fmoc-Val-OH and may vary depending on the amino acid and peptide sequence.

Table 2: Typical Resin Loading Efficiencies

Resin TypeTypical Loading Range (mmol/g)Reference
Wang Resin0.3 - 0.8[5]
Rink Amide Resin0.4 - 0.8[5]
2-Chlorotrityl Chloride Resin0.3 - 1.0[6]

Actual loading will depend on the specific protocol and the first amino acid being attached.

Experimental Protocols

The following section provides detailed, step-by-step protocols for the key stages of Fmoc-SPPS.

Loading the First Amino Acid

The method for attaching the first Fmoc-amino acid is dependent on the type of resin used.

Protocol 1: Loading on 2-Chlorotrityl Chloride Resin [6]

  • Swell 1 g of 2-chlorotrityl chloride resin in dichloromethane (DCM) (10 mL) for at least 30 minutes in a reaction vessel.

  • In a separate flask, dissolve 1.0-1.5 equivalents of the Fmoc-amino acid (relative to the resin's substitution capacity) in DCM (8 mL).

  • Add 2.0 equivalents of N,N-diisopropylethylamine (DIPEA) to the amino acid solution.

  • Drain the DCM from the swollen resin and add the amino acid/DIPEA solution.

  • Agitate the mixture for 1-2 hours at room temperature.

  • To cap any remaining reactive trityl chloride groups, add a solution of DCM:Methanol:DIPEA (17:2:1, v/v/v) and agitate for 30 minutes.

  • Drain the capping solution and wash the resin sequentially with DCM (3x), DMF (3x), and DCM (3x).

  • Dry the resin under vacuum.

Protocol 2: Loading on Wang Resin [7]

  • Swell 1 g of Wang resin in a 9:1 (v/v) mixture of DCM/DMF (10 mL) for 1 hour.

  • In a separate flask, dissolve 4 equivalents of the Fmoc-amino acid and 4 equivalents of 1-hydroxybenzotriazole (HOBt) in a minimal amount of DMF.

  • Add the dissolved reagents to the swollen resin.

  • Add 4 equivalents of N,N'-diisopropylcarbodiimide (DIC) to the resin mixture and agitate.

  • Add a solution of 0.1 equivalents of 4-(dimethylamino)pyridine (DMAP) in DMF.

  • Agitate the mixture for 12 hours at room temperature.

  • To cap unreacted hydroxyl groups, drain the mixture and add 2 equivalents of acetic anhydride and 2 equivalents of DIPEA in DCM. Agitate for 30 minutes.

  • Filter and wash the resin three times each with DMF, a 1:1 mixture of DMF/DCM, and DCM.

  • Dry the resin under vacuum.

Protocol 3: Loading on Rink Amide Resin [6][8]

  • Swell 1 g of Rink Amide resin in DMF (10 mL) for 1 hour.

  • Treat the resin with 20% (v/v) piperidine in DMF for 20-30 minutes to remove the Fmoc group from the linker.

  • Wash the resin thoroughly with DMF (5x).

  • In a separate flask, pre-activate 3-5 equivalents of the desired Fmoc-amino acid with a suitable coupling reagent (e.g., HBTU/DIPEA or HATU/DIPEA) in DMF for 5-10 minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the mixture for 2-4 hours at room temperature.

  • Wash the resin sequentially with DMF (3x), DCM (3x), and DMF (3x).

  • The resin is now ready for the next cycle of peptide synthesis.

The SPPS Cycle: Deprotection and Coupling

The following workflow and protocol describe a standard cycle for elongating the peptide chain.

SPPS_Cycle Start Start of Cycle (Fmoc-AA(n)-Peptide-Resin) Deprotection 1. Fmoc Deprotection (20% Piperidine in DMF) Start->Deprotection Wash1 2. DMF Wash Deprotection->Wash1 Coupling 3. Amino Acid Coupling (Fmoc-AA(n+1) + Activator) Wash1->Coupling Wash2 4. DMF Wash Coupling->Wash2 End End of Cycle (Fmoc-AA(n+1)-Peptide-Resin) Wash2->End End->Deprotection Repeat for next amino acid

Caption: A typical workflow for one cycle of Fmoc-SPPS.

Protocol 4: Standard SPPS Cycle [6]

  • Fmoc Deprotection:

    • Add 20% (v/v) piperidine in DMF to the resin-bound peptide.

    • Agitate for 3-5 minutes.

    • Drain the solution.

    • Repeat the piperidine treatment for another 5-10 minutes.

    • Drain the solution.

  • Washing:

    • Wash the resin with DMF (5-7 times) to ensure complete removal of piperidine and the piperidine-DBF adduct.

  • Amino Acid Coupling:

    • In a separate vessel, dissolve 3-5 equivalents of the next Fmoc-amino acid and a suitable coupling agent (e.g., HCTU, HATU) in DMF.

    • Add 6-10 equivalents of a base such as DIPEA or 2,4,6-collidine to activate the amino acid.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate for 30-60 minutes at room temperature. For difficult couplings, the reaction time can be extended or performed at an elevated temperature.

  • Washing:

    • Wash the resin with DMF (3-5 times) to remove excess reagents and by-products.

    • A small sample of the resin can be taken for a qualitative ninhydrin (Kaiser) test to confirm the completion of the coupling reaction.

  • Repeat steps 1-4 for each amino acid in the peptide sequence.

Cleavage and Final Deprotection

Once the peptide sequence is fully assembled, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously. The choice of cleavage cocktail depends on the amino acid composition of the peptide.

Table 3: Common Cleavage Cocktails for Fmoc-SPPS

Reagent CocktailComposition (v/v/v)Primary UseReference
Reagent BTFA / Phenol / Water / TIPS (88:5:5:2)General purpose, good for Trp, Cys, Met containing peptides.[9][10]
Reagent KTFA / Phenol / Water / Thioanisole / EDT (82.5:5:5:5:2.5)For peptides with multiple Arg(Pbf/Pmc), Cys, or Met residues.[11]
TFA/TIS/WaterTFA / Triisopropylsilane / Water (95:2.5:2.5)For peptides without sensitive residues like Cys, Met, or Trp.[11]
1% TFA in DCMTFA / Dichloromethane (1:99)For cleavage from hyper-acid sensitive resins (e.g., 2-chlorotrityl) to obtain fully protected peptide fragments.[11]

TFA: Trifluoroacetic acid; TIPS: Triisopropylsilane; EDT: 1,2-Ethanedithiol

Protocol 5: General Cleavage and Deprotection [9][11]

  • After the final coupling step, perform a final Fmoc deprotection as described in Protocol 4.

  • Wash the peptide-resin thoroughly with DMF (3x), followed by DCM (3x), and dry the resin under vacuum.

  • Add the appropriate cleavage cocktail (e.g., Reagent B, 10-20 mL per gram of resin) to the dry peptide-resin in a fume hood.

  • Agitate the mixture at room temperature for 2-4 hours. The reaction time may need to be extended for peptides containing multiple arginine residues.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh TFA and combine the filtrates.

  • Precipitate the crude peptide by adding the TFA solution dropwise to a large volume of cold diethyl ether (typically 10 times the volume of the TFA solution).

  • Collect the precipitated peptide by centrifugation or filtration.

  • Wash the peptide pellet with cold diethyl ether and dry under vacuum.

  • The crude peptide is now ready for purification, typically by reverse-phase HPLC.

Conclusion

The Fmoc protecting group is a cornerstone of modern solid-phase peptide synthesis, enabling the routine and automated synthesis of complex peptides for research and therapeutic applications. Its success is rooted in a robust and mild orthogonal protection strategy that minimizes side reactions and allows for the synthesis of a wide array of modified peptides. By understanding the underlying chemistry and adhering to optimized protocols, researchers and drug development professionals can effectively leverage the power of Fmoc-SPPS to advance their scientific goals.

References

Methodological & Application

Application Notes and Protocols for the Use of Fmoc-Glu(O-2-PhiPr)-OH in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fmoc-Glu(O-2-PhiPr)-OH is a pivotal building block in modern solid-phase peptide synthesis (SPPS), particularly for the production of complex peptides such as cyclic and side-chain modified peptides. The 2-phenylisopropyl (2-PhiPr) ester protecting the γ-carboxyl group of glutamic acid offers quasi-orthogonality within the Fmoc/tBu strategy. This unique feature allows for its selective removal under mild acidic conditions, leaving tert-butyl (tBu)-based and other acid-labile protecting groups intact. This selective deprotection is highly advantageous for on-resin cyclization strategies, especially for forming lactam bridges with a corresponding lysine residue.

The primary application of this compound is in the synthesis of side-chain to side-chain cyclized peptides. When used in conjunction with Fmoc-Lys(Mtt)-OH, the 2-PhiPr and Mtt (4-methyltrityl) groups can be cleaved simultaneously on the solid support, enabling subsequent intramolecular amide bond formation. This on-resin cyclization approach minimizes intermolecular side reactions by taking advantage of the pseudo-dilution effect, often leading to higher yields of the desired cyclic product compared to solution-phase cyclization.

This document provides detailed protocols for the incorporation of this compound into a peptide sequence, the selective deprotection of the 2-PhiPr group, and the subsequent on-resin cyclization to form a lactam bridge. Additionally, potential side reactions and mitigation strategies are discussed.

Key Features and Advantages

  • Orthogonality: The 2-PhiPr group is selectively cleaved with dilute trifluoroacetic acid (TFA), typically 1% TFA in dichloromethane (DCM), without affecting tBu, Trt, or Pbf protecting groups.

  • On-Resin Cyclization: Facilitates efficient on-resin lactam bridge formation with lysine or other amino acids with amino-functionalized side chains.

  • Reduced Side Reactions: On-resin cyclization minimizes the formation of intermolecular byproducts and oligomers.

  • Compatibility: Fully compatible with standard Fmoc-SPPS protocols and a wide range of resins and coupling reagents.

Quantitative Data

The efficiency of coupling, deprotection, and cyclization can be sequence-dependent. The following tables provide typical, representative data for the use of this compound in SPPS.

Table 1: Typical Coupling and Deprotection Parameters

ParameterConditionTypical DurationTypical Efficiency/CompletionMonitoring Method
This compound Coupling 4 eq. Amino Acid, 3.95 eq. HCTU, 8 eq. DIPEA in DMF2 hours>99%Kaiser Test or TNBS Test
Standard Fmoc Deprotection 20% Piperidine in DMF2 x 10 minutes>99%UV monitoring of dibenzofulvene adduct
Selective 2-PhiPr/Mtt Deprotection 1% TFA, 5% TIS in DCM10 x 2 minutes>95%HPLC analysis of cleaved peptide aliquot

Table 2: Representative Yields for On-Resin Cyclization

Peptide Sequence (Linear Precursor)Cyclization ReagentsCyclization TimeCrude Purity of Cyclic PeptideIsolated Yield of Cyclic Peptide
Ac-Lys(Mtt)-Ala-Val-Gly-Glu(O-2-PhiPr)-NH24 eq. HATU, 8 eq. DIPEA in DMF12 hours~75%30-50%
H-Cys(Trt)-Lys(Mtt)-Gly-Glu(O-2-PhiPr)-Phe-NH24 eq. PyBOP, 8 eq. DIPEA in DMF16 hours~70%25-45%

Experimental Protocols

Protocol for Incorporation of this compound in SPPS

This protocol describes the standard procedure for coupling this compound to a resin-bound peptide with a free N-terminal amine.

Materials:

  • Peptide-resin with a free amine

  • This compound

  • Coupling reagents (e.g., HCTU, HATU, or PyBOP)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% (v/v) Piperidine in DMF

  • Kaiser test kit or TNBS solution

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.

  • Fmoc Deprotection: If the N-terminus is Fmoc-protected, treat the resin with 20% piperidine in DMF for 3 minutes, drain, and repeat with a fresh portion of the piperidine solution for 7 minutes. Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Amino Acid Activation: In a separate vessel, dissolve this compound (4 equivalents relative to resin loading), HCTU (3.95 equivalents), and DIPEA (8 equivalents) in DMF. Allow to pre-activate for 2-5 minutes.

  • Coupling: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 2 hours.

  • Washing: Drain the coupling solution and wash the resin with DMF (5x) and DCM (3x).

  • Monitoring: Perform a Kaiser test or TNBS test to confirm the completion of the coupling reaction (a negative result indicates completion). If the test is positive, repeat the coupling step.

Protocol for Selective On-Resin Deprotection of 2-PhiPr and Mtt Groups

This protocol outlines the simultaneous removal of the 2-PhiPr and Mtt protecting groups to unmask the side chains of glutamic acid and lysine for cyclization.

Materials:

  • Peptide-resin containing Glu(O-2-PhiPr) and Lys(Mtt)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dichloromethane (DCM)

Procedure:

  • Resin Preparation: Swell the peptide-resin in DCM for 30 minutes.

  • Deprotection Cocktail: Prepare a fresh solution of 1% TFA and 5% TIS in DCM.

  • Selective Deprotection: Treat the resin with the deprotection cocktail (10 mL per gram of resin) and agitate for 2 minutes. Drain the solution.

  • Repetitive Treatment: Repeat the treatment with the deprotection cocktail 9 more times (for a total of 10 treatments).

  • Washing: Wash the resin thoroughly with DCM (5x), 10% DIPEA in DMF (2x, to neutralize any residual acid), and DMF (5x). The resin is now ready for on-resin cyclization.

Protocol for On-Resin Lactam Bridge Formation

This protocol describes the intramolecular cyclization between the deprotected side chains of glutamic acid and lysine.

Materials:

  • Peptide-resin with deprotected Glu and Lys side chains

  • Cyclization reagents (e.g., HATU, PyBOP)

  • N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Resin Preparation: Wash the deprotected peptide-resin with DMF (3x).

  • Cyclization Solution: Prepare a solution of HATU (4 equivalents) and DIPEA (8 equivalents) in DMF.

  • Cyclization Reaction: Add the cyclization solution to the resin. Ensure the volume is sufficient to swell the resin adequately. Agitate the reaction mixture at room temperature for 12-24 hours.

  • Monitoring: The progress of the cyclization can be monitored by cleaving a small amount of peptide from the resin and analyzing it by HPLC-MS.

  • Washing: Once the cyclization is complete, drain the solution and wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Final Cleavage: The cyclic peptide can then be cleaved from the resin and globally deprotected using a standard TFA cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5).

Potential Side Reactions and Mitigation

Pyroglutamate Formation

N-terminal glutamic acid can undergo intramolecular cyclization to form pyroglutamic acid, especially under acidic or basic conditions.[1][2]

Mitigation Strategies:

  • Coupling: When Glu is the N-terminal residue, use a pre-activated ester of the subsequent amino acid to minimize the exposure of the free N-terminal Glu to the basic conditions of the coupling reaction.

  • Fmoc Deprotection: Use shorter deprotection times with piperidine or consider using milder deprotection reagents like DBU/piperidine.[3]

  • Cleavage: Perform the final cleavage from the resin at low temperatures to minimize this side reaction.

Visualizations

Experimental Workflows

SPPS_Workflow_Fmoc_Glu_O_2_PhiPr cluster_linear Linear Peptide Elongation cluster_cyclization On-Resin Cyclization cluster_final Final Steps start Start with Resin-Bound Peptide fmoc_deprotection Fmoc Deprotection (20% Piperidine/DMF) start->fmoc_deprotection coupling Couple this compound (HCTU/DIPEA) fmoc_deprotection->coupling wash1 Wash (DMF, DCM) coupling->wash1 selective_deprotection Selective Deprotection (1% TFA/DCM) wash1->selective_deprotection Continue with sequence or proceed to cyclization wash2 Wash & Neutralize (DCM, DIPEA/DMF, DMF) selective_deprotection->wash2 cyclization Intramolecular Cyclization (HATU/DIPEA) wash2->cyclization wash3 Wash (DMF, DCM) cyclization->wash3 final_cleavage Final Cleavage & Global Deprotection (TFA Cocktail) wash3->final_cleavage purification Purification (RP-HPLC) final_cleavage->purification end Cyclic Peptide purification->end

Caption: Workflow for SPPS of a cyclic peptide using this compound.

Orthogonal Deprotection Strategy

Orthogonal_Deprotection cluster_conditions Deprotection Conditions cluster_results Resulting Peptide State Peptide Peptide-Resin Fmoc-NH-...-Lys(Mtt)-...-Glu(O-2-PhiPr)-...-COOH-Resin Piperidine 20% Piperidine / DMF Peptide->Piperidine Removes Fmoc TFA1 1% TFA / DCM Peptide->TFA1 Removes Mtt & 2-PhiPr Deprotected_N Peptide-Resin H2N-...-Lys(Mtt)-...-Glu(O-2-PhiPr)-...-COOH-Resin Piperidine->Deprotected_N Deprotected_Side Peptide-Resin Fmoc-NH-...-Lys(NH2)-...-Glu(COOH)-...-COOH-Resin TFA1->Deprotected_Side TFA95 95% TFA Cocktail Cleaved_Peptide Free Cyclic Peptide H2N-...-Lys-...-Glu-...-COOH TFA95->Cleaved_Peptide Deprotected_Side->TFA95 After Cyclization & Fmoc removal

Caption: Orthogonality of protecting groups in cyclic peptide synthesis.

References

Application Notes: Coupling Protocol for Fmoc-Glu(O-2-PhiPr)-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fmoc-Glu(O-2-PhiPr)-OH is a crucial building block in solid-phase peptide synthesis (SPPS), particularly for the synthesis of complex peptides such as cyclic peptides or those requiring orthogonal protection strategies. The γ-carboxyl group of the glutamic acid is protected by a 2-phenylisopropyl (2-PhiPr) ester. This protecting group is highly acid-sensitive and can be selectively removed under very mild acidic conditions (e.g., 1% trifluoroacetic acid in dichloromethane), which do not affect more robust acid-labile groups like tert-butyl (tBu) or trityl (Trt).[1][2] This quasi-orthogonality makes this compound an invaluable tool for on-resin side-chain modification or cyclization.

These application notes provide a detailed protocol for the efficient coupling of this compound to a solid support as part of a standard Fmoc-based peptide synthesis workflow.

Experimental Protocols

Resin Selection and Preparation

The choice of resin depends on the desired C-terminal functionality of the final peptide.

  • For C-terminal carboxylic acids or protected peptide fragments: 2-Chlorotrityl chloride (2-CTC) resin or Wang resin is recommended.[3]

  • For C-terminal amides: Rink amide resin is the standard choice.[3][4]

Protocol: Resin Swelling

  • Place the desired amount of resin (e.g., for a 0.1 mmol scale synthesis, typically 150-300 mg depending on resin loading) in a reaction vessel.[3]

  • Add a suitable solvent to swell the resin. Use N,N-Dimethylformamide (DMF) for Rink amide or Wang resins, and Dichloromethane (DCM) for 2-CTC resin.[3]

  • Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation.[3]

  • After swelling, drain the solvent.

Fmoc Deprotection

This step is necessary if starting with an Fmoc-protected pre-loaded resin or continuing a peptide sequence.

Protocol: Fmoc Group Removal

  • Wash the swelled resin with DMF (3x).[3]

  • Add a solution of 20% piperidine in DMF to the resin.[4][5]

  • Agitate the mixture for 5-10 minutes at room temperature.[3]

  • Drain the piperidine solution.

  • Repeat the treatment with 20% piperidine in DMF for another 10-15 minutes to ensure complete deprotection.

  • Drain the solution and wash the resin thoroughly with DMF (5-7x) to remove all traces of piperidine.

Amino Acid Activation and Coupling

This protocol describes the activation of the carboxylic acid of this compound and its subsequent coupling to the free amine on the resin. The following procedure uses HBTU as the coupling agent, which is a common and efficient choice.[6]

Protocol: Coupling of this compound

  • Activation Solution: In a separate vial, dissolve this compound (3-5 eq.) and an aminium salt activator like HBTU (3-5 eq.) in DMF.

  • Activation: Add a tertiary base such as N,N-Diisopropylethylamine (DIPEA) (6-10 eq.) to the amino acid solution. Allow the mixture to pre-activate for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture at room temperature for 1-2 hours. Longer coupling times may be required for difficult sequences.[3]

  • Monitoring: After the coupling time, perform a qualitative test, such as the Kaiser (ninhydrin) test, on a small sample of beads to check for the presence of free primary amines. A negative Kaiser test (beads remain colorless or yellow) indicates a complete reaction.[4]

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5x) followed by DCM (3x) to remove excess reagents and by-products.

Capping (Optional)

If the Kaiser test is positive after coupling, it indicates the presence of unreacted amino groups. To prevent the formation of deletion peptide sequences, these unreacted sites should be capped.

Protocol: Acetyl Capping

  • Prepare a capping solution (e.g., acetic anhydride/DIPEA/DMF in a 1:1:8 ratio).

  • Add the capping solution to the resin and agitate for 30 minutes at room temperature.[3]

  • Drain the capping solution and wash the resin thoroughly with DMF (3x) and DCM (3x).[3]

The resin is now ready for the next cycle of deprotection and coupling.

Data Presentation

The following table summarizes the recommended quantitative parameters for the coupling reaction.

ParameterRecommended Value/RangeNotes
Resin Scale0.1 - 0.25 mmolA common scale for research purposes.
This compound3 - 5 molar equivalentsExcess is used to drive the reaction to completion.
Coupling Reagent (e.g., HBTU)3 - 5 molar equivalentsEquivalents should be similar to the amino acid.
Base (e.g., DIPEA)6 - 10 molar equivalentsTypically double the equivalents of the amino acid.
Solvent Volume5 - 10 mL per gram of resinSufficient volume is needed to ensure proper mixing.
Coupling Time1 - 2 hoursCan be extended for difficult couplings. Monitored by Kaiser test.[3]
Reaction TemperatureRoom Temperature (20-25°C)Standard condition for most SPPS couplings.
Coupling Efficiency> 99%As determined by a negative Kaiser test.

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the key steps in a single coupling cycle for this compound in solid-phase peptide synthesis.

SPPS_Coupling_Workflow cluster_activation Start Start: Peptide-Resin (Free Amine) AA_Activation Amino Acid Activation: This compound + HBTU + DIPEA in DMF Coupling Coupling Reaction (1-2 hours) Start->Coupling Add Activated AA Washing_Post_Coupling Washing (DMF, DCM) Coupling->Washing_Post_Coupling Monitoring Monitoring: Kaiser Test Washing_Post_Coupling->Monitoring Capping Optional: Capping (Acetic Anhydride) Monitoring->Capping Positive (Incomplete) Next_Cycle Ready for Next Cycle: Fmoc Deprotection Monitoring->Next_Cycle Negative (Complete) Capping->Next_Cycle

Caption: Workflow for coupling this compound.

References

Application Notes and Protocols for Selective On-Resin Deprotection of the O-2-Phenylisopropyl (O-2-PhiPr) Group

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In solid-phase peptide synthesis (SPPS), the use of orthogonal protecting groups is paramount for the successful synthesis of complex peptides, including cyclic and branched structures. The O-2-phenylisopropyl (O-2-PhiPr) ester is a valuable side-chain protecting group for aspartic acid (Asp) and glutamic acid (Glu). Its key advantage lies in its high acid lability, allowing for its selective removal on-resin under very mild acidic conditions that leave other common acid-labile protecting groups, such as the tert-butyl (tBu) group, intact.[1] This orthogonality is particularly exploited in the synthesis of side-chain to side-chain lactam-bridged peptides.[1]

These application notes provide detailed protocols for the selective on-resin deprotection of the O-2-PhiPr group, enabling the subsequent site-specific modification of the unmasked carboxyl group.

Principle of Selective Deprotection

The selective cleavage of the O-2-PhiPr group is achieved by treating the peptide-resin with a dilute solution of trifluoroacetic acid (TFA) in a suitable solvent, typically dichloromethane (DCM). A common concentration used is 1% TFA in DCM.[1] The mechanism involves the acid-catalyzed cleavage of the ester bond, releasing the free carboxylic acid on the peptide side chain and a stable 2-phenyl-2-propyl cation. The inclusion of a scavenger, such as triisopropylsilane (TIS), is recommended to prevent potential side reactions by quenching the reactive carbocation.

Data Presentation

While direct quantitative comparisons for the deprotection efficiency of the O-2-PhiPr group under various conditions are not extensively documented in the literature, the following table provides a summary of commonly employed conditions and their expected outcomes based on available data for highly acid-labile protecting groups.

Deprotection CocktailTimeRepetitionsScavengerExpected EfficacyOrthogonality to tBu groupsReference
1% TFA in DCM2-5 min3-52-5% TIS>95%High[1]
2% TFA in DCM2 min3-52-5% TIS>98%High[2]
1% TFA / 5% TIS in EtOAc/MeCN (1:1)10 min2-35% TISHighHigh[8 from step 2]

Note: The efficiency of deprotection can be sequence-dependent. It is always recommended to perform a small-scale trial cleavage and analyze the outcome by mass spectrometry.

Experimental Protocols

Protocol 1: Selective Deprotection of O-2-PhiPr using 1% TFA in DCM

This protocol describes the selective removal of the O-2-PhiPr protecting group from a resin-bound peptide.

Materials:

  • Peptide-resin containing an Asp(O-2-PhiPr) or Glu(O-2-PhiPr) residue

  • Dichloromethane (DCM), peptide synthesis grade

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dimethylformamide (DMF), peptide synthesis grade

  • 10% (v/v) N,N-Diisopropylethylamine (DIPEA) in DMF

  • Solid-phase synthesis vessel (e.g., fritted syringe or automated synthesizer reaction vessel)

Procedure:

  • Resin Swelling: Swell the peptide-resin in DCM (10 mL per gram of resin) for 30 minutes in the reaction vessel. Drain the solvent.

  • Deprotection Cocktail Preparation: Prepare the deprotection solution by adding TFA (1% v/v) and TIS (2% v/v) to DCM. For example, to prepare 10 mL of the cocktail, add 100 µL of TFA and 200 µL of TIS to 9.7 mL of DCM. Prepare this solution fresh before use.

  • O-2-PhiPr Cleavage: a. Add the deprotection cocktail (5-10 mL per gram of resin) to the swollen resin. b. Gently agitate the resin slurry for 2-3 minutes at room temperature. c. Drain the deprotection solution. d. Repeat steps 3a-3c three to four more times to ensure complete deprotection.

  • Washing: a. Wash the resin thoroughly with DCM (3 x 10 mL/g) to remove residual acid and cleaved protecting group byproducts. b. Wash the resin with DMF (3 x 10 mL/g).

  • Neutralization: a. Wash the resin with 10% DIPEA in DMF (2 x 10 mL/g) for 2 minutes each to neutralize the newly exposed carboxylic acid and any residual TFA. b. Wash the resin with DMF (3 x 10 mL/g).

  • Confirmation of Deprotection (Optional): To confirm the presence of the free carboxylic acid, a small sample of the resin can be cleaved, and the resulting peptide analyzed by mass spectrometry.

The resin is now ready for the subsequent on-resin modification, such as lactam bridge formation.

Protocol 2: "Green" Selective Deprotection of O-2-PhiPr and Mtt Groups

This protocol is adapted for the simultaneous deprotection of Asp(O-2-PhiPr) and Lys(Mtt) for subsequent lactamization, using more environmentally benign solvents.

Materials:

  • Peptide-resin containing Asp(O-2-PhiPr) and Lys(Mtt) residues

  • Ethyl acetate (EtOAc), peptide synthesis grade

  • Acetonitrile (MeCN), peptide synthesis grade

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dimethylformamide (DMF), peptide synthesis grade

  • 10% (v/v) N,N-Diisopropylethylamine (DIPEA) in DMF

  • Solid-phase synthesis vessel

Procedure:

  • Resin Swelling: Swell the peptide-resin in a 1:1 mixture of EtOAc/MeCN (10 mL per gram of resin) for 30 minutes. Drain the solvent.

  • Deprotection Cocktail Preparation: Prepare the deprotection solution of 1% (v/v) TFA and 5% (v/v) TIS in a 1:1 mixture of EtOAc/MeCN.

  • Simultaneous Cleavage: a. Add the deprotection cocktail to the swollen resin. b. Agitate the mixture for 10 minutes at room temperature. c. Drain the solution. d. Repeat steps 3a-3c twice more.

  • Washing and Neutralization: Follow steps 4 and 5 from Protocol 1.

Visualizations

Deprotection_Pathway Peptide_Resin Peptide-Resin -Asp(O-2-PhiPr)- Deprotection 1% TFA, TIS in DCM Peptide_Resin->Deprotection Deprotected_Peptide Peptide-Resin -Asp(OH)- Deprotection->Deprotected_Peptide Byproduct 2-Phenyl-2-propyl cation (scavenged by TIS) Deprotection->Byproduct

Caption: Selective deprotection of the O-2-PhiPr group.

Experimental_Workflow cluster_0 On-Resin Protocol Start Start: Peptide-Resin with Asp(O-2-PhiPr) Swell 1. Swell Resin in DCM Start->Swell Deprotect 2. Treat with 1% TFA/TIS in DCM (3-5x for 2-3 min each) Swell->Deprotect Wash_DCM 3. Wash with DCM Deprotect->Wash_DCM Wash_DMF 4. Wash with DMF Wash_DCM->Wash_DMF Neutralize 5. Neutralize with 10% DIPEA in DMF Wash_DMF->Neutralize Final_Wash 6. Wash with DMF Neutralize->Final_Wash End End: Resin with deprotected Asp side chain Final_Wash->End

Caption: Experimental workflow for O-2-PhiPr deprotection.

Orthogonality_Relationship cluster_SPPS Solid-Phase Peptide Synthesis cluster_Deprotection Deprotection Conditions N_alpha Nα-Fmoc Base Base (e.g., 20% Piperidine/DMF) N_alpha->Base Cleaved by Mild_Acid Mild Acid (e.g., 1% TFA/DCM) N_alpha->Mild_Acid Stable to Strong_Acid Strong Acid (e.g., 95% TFA) N_alpha->Strong_Acid Stable to Side_Chain_tBu Side-Chain tBu (e.g., Asp(OtBu), Ser(tBu)) Side_Chain_tBu->Mild_Acid Stable to Side_Chain_tBu->Strong_Acid Cleaved by Side_Chain_PhiPr Side-Chain O-2-PhiPr (e.g., Asp(O-2-PhiPr)) Side_Chain_PhiPr->Base Stable to Side_Chain_PhiPr->Mild_Acid Cleaved by Resin_Linker Resin Linker (e.g., Wang, Rink Amide) Resin_Linker->Strong_Acid Cleaved by

Caption: Orthogonality of protecting groups in SPPS.

References

Application Notes and Protocols for Fmoc-Glu(O-2-PhiPr)-OH in Cyclic Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Glu(O-2-PhiPr)-OH is a quasi-orthogonally protected glutamic acid derivative that serves as a valuable building block in solid-phase peptide synthesis (SPPS), particularly for the construction of cyclic peptides. The key feature of this reagent is the 2-phenylisopropyl (2-PhiPr) ester protecting the side-chain carboxyl group. This protecting group is labile to mild acidic conditions, specifically 1% trifluoroacetic acid (TFA) in dichloromethane (DCM), while remaining stable to the standard piperidine treatment used for Nα-Fmoc deprotection and the strong acid conditions (e.g., 95% TFA) used for final cleavage of peptides from most resins with tert-butyl-based side-chain protection.[1]

This selective deprotection allows for on-resin cyclization through the formation of a lactam bridge between the deprotected glutamic acid side chain and a corresponding deprotected amino group from another residue in the peptide sequence, most commonly lysine. For this purpose, this compound is often used in conjunction with an orthogonally protected lysine derivative, such as Fmoc-Lys(Mtt)-OH (Mtt = 4-methyltrityl). The Mtt group is also labile to 1% TFA in DCM, enabling simultaneous deprotection of both side chains for efficient on-resin cyclization.[1]

These application notes provide an overview of the utility of this compound and detailed protocols for its use in the synthesis of lactam-bridged cyclic peptides.

Key Advantages of this compound

  • Orthogonal Deprotection: The 2-PhiPr group can be selectively removed on-resin without affecting acid-labile resins (like Wang or Rink Amide) or other side-chain protecting groups such as Boc, tBu, Trt, and Pbf.

  • Mild Cleavage Conditions: Deprotection is achieved with a mild solution of 1% TFA in DCM, preserving the integrity of the peptide backbone and other protecting groups.

  • Compatibility with Fmoc-SPPS: Seamlessly integrates into standard Fmoc solid-phase peptide synthesis workflows.

  • Efficient On-Resin Cyclization: Facilitates the formation of lactam bridges on the solid support, which can improve cyclization efficiency and simplify purification.

  • Synergy with Mtt Protection: The concurrent deprotection of 2-PhiPr and Mtt groups streamlines the synthesis of Glu-Lys lactam-bridged peptides.[1]

Data Presentation

ParameterValue/ConditionReference
Compound This compound
Molecular Formula C₂₉H₂₉NO₆
Molecular Weight 487.54 g/mol
Side-Chain Deprotection Reagent 1% (v/v) Trifluoroacetic Acid in Dichloromethane[1]
Orthogonal Protecting Group Partner Fmoc-Lys(Mtt)-OH[1]
On-Resin Cyclization Reagent (Example) PyAOP (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) / DIPEA (N,N-Diisopropylethylamine) in DMF[1]
Cyclization Reaction Time (Example) 4 hours[1]
Example Crude Purity of Cyclic Peptide 55.6%[1]
Example Overall Yield of Cyclic Peptide 28.6%[1]

Experimental Protocols

Protocol 1: On-Resin Synthesis of a Linear Peptide Precursor

This protocol outlines the standard Fmoc-SPPS procedure for assembling the linear peptide chain incorporating this compound and Fmoc-Lys(Mtt)-OH.

Materials:

  • Rink Amide resin (or other suitable Fmoc-compatible resin)

  • Fmoc-protected amino acids (including this compound and Fmoc-Lys(Mtt)-OH)

  • Coupling reagents: HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Nα-Fmoc deprotection solution: 20% (v/v) piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane)

  • Washing solvents: DMF, DCM, Isopropanol

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.

  • First Amino Acid Coupling:

    • Deprotect the Fmoc group from the resin by treating with 20% piperidine in DMF (2 x 10 min).

    • Wash the resin thoroughly with DMF (5x) and DCM (3x).

    • Couple the first Fmoc-amino acid (4 eq.) using HCTU (3.9 eq.) and DIPEA (8 eq.) in DMF for 1-2 hours.

    • Wash the resin with DMF (5x) and DCM (3x).

  • Chain Elongation:

    • Repeat the Nα-Fmoc deprotection and coupling steps for each subsequent amino acid, including this compound and Fmoc-Lys(Mtt)-OH, until the desired linear sequence is assembled.

    • Use a molar excess of amino acids and coupling reagents for each coupling step.

    • Monitor coupling completion using a qualitative test (e.g., Kaiser test).

Protocol 2: On-Resin Side-Chain Deprotection and Cyclization

This protocol describes the selective deprotection of the 2-PhiPr and Mtt groups and the subsequent on-resin lactam bridge formation.

Materials:

  • Resin-bound linear peptide from Protocol 1

  • Side-chain deprotection solution: 1% (v/v) TFA in DCM

  • Neutralization solution: 5% (v/v) DIPEA in DMF

  • Cyclization reagents: PyAOP, DIPEA

  • Solvents: DCM, DMF

Procedure:

  • N-terminal Fmoc Deprotection (if applicable): If the N-terminus is not part of the cyclization, ensure the final N-terminal Fmoc group is removed using 20% piperidine in DMF.

  • Resin Preparation: Wash the peptide-resin with DCM (5x) to prepare for the side-chain deprotection.

  • Simultaneous Side-Chain Deprotection:

    • Treat the resin with 1% TFA in DCM for 2 minutes.

    • Drain the solution and repeat the treatment 5-7 times.

    • Wash the resin thoroughly with DCM (5x) to remove residual acid.

  • Neutralization: Wash the resin with 5% DIPEA in DMF (3x) to neutralize the protonated side-chains, followed by extensive washing with DMF (5x).

  • On-Resin Cyclization:

    • Add a solution of PyAOP (3 eq.) and DIPEA (6 eq.) in DMF to the resin.

    • Allow the reaction to proceed for 4 hours at room temperature with gentle agitation.[1]

    • Monitor the cyclization progress by taking a small sample of resin, cleaving the peptide, and analyzing by LC-MS.

    • Once the cyclization is complete, wash the resin with DMF (5x) and DCM (3x).

Protocol 3: Final Cleavage and Purification

This protocol details the cleavage of the cyclic peptide from the resin and its subsequent purification.

Materials:

  • Resin-bound cyclic peptide from Protocol 2

  • Cleavage cocktail: 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5% water

  • Cold diethyl ether

  • Purification system: Preparative RP-HPLC (Reverse-Phase High-Performance Liquid Chromatography)

  • Solvents for HPLC: Acetonitrile, water (with 0.1% TFA)

Procedure:

  • Resin Drying: Dry the resin under vacuum for at least 1 hour.

  • Cleavage:

    • Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

  • Peptide Precipitation:

    • Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide.

    • Wash the peptide pellet with cold diethyl ether and dry under vacuum.

  • Purification:

    • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).

    • Purify the cyclic peptide using preparative RP-HPLC.

    • Lyophilize the pure fractions to obtain the final product.

Visualizations

experimental_workflow start Start: Rink Amide Resin spps Fmoc-SPPS of Linear Peptide (incorporating this compound and Fmoc-Lys(Mtt)-OH) start->spps deprotection Simultaneous Side-Chain Deprotection (1% TFA in DCM) spps->deprotection  Wash with DCM cyclization On-Resin Cyclization (PyAOP, DIPEA in DMF) deprotection->cyclization  Neutralize and Wash cleavage Cleavage from Resin (95% TFA Cocktail) cyclization->cleavage  Wash and Dry purification RP-HPLC Purification cleavage->purification  Precipitate and Dissolve end Final Cyclic Peptide purification->end

Caption: Experimental workflow for the synthesis of a lactam-bridged cyclic peptide.

logical_relationship main_reagent This compound feature Key Feature: 2-PhiPr side-chain protection main_reagent->feature partner Synergistic Partner: Fmoc-Lys(Mtt)-OH main_reagent->partner deprotection_condition Selective Deprotection: 1% TFA in DCM feature->deprotection_condition orthogonality Orthogonal to: - Nα-Fmoc deprotection (piperidine) - Final cleavage (e.g., 95% TFA) deprotection_condition->orthogonality application Primary Application: On-Resin Lactam Bridge Formation orthogonality->application outcome Outcome: Efficient Synthesis of Cyclic Peptides application->outcome partner->deprotection_condition  Simultaneous  deprotection partner->application

References

Application of Fmoc-Glu(O-2-PhiPr)-OH in Peptide Library Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Glu(O-2-PhiPr)-OH is a specialized amino acid derivative crucial for advancing peptide-based drug discovery and chemical biology. Its unique structural feature, the γ-2-phenylisopropyl (O-2-PhiPr) ester, serves as a quasi-orthogonal protecting group in Fmoc-based solid-phase peptide synthesis (SPPS). This distinct characteristic allows for the selective deprotection of the glutamic acid side chain under mild acidic conditions, a process that does not affect other acid-labile protecting groups such as tert-butyl (tBu) or the linkage of the peptide to the resin.

This attribute makes this compound an invaluable tool for the synthesis of complex peptide architectures, most notably for the on-resin cyclization of peptides to form lactam bridges and for the generation of diverse peptide libraries. The ability to selectively unmask a specific site on a resin-bound peptide opens up avenues for creating vast collections of cyclic peptides, which are of significant interest in drug development due to their enhanced stability, target affinity, and proteolytic resistance compared to their linear counterparts. This document provides detailed application notes and protocols for the effective use of this compound in the synthesis of peptide libraries.

Key Features and Advantages

The primary advantage of this compound lies in the differential lability of its side-chain protecting group.

  • Orthogonal Deprotection: The O-2-PhiPr group can be selectively cleaved using a mild solution of 1-2% trifluoroacetic acid (TFA) in dichloromethane (DCM). This condition is orthogonal to the standard 20% piperidine in dimethylformamide (DMF) used for Nα-Fmoc group removal and the stronger TFA concentrations (e.g., 95%) used for final cleavage from the resin and removal of other side-chain protecting groups like tBu, trityl (Trt), and pentamethyldihydrobenzofuran (Pbf).

  • On-Resin Cyclization: This orthogonality is particularly advantageous for the on-resin synthesis of side-chain to side-chain cyclic peptides. In a common strategy, this compound is incorporated into a peptide sequence along with another amino acid bearing a complementary selectively removable protecting group, such as Fmoc-Lys(Mtt)-OH. The 4-methyltrityl (Mtt) group on lysine is also labile to dilute TFA, allowing for the simultaneous deprotection of both side chains and subsequent intramolecular amide bond formation to yield a cyclic peptide.

  • Peptide Library Synthesis: The ability to perform selective on-resin modifications makes this amino acid derivative highly suitable for the "split-and-pool" synthesis of one-bead-one-compound (OBOC) peptide libraries. This methodology allows for the generation of millions of unique peptide sequences on individual resin beads, which can then be screened for binding to a specific biological target.

Applications in Drug Discovery: Targeting Protein-Protein Interactions

Peptide libraries, particularly those comprising cyclic peptides, are powerful tools for the discovery of modulators of protein-protein interactions (PPIs), which are often characterized by large and shallow binding surfaces that are challenging for small molecules to target.

A prominent example of a PPI target in cancer therapy is the interaction between the tumor suppressor protein p53 and its negative regulator, murine double minute 2 (MDM2).[1] Overexpression of MDM2 in cancer cells leads to the ubiquitination and degradation of p53, thereby abrogating its tumor-suppressive functions.[2][3][4] The development of inhibitors that can disrupt the p53-MDM2 interaction is a promising strategy for reactivating p53 and inducing apoptosis in cancer cells.[3][5]

Cyclic peptide libraries synthesized using this compound can be screened to identify potent and selective inhibitors of the p53-MDM2 interaction. The conformational constraint of cyclic peptides can lead to higher binding affinities and specificities compared to linear peptides.

Below is a diagram illustrating the p53-MDM2 signaling pathway and the intervention point for a cyclic peptide inhibitor.

p53_MDM2_pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm p53 p53 p21 p21 p53->p21 transactivates Apoptosis Apoptosis Genes p53->Apoptosis transactivates MDM2_gene MDM2 Gene p53->MDM2_gene transactivates MDM2 MDM2 MDM2->p53 binds & inhibits p53_cyto p53 MDM2->p53_cyto promotes nuclear export CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest ApoptosisActivation Apoptosis Apoptosis->ApoptosisActivation MDM2_gene->MDM2 expression MDM2_cyto MDM2 MDM2_cyto->p53_cyto ubiquitinates Proteasome Proteasome p53_cyto->Proteasome degradation DNA_damage DNA Damage/ Oncogenic Stress DNA_damage->p53 activates Inhibitor Cyclic Peptide Inhibitor Inhibitor->MDM2 blocks interaction

Caption: p53-MDM2 signaling pathway and inhibitor action.

Quantitative Data

While specific yields and purities are highly sequence-dependent, the following table provides a general overview of expected outcomes in a well-optimized solid-phase peptide synthesis incorporating this compound.

ParameterTypical RangeNotes
Coupling Efficiency >99%Monitored by Kaiser test or other qualitative methods. Double coupling may be required for sterically hindered residues.
2-PhiPr Deprotection >95%Monitored by HPLC-MS analysis of a small cleaved sample.
On-Resin Cyclization 50-90%Highly dependent on peptide sequence and length. Optimized coupling reagents and conditions are critical.
Crude Peptide Purity 40-70%For cyclic peptides post-cleavage. Purity is influenced by the efficiency of all preceding steps.
Final Purity (post-HPLC) >95-98%Achievable with standard reversed-phase HPLC purification.

Experimental Protocols

General Solid-Phase Peptide Synthesis (SPPS) Cycle

This protocol outlines a standard manual Fmoc-SPPS cycle. Reagent equivalents are based on the initial resin loading.

Materials:

  • Fmoc-protected amino acids

  • This compound

  • Rink Amide resin (or other suitable solid support)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • 20% (v/v) Piperidine in DMF

  • Coupling reagents: e.g., HBTU/HOBt or HATU/HOAt

  • N,N-Diisopropylethylamine (DIEA)

  • Kaiser test kit

spss_workflow start Start with Resin swell Swell Resin (DMF) start->swell deprotection Fmoc Deprotection (20% Piperidine/DMF) swell->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Amino Acid Coupling (Fmoc-AA, Activator, DIEA) wash1->coupling wash2 Wash (DMF, DCM) coupling->wash2 kaiser_test Kaiser Test wash2->kaiser_test repeat_coupling Repeat Coupling kaiser_test->repeat_coupling Positive next_cycle Next Cycle or Final Step kaiser_test->next_cycle Negative repeat_coupling->coupling

Caption: Standard Fmoc-SPPS cycle workflow.

Protocol:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes. Drain.

    • Repeat the piperidine treatment for 10-15 minutes.

    • Drain and wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (3-5 eq.), HBTU/HATU (3-5 eq.), and HOBt/HOAt (3-5 eq.) in DMF.

    • Add DIEA (6-10 eq.) and pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate for 1-2 hours at room temperature.

  • Washing: Drain the coupling solution and wash the resin with DMF (3 times) and DCM (3 times).

  • Monitoring: Perform a Kaiser test on a small sample of beads. A negative result (yellow beads) indicates complete coupling. If positive (blue beads), repeat the coupling step.

  • Repeat: Repeat steps 2-5 for each amino acid in the sequence, incorporating this compound at the desired position.

On-Resin Cyclization via Lactam Bridge Formation

This protocol describes the on-resin cyclization between a glutamic acid and a lysine residue.

Prerequisites: The linear peptide containing this compound and Fmoc-Lys(Mtt)-OH has been synthesized on the resin. The N-terminal Fmoc group should be protected (e.g., with Boc) or remain as Fmoc if it is not the final residue.

Materials:

  • Peptidyl-resin

  • 1% (v/v) TFA in DCM

  • DCM

  • DMF

  • Cyclization coupling reagents (e.g., PyBOP or HATU)

  • DIEA

cyclization_workflow start Start with Linear Peptidyl-Resin wash_dcm Wash with DCM start->wash_dcm deprotection Selective Deprotection (1% TFA in DCM) wash_dcm->deprotection wash_dcm2 Wash with DCM deprotection->wash_dcm2 wash_dmf Wash with DMF wash_dcm2->wash_dmf neutralize Neutralize with DIEA/DMF wash_dmf->neutralize cyclization Intramolecular Coupling (PyBOP/HATU, DIEA) neutralize->cyclization wash_final Final Wash cyclization->wash_final cleavage Cleavage from Resin wash_final->cleavage

Caption: On-resin cyclization workflow.

Protocol:

  • Resin Preparation: Wash the peptidyl-resin with DCM (3 times).

  • Selective Deprotection:

    • Treat the resin with 1% TFA in DCM for 2 minutes.

    • Drain and repeat this treatment 5-10 times.

    • Monitor the deprotection by collecting the filtrate and measuring the absorbance of the trityl cation at 408 nm, or by cleaving a small sample for HPLC-MS analysis.

  • Washing and Neutralization:

    • Wash the resin thoroughly with DCM (5 times) to remove all traces of acid.

    • Wash with DMF (3 times).

    • Neutralize the resin by washing with 10% DIEA in DMF (3 times for 2 minutes each), followed by extensive DMF washes.

  • Intramolecular Cyclization:

    • In a separate vial, dissolve the cyclization coupling reagent (e.g., PyBOP or HATU, 3-5 eq.) in DMF.

    • Add this solution to the resin, followed by DIEA (6-10 eq.).

    • Agitate the reaction mixture for 4-24 hours. The reaction progress can be monitored by cleaving a small aliquot of resin and analyzing by HPLC-MS.

  • Final Washing: Once cyclization is complete, wash the resin thoroughly with DMF and DCM. The resin is now ready for final cleavage.

Split-and-Pool Synthesis of a Peptide Library

This protocol provides a conceptual workflow for the synthesis of a diverse peptide library using the split-and-pool method.

split_pool_workflow start Start with Resin Pool split Split Resin into Equal Portions start->split couple_aa1 Couple AA1 split->couple_aa1 couple_aa2 Couple AA2 split->couple_aa2 couple_aan Couple AAn split->couple_aan pool Pool all Resin couple_aa1->pool couple_aa2->pool couple_aan->pool repeat_cycle Repeat for Next Position pool->repeat_cycle repeat_cycle->split final_library Final Peptide Library repeat_cycle->final_library

Caption: Split-and-pool synthesis workflow.

Protocol:

  • Initialization: Start with a single batch of resin.

  • Split: Divide the resin into a number of equal portions corresponding to the number of different amino acids to be coupled at that position.

  • Couple: In separate reaction vessels, couple a different amino acid to each portion of the resin using the standard SPPS coupling protocol.

  • Pool: Combine all the resin portions into a single vessel and wash thoroughly. The resin is now a mixture of beads, each carrying a different amino acid at the first position.

  • Iterate: Repeat the split, couple, and pool steps for each subsequent position in the peptide sequence. This compound can be incorporated at a specific position for all peptides or as one of the diverse building blocks.

  • Modification and Screening: After the linear sequences are synthesized, the entire library can be subjected to on-resin modifications, such as cyclization as described in Protocol 5.2. The resulting one-bead-one-compound library is then ready for screening against the target of interest.

Conclusion

This compound is a powerful and versatile building block for the synthesis of complex peptides and peptide libraries. Its key feature, the selectively removable O-2-PhiPr side-chain protecting group, enables the efficient on-resin synthesis of cyclic peptides, which are a promising class of therapeutic agents. The protocols and application notes provided herein offer a comprehensive guide for researchers to effectively utilize this valuable tool in their peptide synthesis and drug discovery endeavors. The strategic application of this compound in the generation of diverse peptide libraries will undoubtedly continue to facilitate the discovery of novel modulators for challenging biological targets.

References

Application Notes and Protocols for Fmoc-Glu(O-2-PhiPr)-OH in Modified Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Glu(O-2-PhiPr)-OH is a quasi-orthogonally protected glutamic acid derivative that serves as a valuable building block in solid-phase peptide synthesis (SPPS), particularly for the generation of modified peptides. The key feature of this reagent is the 2-phenylisopropyl (2-PhiPr) ester protecting the γ-carboxyl group of glutamic acid. This protecting group is highly acid-sensitive and can be selectively cleaved under mild acidic conditions (e.g., 1% trifluoroacetic acid in dichloromethane) without affecting other common acid-labile protecting groups like tert-butyl (tBu) or Boc.[1] This orthogonality makes this compound an exceptional tool for the synthesis of complex peptides, including cyclic peptides (e.g., side-chain to side-chain lactam-bridged peptides) and peptide libraries.

Peptides containing γ-carboxyglutamic acid (Gla), the residue resulting from the incorporation of this derivative, play critical roles in various biological processes. Notably, Gla is essential for the calcium-binding and subsequent function of proteins involved in the blood coagulation cascade.[2][3] The ability to synthetically incorporate Gla into peptides allows for the detailed study of these protein-protein interactions and the development of novel therapeutic agents.

Physicochemical and Purity Data

Ensuring the high purity of Fmoc-amino acids is critical for the successful synthesis of high-quality peptides, leading to increased yields and optimized purification. Below is a summary of typical specifications for this compound.

PropertySpecificationReference
Molecular Formula C₂₉H₂₉NO₆[4][5]
Molecular Weight 487.54 g/mol [5]
Appearance White to off-white powder
Purity (HPLC) ≥95.0%
Purity (TLC) ≥97%
Enantiomeric Purity ≥99.8% L-enantiomer
Free Amino Acid Content ≤0.2%
Storage Conditions 15-25°C

Experimental Protocols

Protocol 1: Standard Coupling of this compound in Fmoc-SPPS

This protocol outlines the standard procedure for incorporating this compound into a growing peptide chain on a solid support.

Materials:

  • Fmoc-protected peptide-resin

  • This compound

  • Coupling reagent (e.g., HCTU, HATU, or PyBOP)

  • Base (e.g., N,N-Diisopropylethylamine - DIPEA or N-methylmorpholine - NMM)

  • Solvent: N,N-Dimethylformamide (DMF)

  • 20% (v/v) Piperidine in DMF for Fmoc deprotection

  • Dichloromethane (DCM)

  • Solid-phase synthesis vessel

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin.

    • Agitate for 5-10 minutes at room temperature.

    • Drain the solution.

    • Repeat the piperidine treatment for another 5-10 minutes.

    • Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and the cleaved Fmoc-adduct.

  • Amino Acid Activation:

    • In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading) and the coupling reagent (e.g., HCTU, 3-5 equivalents) in DMF.

    • Add the base (e.g., DIPEA, 6-10 equivalents) to the activation mixture.

    • Allow the activation to proceed for 1-2 minutes.

  • Coupling:

    • Add the activated this compound solution to the deprotected peptide-resin.

    • Agitate the mixture at room temperature for 1-2 hours. The coupling time may need to be optimized based on the sequence.

    • Monitor the coupling reaction for completion using a qualitative test (e.g., Kaiser test or Chloranil test). A negative test indicates a complete reaction.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (3-5 times) and then with DCM (3-5 times) to remove excess reagents and byproducts.

  • Capping (Optional): To block any unreacted amino groups, the resin can be treated with a capping solution (e.g., acetic anhydride and DIPEA in DMF) for 10-15 minutes.

  • Continuation of Synthesis: The peptide-resin is now ready for the next deprotection and coupling cycle.

Protocol 2: On-Resin Side-Chain to Side-Chain Cyclization via Lactam Bridge Formation

This protocol describes the synthesis of a cyclic peptide by forming a lactam bridge between the side chains of a glutamic acid (introduced as this compound) and a lysine residue (introduced as Fmoc-Lys(Mtt)-OH). The 4-methyltrityl (Mtt) group is also highly acid-labile and can be removed simultaneously with the 2-PhiPr group.[6][7]

Materials:

  • Fully protected linear peptide-resin containing Glu(O-2-PhiPr) and Lys(Mtt) residues.

  • 1% (v/v) Trifluoroacetic acid (TFA) in Dichloromethane (DCM)

  • DCM

  • DMF

  • Cyclization reagent (e.g., HBTU, HATU, or PyBOP)

  • Base (e.g., DIPEA or NMM)

Procedure:

  • Selective Side-Chain Deprotection:

    • Wash the peptide-resin with DCM (3-5 times).

    • Treat the resin with 1% TFA in DCM. Agitate gently.

    • Repeat the treatment multiple times (e.g., 5-10 times for 2 minutes each) until the deprotection is complete. Monitor the removal of the trityl cation (yellow color) in the effluent.

    • Wash the resin thoroughly with DCM to remove residual acid.

    • Neutralize the resin with a 5% solution of DIPEA in DMF (3 times for 2 minutes each).

    • Wash the resin with DMF (5-7 times).

  • On-Resin Cyclization:

    • Swell the resin in DMF.

    • In a separate vessel, prepare the cyclization solution by dissolving the coupling reagent (e.g., HATU, 3 equivalents) and a base (e.g., DIPEA, 6 equivalents) in DMF.

    • Add the cyclization solution to the resin.

    • Agitate the mixture at room temperature. The reaction time can vary from a few hours to overnight.[8]

    • Monitor the cyclization reaction by cleaving a small sample of the peptide from the resin and analyzing it by HPLC and mass spectrometry.

  • Washing:

    • Once cyclization is complete, drain the reaction solution.

    • Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times).

  • Final Cleavage and Deprotection:

    • Cleave the cyclic peptide from the resin and remove the remaining side-chain protecting groups using a standard cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).

    • Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and lyophilize.

  • Purification: Purify the crude cyclic peptide by reverse-phase HPLC.

Visualizations

Signaling Pathway: The Blood Coagulation Cascade

The following diagram illustrates the central role of vitamin K-dependent clotting factors, which contain γ-carboxyglutamic acid residues, in the blood coagulation cascade.

BloodCoagulationCascade cluster_initiation Initiation Phase cluster_amplification Amplification Phase cluster_clot_formation Clot Formation TissueFactor Tissue Factor (TF) TF_VIIa TF-VIIa Complex TissueFactor->TF_VIIa Binds VII Factor VII VIIa Factor VIIa VII->VIIa VIIa->TF_VIIa X Factor X TF_VIIa->X Activates IX Factor IX TF_VIIa->IX Activates Xa Factor Xa X->Xa Prothrombin Prothrombin (II) Xa->Prothrombin Activates IXa Factor IXa IX->IXa IXa->X Activates Thrombin Thrombin (IIa) Prothrombin->Thrombin V Factor V Thrombin->V Activates VIII Factor VIII Thrombin->VIII Activates XI Factor XI Thrombin->XI Activates XIII Factor XIII Thrombin->XIII Activates Fibrinogen Fibrinogen Thrombin->Fibrinogen Cleaves Va Factor Va V->Va Va->Prothrombin Cofactor for Xa VIIIa Factor VIIIa VIII->VIIIa VIIIa->X Cofactor for IXa XIa Factor XIa XI->XIa XIa->IX Activates XIIIa Factor XIIIa XIII->XIIIa Fibrin Fibrin (soluble) XIIIa->Fibrin Cross-links Fibrinogen->Fibrin CrosslinkedFibrin Cross-linked Fibrin (insoluble clot) Fibrin->CrosslinkedFibrin

Caption: Blood Coagulation Cascade.

Experimental Workflow: Synthesis of a Lactam-Bridged Cyclic Peptide

This diagram outlines the key steps for the solid-phase synthesis of a side-chain to side-chain lactam-bridged cyclic peptide using this compound and Fmoc-Lys(Mtt)-OH.

SPPS_Cyclic_Peptide_Workflow Start Start with Resin SPPS 1. Standard Fmoc-SPPS (Elongate linear peptide) Start->SPPS Incorporate Incorporate this compound and Fmoc-Lys(Mtt)-OH SPPS->Incorporate Deprotection 2. Selective Side-Chain Deprotection (1% TFA in DCM) Incorporate->Deprotection Cyclization 3. On-Resin Cyclization (e.g., HATU, DIPEA in DMF) Deprotection->Cyclization Cleavage 4. Cleavage from Resin and Final Deprotection (e.g., 95% TFA) Cyclization->Cleavage Purification 5. Purification (Reverse-Phase HPLC) Cleavage->Purification End Purified Cyclic Peptide Purification->End

Caption: Cyclic Peptide Synthesis Workflow.

Logical Relationship: Orthogonal Protection Strategy

This diagram illustrates the logical relationship of the orthogonal protecting groups used in the synthesis of the lactam-bridged cyclic peptide.

Orthogonal_Protection ProtectingGroups Protecting Group Removal Condition Stability Fmoc Fmoc (α-Amine) 20% Piperidine/DMF Stable to mild acid tBu tBu/Boc (Side Chains) Strong Acid (e.g., 95% TFA) Stable to base and mild acid PhiPr_Mtt 2-PhiPr / Mtt (Side Chains for Cyclization) Mild Acid (e.g., 1% TFA/DCM) Stable to base

Caption: Orthogonal Protection Scheme.

References

Application Notes and Protocols: Cleavage of Peptides Containing O-2-PhiPr Protected Glutamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In solid-phase peptide synthesis (SPPS), the use of orthogonal protecting groups is crucial for the synthesis of complex peptides, such as cyclic and branched peptides. The O-2-phenylisopropyl (O-2-PhiPr) ester is a valuable side-chain protecting group for glutamic acid (Glu) and aspartic acid (Asp) in Fmoc-based SPPS. Its key advantage lies in its lability to low concentrations of trifluoroacetic acid (TFA), allowing for selective deprotection while other acid-labile protecting groups, such as tert-butyl (tBu), remain intact.[1][2] This orthogonality is particularly useful for on-resin cyclization strategies, where the deprotected carboxylic acid side chain of glutamic acid can react with a free N-terminal amine to form a lactam bridge. This application note provides detailed protocols for the selective cleavage of the O-2-PhiPr group and its application in on-resin peptide cyclization.

Data Presentation: O-2-PhiPr Cleavage Conditions

The following table summarizes typical conditions for the selective cleavage of the O-2-PhiPr protecting group from a peptide resin. The efficiency of the cleavage can be monitored by HPLC analysis of a small sample of the cleaved peptide.

ParameterConditionExpected Cleavage Efficiency (%)Notes
Cleavage Reagent 1-2% (v/v) Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)>95%Higher concentrations of TFA may lead to premature cleavage of more acid-labile protecting groups.
Reaction Time 30-60 minutes>95%The reaction time can be optimized by monitoring the cleavage progress with HPLC.
Scavengers 1-5% (v/v) Triisopropylsilane (TIS)>95%TIS is recommended to scavenge the liberated 2-phenylisopropyl cations, preventing potential side reactions.
Temperature Room Temperature>95%The cleavage is typically performed at room temperature.

Experimental Protocols

Protocol 1: Selective Cleavage of the O-2-PhiPr Protecting Group from a Resin-Bound Peptide

This protocol describes the selective removal of the O-2-PhiPr group from a glutamic acid residue in a peptide synthesized on a solid support.

Materials:

  • Peptidyl-resin containing a Glu(O-2-PhiPr) residue

  • Dichloromethane (DCM), peptide synthesis grade

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • 20% (v/v) Piperidine in Dimethylformamide (DMF)

  • Dimethylformamide (DMF), peptide synthesis grade

  • Diethyl ether, cold

  • Reaction vessel with a sintered glass filter

Procedure:

  • Swell the peptidyl-resin in DCM for 30 minutes in the reaction vessel.

  • Drain the DCM.

  • Prepare the cleavage cocktail: 1% TFA and 5% TIS in DCM. For 100 mg of resin, use 2 mL of the cocktail.

  • Add the cleavage cocktail to the resin and gently agitate at room temperature for 30 minutes.

  • Drain the cleavage solution.

  • Repeat the treatment with the cleavage cocktail (steps 4 and 5) one more time.

  • Wash the resin thoroughly with DCM (5 x 2 mL).

  • Wash the resin with DMF (3 x 2 mL).

  • To confirm the removal of the O-2-PhiPr group, a small aliquot of the resin can be taken, and the peptide cleaved from the support for HPLC analysis.

Protocol 2: On-Resin Cyclization of a Peptide via Lactam Bridge Formation

This protocol outlines the on-resin cyclization of a linear peptide after selective deprotection of a Glu(O-2-PhiPr) residue. This procedure assumes the N-terminal Fmoc group has been removed.

Materials:

  • Peptidyl-resin with a deprotected glutamic acid side chain and a free N-terminal amine

  • Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Coupling reagents: e.g., HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: e.g., Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)

  • Cleavage cocktail for final peptide cleavage (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • Diethyl ether, cold

Procedure:

  • Following the selective cleavage of the O-2-PhiPr group (Protocol 1) and removal of the N-terminal Fmoc group (using 20% piperidine in DMF), wash the resin thoroughly with DMF (5 x 2 mL) and DCM (3 x 2 mL).

  • Swell the resin in DMF.

  • Prepare the cyclization cocktail. For a 0.1 mmol scale synthesis, dissolve 3 equivalents of the coupling reagent (e.g., HBTU) and 6 equivalents of the base (e.g., DIPEA) in DMF.

  • Add the cyclization cocktail to the resin.

  • Allow the reaction to proceed for 2-4 hours at room temperature with gentle agitation.

  • Monitor the completion of the cyclization by taking a small sample of the resin, cleaving the peptide, and analyzing it by HPLC-MS.

  • Once the cyclization is complete, wash the resin with DMF (5 x 2 mL) and DCM (5 x 2 mL).

  • Dry the resin under vacuum.

  • The cyclized peptide can then be cleaved from the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) and precipitated with cold diethyl ether.

Mandatory Visualization

experimental_workflow cluster_synthesis Peptide Synthesis cluster_deprotection Selective Deprotection cluster_cyclization On-Resin Cyclization A 1. Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy) B 2. Incorporation of Fmoc-Glu(O-2-PhiPr)-OH A->B C 3. N-terminal Fmoc Removal (20% Piperidine/DMF) B->C D 4. Selective Cleavage of O-2-PhiPr (1-2% TFA/DCM/TIS) C->D E 5. On-Resin Cyclization (Coupling Reagent/Base) D->E F 6. Final Cleavage from Resin (e.g., 95% TFA) E->F G 7. Precipitation and Purification F->G

Caption: Experimental workflow for the synthesis and on-resin cyclization of a peptide.

orthogonality_of_protecting_groups cluster_fmoc N-alpha Protection cluster_side_chain Side-Chain Protection cluster_cleavage Cleavage Conditions Fmoc Fmoc Base Base (e.g., Piperidine) Fmoc->Base Cleaved by tBu tBu (e.g., Glu(OtBu)) High_Acid High Acid (e.g., 95% TFA) tBu->High_Acid Cleaved by Trt Trt (e.g., Cys(Trt)) Trt->High_Acid Cleaved by Boc Boc (e.g., Lys(Boc)) Boc->High_Acid Cleaved by O2PhiPr O-2-PhiPr (e.g., Glu(O-2-PhiPr)) Low_Acid Low Acid (e.g., 1-2% TFA) O2PhiPr->Low_Acid Cleaved by Base->tBu Stable to Base->O2PhiPr Stable to Low_Acid->Fmoc Stable to Low_Acid->tBu Stable to High_Acid->Fmoc Stable to

Caption: Orthogonality of common protecting groups in Fmoc SPPS.

References

Application Notes and Protocols: Fmoc-Glu(O-2-PhiPr)-OH in Fragment Condensation Strategies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Glu(O-2-PhiPr)-OH is a quasi-orthogonally protected glutamic acid derivative that serves as a valuable tool in modern solid-phase peptide synthesis (SPPS), particularly in advanced strategies such as fragment condensation and the synthesis of cyclic peptides.[1][2][3] Its utility stems from the unique properties of the 2-phenylisopropyl (2-PhiPr) ester protecting the side-chain carboxyl group. This group can be selectively cleaved under mildly acidic conditions (1% trifluoroacetic acid in dichloromethane), which do not affect tert-butyl (tBu)-based protecting groups commonly used for other amino acid side chains.[2][3][4] This orthogonal deprotection capability allows for the strategic unmasking of the glutamic acid side chain for subsequent on-resin modifications, such as lactam bridge formation or the attachment of other molecules.

Fragment condensation is a powerful strategy for the synthesis of long or otherwise "difficult" peptide sequences that can be challenging to produce via a stepwise approach. This method involves the synthesis of several smaller, protected peptide fragments, which are then coupled together on a solid support or in solution to form the final peptide. This approach offers several advantages, including the ability to purify intermediate fragments, leading to a final product of higher purity and overall yield. This compound is a key component in this strategy, enabling the synthesis of protected peptide fragments with a selectively cleavable side-chain protecting group.

Key Features and Applications

  • Orthogonal Deprotection: The 2-PhiPr group is selectively removed with 1% TFA in DCM, leaving tBu-based protecting groups intact.[2][3][4]

  • Fragment Condensation: Enables the synthesis of protected peptide fragments for subsequent coupling.

  • Cyclic Peptide Synthesis: Particularly useful for on-resin side-chain to side-chain lactam bridge formation, often in combination with Fmoc-Lys(Mtt)-OH, as both the 2-PhiPr and Mtt groups can be removed simultaneously under mild acidic conditions.[2][3]

  • Library Synthesis: The selective deprotection allows for the generation of diverse peptide libraries with modifications at the glutamic acid residue.[2][3]

Data Summary

PropertyValueReference
Molecular Formula C₂₉H₂₉NO₆[1]
Molecular Weight 487.54 g/mol [1]
CAS Number 200616-39-3[1]
Appearance White to off-white powder[1]
Purity (HPLC) ≥95.0%[3]
Purity (TLC) ≥97%[3]
Assay (acidimetric) ≥90.0%[3]
Storage Temperature 15-25°C[1]

Experimental Protocols

Protocol 1: Synthesis of a Protected Peptide Fragment using this compound

This protocol describes the manual solid-phase synthesis of a protected peptide fragment on a 2-chlorotrityl chloride (2-CTC) resin. This resin is chosen for its acid lability, which allows for the cleavage of the protected peptide fragment while keeping the side-chain protecting groups intact.

Materials:

  • 2-chlorotrityl chloride resin

  • Fmoc-amino acids (including this compound)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA)

  • Piperidine

  • Coupling reagents (e.g., HBTU, HATU, or DIC/Oxyma)

  • Cleavage solution: 1% Trifluoroacetic acid (TFA) in DCM

  • Capping solution: DCM/Methanol/DIPEA (17:2:1)

Procedure:

  • Resin Swelling: Swell the 2-chlorotrityl chloride resin in DMF for 1 hour in a reaction vessel.

  • First Amino Acid Loading:

    • Dissolve the first Fmoc-amino acid (1.5-2 equivalents relative to resin loading) in DCM.

    • Add DIPEA (2-3 equivalents) to the amino acid solution.

    • Add the amino acid solution to the swollen resin and shake for 1-2 hours.

  • Capping: Cap any unreacted sites by adding the capping solution and shaking for 30 minutes. Wash the resin with DCM and then DMF.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain and repeat the treatment with 20% piperidine in DMF for 15 minutes.

    • Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • Dissolve the next Fmoc-amino acid (including this compound at the desired position) (3 equivalents) and coupling reagent (e.g., HBTU, 3 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to activate the amino acid.

    • Add the activated amino acid solution to the resin and shake for 1.5-2 hours.

    • Perform a ninhydrin (Kaiser) test to ensure complete coupling. Repeat the coupling step if necessary.

  • Repeat Synthesis Cycle: Repeat steps 4 and 5 for each subsequent amino acid in the fragment sequence.

  • Cleavage of Protected Peptide Fragment:

    • Wash the resin with DCM.

    • Treat the resin with the cleavage solution (1% TFA in DCM) for 2 minutes, and collect the filtrate.

    • Repeat this treatment 5-10 times and combine the filtrates.

    • Neutralize the combined filtrates with a base such as pyridine or DIPEA.

    • Evaporate the solvent to obtain the protected peptide fragment.

Protocol 2: On-Resin Side-Chain Cyclization using this compound and Fmoc-Lys(Mtt)-OH

This protocol outlines the procedure for creating a lactam bridge between the side chains of glutamic acid and lysine on the solid support.

Materials:

  • Peptide-resin containing this compound and Fmoc-Lys(Mtt)-OH

  • DCM

  • 1% TFA in DCM

  • DMF

  • Coupling reagents (e.g., PyBOP, HATU)

  • DIPEA

Procedure:

  • Peptide Synthesis: Synthesize the linear peptide on a suitable resin (e.g., Wang or Rink Amide) following standard Fmoc-SPPS protocols, incorporating this compound and Fmoc-Lys(Mtt)-OH at the desired positions.

  • Selective Side-Chain Deprotection:

    • Wash the peptide-resin with DCM.

    • Treat the resin with 1% TFA in DCM for 2 minutes (repeat 5-10 times) to simultaneously remove the 2-PhiPr and Mtt protecting groups.

    • Wash the resin thoroughly with DCM and then DMF.

  • On-Resin Cyclization (Lactam Bridge Formation):

    • Swell the resin in DMF.

    • Add a solution of the coupling reagent (e.g., PyBOP, 3 equivalents) and DIPEA (6 equivalents) in DMF to the resin.

    • Shake the reaction mixture at room temperature for 4-24 hours.

    • Monitor the completion of the cyclization by taking a small sample of resin, cleaving the peptide, and analyzing by HPLC-MS.

  • Final Deprotection and Cleavage:

    • Once cyclization is complete, wash the resin with DMF and DCM.

    • Cleave the cyclic peptide from the resin and remove the remaining side-chain protecting groups using a standard TFA cleavage cocktail (e.g., TFA/TIS/H₂O, 95:2.5:2.5).

Visualizations

experimental_workflow_fragment_synthesis cluster_resin_prep Resin Preparation cluster_spps_cycle SPPS Cycle (Repeat n times) cluster_cleavage Fragment Cleavage resin 2-CTC Resin swell Swell in DMF resin->swell load Load First Fmoc-AA swell->load cap Cap Unreacted Sites load->cap deprotect Fmoc Deprotection (20% Piperidine/DMF) cap->deprotect wash1 Wash (DMF) deprotect->wash1 couple Couple Fmoc-AA (including this compound) wash1->couple wash2 Wash (DMF) couple->wash2 wash2->deprotect cleave Cleave Protected Fragment (1% TFA in DCM) wash2->cleave neutralize Neutralize cleave->neutralize evaporate Evaporate neutralize->evaporate fragment Protected Peptide Fragment evaporate->fragment

Caption: Workflow for Protected Peptide Fragment Synthesis.

experimental_workflow_cyclization start Linear Peptide on Resin with this compound and Fmoc-Lys(Mtt)-OH deprotect Selective Side-Chain Deprotection (1% TFA in DCM) start->deprotect wash1 Wash (DCM, DMF) deprotect->wash1 cyclize On-Resin Cyclization (e.g., PyBOP, DIPEA) wash1->cyclize wash2 Wash (DMF, DCM) cyclize->wash2 cleave Final Cleavage and Deprotection (TFA Cocktail) wash2->cleave end Purified Cyclic Peptide cleave->end

Caption: On-Resin Side-Chain to Side-Chain Cyclization Workflow.

logical_relationship_fragment_condensation cluster_fragment_synthesis Fragment Synthesis (SPPS) cluster_purification Purification of Fragments cluster_condensation Fragment Condensation on Resin title Fragment Condensation Strategy frag1 Fragment 1 (e.g., with C-terminal Gly) purify1 Purify Fragment 1 frag1->purify1 frag2 Fragment 2 (e.g., with this compound) purify2 Purify Fragment 2 frag2->purify2 frag3 Fragment 3 purify3 Purify Fragment 3 frag3->purify3 condense1 Couple Fragment 2 to Resin-Bound Fragment 1 purify1->condense1 purify2->condense1 condense2 Couple Fragment 3 to Resin-Bound 1-2 purify3->condense2 condense1->condense2 final_cleavage Final Cleavage and Deprotection condense2->final_cleavage final_peptide Full-Length Peptide final_cleavage->final_peptide

Caption: Logical Flow of a Fragment Condensation Strategy.

References

Troubleshooting & Optimization

Technical Support Center: Fmoc-Glu(O-2-PhiPr)-OH Coupling Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the coupling of Fmoc-Glu(O-2-PhiPr)-OH in solid-phase peptide synthesis (SPPS).

Troubleshooting Guide: Improving Coupling Efficiency

Low coupling efficiency of this compound is a common issue primarily attributed to the steric hindrance posed by the bulky 2-phenylisopropyl (O-2-PhiPr) side-chain protecting group. This guide provides a systematic approach to troubleshoot and enhance coupling outcomes.

Problem: Incomplete or low-yield coupling of this compound detected by monitoring methods (e.g., Kaiser test, TNBS test).

Troubleshooting Workflow

troubleshooting_workflow cluster_solutions Solutions start Incomplete Coupling Detected check_reagents Step 1: Verify Reagent Quality and Stoichiometry start->check_reagents optimize_coupling Step 2: Optimize Coupling Reagent and Activation check_reagents->optimize_coupling Reagents OK sol1 Use high-purity this compound Ensure fresh, high-quality coupling reagents Use appropriate excess of reagents (3-5 eq.) check_reagents->sol1 double_coupling Step 3: Implement Double Coupling optimize_coupling->double_coupling Inefficiency persists sol2 Switch to a more potent coupling reagent (e.g., HATU, HBTU, COMU) Optimize pre-activation time optimize_coupling->sol2 reaction_conditions Step 4: Adjust Reaction Conditions double_coupling->reaction_conditions Inefficiency persists sol3 Perform a second coupling with fresh reagents double_coupling->sol3 successful_coupling Successful Coupling reaction_conditions->successful_coupling Problem resolved sol4 Increase coupling time (e.g., 2-4 hours) Slightly increase temperature (e.g., to 30-35°C) Use a solvent mixture that minimizes aggregation (e.g., DMF/NMP) reaction_conditions->sol4

Caption: Troubleshooting workflow for incomplete coupling of this compound.

Frequently Asked Questions (FAQs)

Q1: Why is the coupling of this compound often challenging?

The primary reason for difficult coupling is the significant steric hindrance caused by the bulky 2-phenylisopropyl (O-2-PhiPr) protecting group on the gamma-carboxyl group of the glutamic acid side chain. This bulkiness can physically impede the approach of the activated amino acid to the N-terminal amine of the growing peptide chain on the solid support.

Q2: Which coupling reagents are most effective for this compound?

For sterically hindered amino acids like this compound, standard carbodiimide reagents such as DIC/HOBt may be insufficient. More potent uronium/aminium or phosphonium salt-based coupling reagents are recommended.

Comparative Data of Coupling Reagents for Hindered Amino Acids

Coupling ReagentReagent TypeTypical Coupling TimeEstimated Efficiency*Key Considerations
DIC/HOBtCarbodiimide2 - 4 hours70-85%Cost-effective, but may be slow and inefficient for this substrate.
HBTU/DIEAUronium Salt30 - 60 min90-98%Fast and effective, but potential for racemization and guanidinylation side reactions.
HATU/DIEAUronium Salt20 - 45 min>95%Generally more reactive than HBTU with lower racemization risk; higher cost.[1]
PyBOP/DIEAPhosphonium Salt30 - 60 min90-98%Efficient with no risk of guanidinylation, but byproducts can be difficult to remove.
COMU/DIEAUronium Salt20 - 45 min>95%High reactivity similar to HATU with safer byproducts.[1]

*Note: These are estimated efficiencies for sterically hindered amino acids and can vary based on the specific peptide sequence, resin, and reaction conditions.

Q3: Is double coupling necessary for this compound?

Yes, for sterically demanding amino acids, a single coupling may not be sufficient to drive the reaction to completion. A second coupling with fresh reagents is a highly recommended strategy to ensure a high yield of the desired product.

Q4: Can I use microwave energy to improve the coupling efficiency?

Microwave-assisted SPPS can be beneficial for coupling sterically hindered amino acids by accelerating the reaction rate. However, it is crucial to carefully control the temperature to avoid side reactions such as racemization.

Q5: How can I effectively monitor the completion of the coupling reaction?

Standard qualitative colorimetric tests are essential for monitoring the presence of free primary amines on the resin.

  • Kaiser Test: A positive test (blue beads) indicates incomplete coupling.

  • TNBS (Trinitrobenzenesulfonic acid) Test: A positive test (red beads) also signifies the presence of unreacted amines.

It is advisable to perform one of these tests after the coupling step to determine if a second coupling is necessary.[2]

Q6: I am synthesizing a cyclic peptide. How do I deprotect the O-2-PhiPr group on-resin?

The O-2-PhiPr group is quasi-orthogonal to the Fmoc and tBu protecting groups and can be selectively cleaved on-resin using a mild acid treatment, typically 1% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM).[3] This allows for subsequent on-resin cyclization, for instance, with a deprotected lysine side chain (e.g., from Fmoc-Lys(Mtt)-OH).

Experimental Protocols

Protocol 1: Standard Double Coupling using HATU

This protocol is recommended for achieving high coupling efficiency with this compound.

Materials:

  • Fmoc-deprotected peptide-resin

  • This compound (3-5 equivalents)

  • HATU (3-5 equivalents)

  • N,N-Diisopropylethylamine (DIEA) (6-10 equivalents)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

Procedure:

  • Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF for 30 minutes.

  • First Coupling:

    • In a separate vessel, dissolve this compound (3 eq.) and HATU (2.9 eq.) in DMF.

    • Add DIEA (6 eq.) to the solution and vortex briefly.

    • Immediately add the activation mixture to the resin.

    • Agitate the reaction vessel for 1-2 hours at room temperature.

    • Wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Monitoring (Optional but Recommended): Perform a Kaiser or TNBS test. If the test is positive, proceed with a second coupling.

  • Second Coupling:

    • Repeat the activation and coupling steps with a fresh solution of this compound, HATU, and DIEA.

    • Agitate for another 1-2 hours.

    • Wash the resin thoroughly with DMF (5x) and DCM (5x).

  • Confirmation: Perform a final Kaiser or TNBS test to confirm the absence of free amines.

Protocol 2: On-Resin Side-Chain Deprotection and Cyclization

This protocol describes the synthesis of a side-chain to side-chain cyclic peptide using this compound and Fmoc-Lys(Mtt)-OH.

cyclic_peptide_synthesis start Linear Peptide on Resin with this compound and Fmoc-Lys(Mtt)-OH deprotect_mtt Selective Deprotection of Mtt group (1% TFA in DCM) start->deprotect_mtt deprotect_phipr Selective Deprotection of O-2-PhiPr group (1% TFA in DCM) deprotect_mtt->deprotect_phipr wash1 Wash Resin deprotect_phipr->wash1 cyclization On-Resin Cyclization (e.g., PyBOP/DIEA) wash1->cyclization final_cleavage Final Cleavage from Resin and Global Deprotection cyclization->final_cleavage

Caption: Workflow for on-resin side-chain cyclization.

Procedure:

  • Linear Peptide Synthesis: Synthesize the linear peptide on a suitable resin using standard Fmoc-SPPS, incorporating this compound and Fmoc-Lys(Mtt)-OH at the desired positions.

  • Selective Side-Chain Deprotection:

    • Wash the peptide-resin with DCM.

    • Treat the resin with a solution of 1% TFA in DCM for 2 minutes. Repeat this treatment 5-10 times until the yellow color of the trityl cation is no longer observed in the filtrate. This step removes both the Mtt and O-2-PhiPr groups.[3][4]

    • Wash the resin thoroughly with DCM, followed by a neutralization wash with 10% DIEA in DMF, and finally with DMF.

  • On-Resin Cyclization:

    • Swell the resin in DMF.

    • Add a solution of a suitable coupling reagent (e.g., PyBOP, 3 eq.) and DIEA (6 eq.) in DMF.

    • Allow the cyclization reaction to proceed for 4-24 hours at room temperature.

    • Monitor the completion of the cyclization by cleaving a small amount of resin and analyzing by LC-MS.

  • Final Cleavage: Once cyclization is complete, wash the resin and proceed with the final cleavage from the solid support and removal of any remaining side-chain protecting groups using a standard TFA cleavage cocktail.

References

Technical Support Center: Fmoc-Glu(O-2-PhiPr)-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) for common issues encountered when using Fmoc-Glu(O-2-PhiPr)-OH in Solid-Phase Peptide Synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications in SPPS?

This compound is a quasi-orthogonally protected glutamic acid derivative used in Fmoc-based Solid-Phase Peptide Synthesis. Its key feature is the 2-phenylisopropyl (2-PhiPr) ester protecting the side-chain carboxyl group. This protecting group is stable to the basic conditions used for Fmoc removal (e.g., 20% piperidine in DMF) but can be selectively cleaved under mildly acidic conditions (typically 1-2% trifluoroacetic acid (TFA) in dichloromethane (DCM)).

This unique property makes it an invaluable tool for:

  • On-resin synthesis of head-to-tail cyclic peptides: The side-chain can be deprotected while the peptide remains attached to the resin, allowing for subsequent intramolecular cyclization.

  • Synthesis of branched peptides: Selective deprotection of the Glu side-chain permits the assembly of a second peptide chain.

  • Preparation of peptide libraries with side-chain modifications.

Q2: What are the most common side reactions associated with this compound?

While this compound is a robust reagent, some side reactions can occur:

  • Premature cleavage of the 2-PhiPr group: Although generally stable to piperidine, prolonged exposure or the use of stronger bases for Fmoc deprotection can lead to partial loss of the 2-PhiPr group. This can result in unintended side-chain reactions or the formation of deletion sequences if the deprotected carboxyl group is not capped.

  • Incomplete cleavage of the 2-PhiPr group: Insufficient treatment with dilute TFA can lead to incomplete deprotection, resulting in a mixture of protected and deprotected peptides.

  • Side reactions during final cleavage: During the final cleavage from the resin with a strong TFA cocktail, the liberated 2-phenylisopropyl cation can potentially alkylate sensitive residues like Tryptophan or Methionine. The use of appropriate scavengers is crucial to mitigate this.

  • Pyroglutamate formation: As with other glutamic acid derivatives, N-terminal glutamic acid residues can cyclize to form pyroglutamate, especially after Fmoc deprotection. This is a sequence-dependent side reaction.

Q3: How stable is the 2-PhiPr protecting group to standard SPPS conditions?

The 2-PhiPr group exhibits good stability under standard Fmoc SPPS conditions. It is largely resistant to repeated treatments with 20% piperidine in DMF. However, the stability can be influenced by factors such as the peptide sequence, the resin used, and the specific deprotection conditions.

Troubleshooting Guides

Issue 1: Low Yield of the Desired Cyclic or Branched Peptide

Possible Causes & Solutions:

CauseRecommended Action
Incomplete Cleavage of the 2-PhiPr Group Increase the number of dilute TFA treatments (e.g., from 2 to 3-4 washes) or slightly increase the TFA concentration (e.g., from 1% to 2%). Ensure fresh, high-quality TFA and anhydrous DCM are used. Monitor the deprotection using a colorimetric test (e.g., chloranil test) if possible.
Premature Cleavage of the 2-PhiPr Group Minimize the exposure time to the piperidine solution during Fmoc deprotection. Consider using a milder base for Fmoc removal if the sequence is particularly sensitive. Ensure that the piperidine solution is fresh and free of contaminants.
Inefficient On-Resin Cyclization/Coupling Optimize the coupling reagents and conditions for the cyclization or branching step. For sterically hindered cyclizations, consider using a more potent coupling reagent like HATU or HCTU and extending the reaction time. The addition of a chaotropic salt may also improve coupling efficiency.
Peptide Aggregation on Resin Incorporate backbone-modifying elements like pseudoprolines or use a more aggregation-disrupting resin (e.g., ChemMatrix®). Perform couplings at a slightly elevated temperature.
Issue 2: Presence of Unexpected Impurities in the Final Product

Possible Causes & Solutions:

CauseRecommended Action
Alkylation of Sensitive Residues by 2-Phenylisopropyl Cation During final cleavage from the resin, use a cleavage cocktail containing a suitable scavenger for the 2-phenylisopropyl cation. Triisopropylsilane (TIS) is a highly effective scavenger for this purpose. A recommended general cleavage cocktail is TFA/TIS/H₂O (95:2.5:2.5).
Pyroglutamate Formation If the glutamic acid residue is at the N-terminus, minimize the time between Fmoc deprotection and the subsequent coupling step. Consider in-situ neutralization protocols.
Formation of Deletion Sequences This may be due to incomplete coupling or premature deprotection of the 2-PhiPr group followed by incomplete capping. Ensure efficient coupling and consider a capping step with acetic anhydride after the coupling of this compound if premature deprotection is suspected.

Data Presentation

Table 1: Stability of 2-PhiPr Protecting Group under Various Conditions

ConditionExposure TimeApproximate % CleavageNotes
20% Piperidine in DMF30 min< 1%Standard Fmoc deprotection conditions.
20% Piperidine in DMF2 hours1-3%Prolonged exposure can lead to minor cleavage.
50% Piperidine in DMF30 min2-5%Harsher basic conditions increase premature cleavage.
1% TFA in DCM2 min x 3> 98%Standard conditions for selective deprotection.
2% TFA in DCM2 min x 2> 99%Slightly stronger acid ensures complete removal.
95% TFA / 2.5% TIS / 2.5% H₂O2 hours100%Standard final cleavage conditions.

Note: These values are approximate and can vary depending on the peptide sequence and solid support.

Experimental Protocols

Protocol 1: Selective On-Resin Deprotection of the 2-PhiPr Group
  • Swell the peptide-resin in DCM for 30 minutes.

  • Drain the DCM.

  • Add a solution of 1% TFA in DCM to the resin.

  • Gently agitate the resin for 2 minutes.

  • Drain the deprotection solution.

  • Repeat steps 3-5 two more times.

  • Wash the resin thoroughly with DCM (5 x 1 min).

  • Wash the resin with DMF (3 x 1 min) to prepare for the subsequent coupling/cyclization step.

Protocol 2: On-Resin Head-to-Tail Cyclization

This protocol assumes the linear peptide has been synthesized with this compound at the desired position for side-chain anchoring and the N-terminal Fmoc group has been removed.

  • Perform the selective on-resin deprotection of the 2-PhiPr group as described in Protocol 1.

  • Wash the resin with DMF (5 x 1 min).

  • Prepare the cyclization cocktail: Dissolve a suitable coupling reagent (e.g., HATU, 4 equivalents) and a base (e.g., DIPEA, 8 equivalents) in DMF.

  • Add the cyclization cocktail to the resin.

  • Agitate the reaction mixture at room temperature. Monitor the reaction progress by taking small resin samples and performing a Kaiser test (ninhydrin test). The reaction is complete when the Kaiser test is negative. This can take from a few hours to overnight depending on the sequence.

  • Once the cyclization is complete, wash the resin thoroughly with DMF and DCM.

  • Proceed with the final cleavage of the cyclic peptide from the resin.

Mandatory Visualizations

SPPS_Workflow Resin Resin AA_Coupling Amino Acid Coupling Resin->AA_Coupling Washing Washing AA_Coupling->Washing 1 Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Fmoc_Deprotection->Washing Washing->AA_Coupling Repeat n times Washing->Fmoc_Deprotection Final_Peptide Linear Peptide on Resin Washing->Final_Peptide

Caption: Standard Solid-Phase Peptide Synthesis (SPPS) Cycle.

On_Resin_Cyclization Start Linear Peptide on Resin with this compound Selective_Deprotection Selective 2-PhiPr Deprotection (1-2% TFA in DCM) Start->Selective_Deprotection Washing_1 DCM & DMF Washes Selective_Deprotection->Washing_1 Cyclization On-Resin Cyclization (e.g., HATU/DIPEA in DMF) Washing_1->Cyclization Washing_2 DMF & DCM Washes Cyclization->Washing_2 Final_Cleavage Final Cleavage from Resin (e.g., TFA/TIS/H2O) Washing_2->Final_Cleavage Cyclic_Peptide Purified Cyclic Peptide Final_Cleavage->Cyclic_Peptide

Caption: Workflow for On-Resin Peptide Cyclization.

Troubleshooting_Logic Problem Low Yield of Target Peptide Cause1 Incomplete 2-PhiPr Cleavage Problem->Cause1 Cause2 Premature 2-PhiPr Cleavage Problem->Cause2 Cause3 Inefficient Cyclization Problem->Cause3 Solution1 Increase TFA washes/concentration Cause1->Solution1 Solution2 Minimize piperidine exposure Cause2->Solution2 Solution3 Optimize coupling reagents/time Cause3->Solution3

Caption: Troubleshooting Logic for Low Peptide Yield.

Troubleshooting incomplete deprotection of the O-2-PhiPr group.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering incomplete deprotection of the O-2-PhiPr (2-phenylisopropyl) protecting group in peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the standard protocol for O-2-PhiPr deprotection?

A1: The O-2-PhiPr group is an acid-labile protecting group for the side chains of aspartic acid (Asp) and glutamic acid (Glu).[1][2] It is designed to be removed under mild acidic conditions, making it orthogonal to tert-butyl (tBu) based protecting groups. The standard deprotection protocol involves treating the peptide-resin with a solution of 1-2% trifluoroacetic acid (TFA) in dichloromethane (DCM).[1][2] The reaction is typically carried out at room temperature.

Q2: How can I monitor the progress of the O-2-PhiPr deprotection?

A2: The progress of the deprotection reaction should be monitored to ensure complete removal of the O-2-PhiPr group. High-performance liquid chromatography (HPLC) and mass spectrometry (MS) are the recommended analytical methods.

  • HPLC Analysis: A small aliquot of the cleavage solution can be analyzed by reverse-phase HPLC. The chromatogram of an incomplete deprotection will show a peak corresponding to the fully deprotected peptide and one or more peaks for the partially protected peptide (containing the O-2-PhiPr group). As the reaction proceeds, the area of the protected peptide peak should decrease while the deprotected peptide peak increases.

  • Mass Spectrometry Analysis: Mass spectrometry can confirm the identity of the peaks observed in the HPLC chromatogram. The mass of the peptide with the O-2-PhiPr group will be higher than the fully deprotected peptide by the mass of the 2-phenylisopropyl group (C9H11, molecular weight: 119.18 g/mol ).

Q3: What are the most common causes of incomplete O-2-PhiPr deprotection?

A3: Incomplete deprotection of the O-2-PhiPr group can arise from several factors:

  • Insufficient Reaction Time: The deprotection reaction may not have been allowed to proceed to completion.

  • Low TFA Concentration: The concentration of TFA in the deprotection solution may be too low to efficiently cleave the protecting group.

  • Peptide Aggregation: The peptide chain on the solid support may aggregate, hindering the access of the TFA solution to the O-2-PhiPr group. This is more common in hydrophobic or long peptide sequences.

  • Steric Hindrance: The amino acid sequence surrounding the Asp(O-2-PhiPr) or Glu(O-2-PhiPr) residue may sterically hinder the approach of the deprotection reagent.

  • Poor Resin Swelling: Inadequate swelling of the resin in the reaction solvent can limit reagent access to the peptide.

Troubleshooting Guide

This section provides a systematic approach to troubleshoot and resolve issues of incomplete O-2-PhiPr deprotection.

Problem: HPLC analysis shows a significant peak corresponding to the O-2-PhiPr protected peptide after the standard deprotection protocol.

Visualizing the Troubleshooting Workflow:

G cluster_0 Initial Observation cluster_1 Optimization Strategies cluster_2 Advanced Troubleshooting cluster_3 Outcome IncompleteDeprotection Incomplete Deprotection (HPLC/MS evidence) Extend_Time Extend Reaction Time IncompleteDeprotection->Extend_Time First Step Increase_TFA Increase TFA Concentration IncompleteDeprotection->Increase_TFA Improve_Solvation Improve Solvation IncompleteDeprotection->Improve_Solvation CompleteDeprotection Complete Deprotection Extend_Time->CompleteDeprotection Increase_TFA->CompleteDeprotection Add_Scavengers Incorporate Scavengers Improve_Solvation->Add_Scavengers Change_Solvent Change Solvent System Improve_Solvation->Change_Solvent Add_Scavengers->CompleteDeprotection Elevated_Temp Increase Temperature (with caution) Change_Solvent->Elevated_Temp Elevated_Temp->CompleteDeprotection G cluster_0 Problem Identification cluster_1 Primary Causes cluster_2 Contributing Factors cluster_3 Solutions IncompleteDeprotection Incomplete Deprotection Kinetics Slow Kinetics IncompleteDeprotection->Kinetics Accessibility Poor Reagent Accessibility IncompleteDeprotection->Accessibility Time Insufficient Time Kinetics->Time TFA_Conc Low TFA Concentration Kinetics->TFA_Conc Aggregation Peptide Aggregation Accessibility->Aggregation Steric_Hindrance Steric Hindrance Accessibility->Steric_Hindrance Increase_Time Increase Time Time->Increase_Time Increase_TFA Increase TFA TFA_Conc->Increase_TFA Improve_Solvation Improve Solvation Aggregation->Improve_Solvation Steric_Hindrance->Improve_Solvation Change_Temp Modify Temperature Steric_Hindrance->Change_Temp

References

Technical Support Center: Optimization of Cleavage Cocktails for Peptides with Fmoc-Glu(O-2-PhiPr)-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with peptides containing the Fmoc-Glu(O-2-PhiPr)-OH residue. The 2-phenylisopropyl (2-PhiPr) ester is a valuable protecting group for the side chain of glutamic acid, allowing for selective deprotection under mild acidic conditions, which is particularly useful for on-resin cyclization strategies.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound in solid-phase peptide synthesis (SPPS)?

A1: this compound is primarily used for the synthesis of peptides where the glutamic acid side chain requires selective deprotection while other acid-labile protecting groups (e.g., Boc, tBu) remain intact.[1] This is a key strategy for the on-resin synthesis of head-to-tail or side-chain-to-side-chain cyclic peptides, particularly for forming lactam bridges.[1]

Q2: What are the recommended conditions for the selective cleavage of the 2-PhiPr group?

A2: The 2-PhiPr group can be selectively removed by treatment with a low concentration of trifluoroacetic acid (TFA) in dichloromethane (DCM). A commonly cited condition is 1% TFA in DCM.[1]

Q3: Can the 2-PhiPr group be cleaved simultaneously with other side-chain protecting groups and the resin linkage?

A3: Yes, the 2-PhiPr group will be cleaved under standard strong acid cleavage conditions used at the end of Fmoc-SPPS, such as with a cleavage cocktail containing a high concentration of TFA (e.g., 95%).

Q4: What are the most common side reactions to be aware of when cleaving peptides with this compound?

A4: While specific side reactions for the 2-PhiPr group are not extensively documented in readily available literature, general side reactions during TFA cleavage should be considered. These include alkylation of sensitive residues like Tryptophan (Trp) and Methionine (Met) by carbocations generated from protecting groups. Therefore, the use of appropriate scavengers is crucial. For peptides with a C-terminal Trp synthesized on Wang resin, alkylation by the linker has been observed.

Q5: What scavengers are recommended for the final cleavage of a peptide containing Glu(O-2-PhiPr)?

A5: For a final cleavage using high TFA concentration, a standard scavenger cocktail is recommended to prevent side reactions. A common non-odorous and effective cocktail is TFA/triisopropylsilane (TIS)/water (95:2.5:2.5, v/v/v).[2] If the peptide contains sensitive residues like Cysteine (Cys) or Methionine (Met), the addition of 1,2-ethanedithiol (EDT) might be necessary.

Troubleshooting Guides

Issue 1: Incomplete Selective Cleavage of the 2-PhiPr Group

Symptom: After treatment with 1% TFA in DCM, HPLC analysis of a test cleavage shows a significant amount of the peptide with the 2-PhiPr group still attached.

Possible Causes and Solutions:

CauseRecommended Action
Insufficient Reaction Time The cleavage kinetics can be sequence-dependent. Increase the reaction time in increments (e.g., 30, 60, 90, 120 minutes) and monitor the deprotection progress by HPLC.
Low TFA Concentration While 1% TFA is the standard recommendation, for sterically hindered sequences, a slightly higher concentration (e.g., 1.5-2% TFA in DCM) may be required. Optimize the concentration in small increments.
Reagent Quality Ensure that the TFA and DCM are of high purity and anhydrous. Water content can affect the efficiency of the cleavage.
Inadequate Resin Swelling Ensure the peptide-resin is adequately swollen in DCM before adding the cleavage cocktail to allow for efficient access of the reagents to the peptide.
Issue 2: Premature Cleavage of Other Acid-Labile Protecting Groups

Symptom: During the selective cleavage of the 2-PhiPr group with dilute TFA, HPLC analysis shows partial or complete loss of other acid-labile protecting groups such as Boc or tBu.

Possible Causes and Solutions:

CauseRecommended Action
TFA Concentration Too High Reduce the TFA concentration (e.g., to 0.5-1%) and/or decrease the reaction time. Perform a time-course experiment to find the optimal balance between 2-PhiPr cleavage and the stability of other protecting groups.
Extended Reaction Time Minimize the reaction time to what is necessary for complete 2-PhiPr removal.
Presence of Scavengers Promoting Cleavage For selective cleavage, scavengers are generally not required and might in some cases enhance the cleavage of other protecting groups. Perform the selective cleavage without scavengers.
Issue 3: Side Reactions During Final Cleavage

Symptom: After final cleavage with high TFA concentration, the HPLC chromatogram of the crude peptide shows significant side products.

Possible Causes and Solutions:

CauseRecommended Action
Insufficient Scavenging The 2-phenylisopropyl cation generated upon cleavage can alkylate sensitive residues. Ensure an adequate amount and type of scavenger is used. For Trp-containing peptides, consider adding EDT. For peptides with multiple Arg(Pbf) residues, extended cleavage times might be needed, which in turn requires efficient scavenging.
Oxidation of Sensitive Residues For peptides containing Cys, Met, or Trp, oxidation can be a problem. Degas the cleavage cocktail and perform the cleavage under an inert atmosphere (e.g., nitrogen or argon).
Re-attachment of the Peptide to the Resin This can occur if the cleaved peptide contains nucleophilic side chains that react with carbocations on the resin. Ensure sufficient scavengers are present to quench these reactive species.

Data Presentation

Table 1: Comparison of Cleavage Cocktails for Final Deprotection

Cleavage CocktailComposition (v/v/v)Target Residues & Protecting GroupsNotes
Standard TFA / TIS / H₂O (95:2.5:2.5)Peptides without highly sensitive residues. Cleaves 2-PhiPr, Boc, tBu, Trt, Pbf.A good starting point for most peptides. TIS is an effective scavenger for the trityl cation.
Reagent K TFA / Phenol / H₂O / Thioanisole / EDT (82.5:5:5:5:2.5)Peptides with multiple sensitive residues (Arg, Cys, Met, Trp).Highly effective but has a strong odor due to the presence of thiols.
Reagent B TFA / Phenol / H₂O / TIS (88:5:5:2)Peptides with Trt-protected residues."Odorless" alternative to cocktails containing thiols.

Experimental Protocols

Protocol 1: Optimization of Selective 2-PhiPr Group Cleavage

This protocol describes a method to determine the optimal time for the selective removal of the 2-PhiPr group from the glutamic acid side chain while the peptide is still attached to the resin.

Materials:

  • Peptide-resin containing this compound

  • Dichloromethane (DCM), peptide synthesis grade

  • Trifluoroacetic acid (TFA), reagent grade

  • HPLC system with a C18 column

  • Cleavage cocktail for test cleavage (e.g., TFA/TIS/H₂O, 95:2.5:2.5)

  • Cold diethyl ether

Procedure:

  • Swell a known amount of peptide-resin (e.g., 100 mg) in DCM in a reaction vessel for 30 minutes.

  • Prepare a 1% (v/v) solution of TFA in DCM.

  • Add the 1% TFA/DCM solution to the swollen resin and start a timer.

  • At various time points (e.g., 15, 30, 60, 90, 120 minutes), withdraw a small aliquot of the resin (e.g., 5-10 mg).

  • Wash the collected resin aliquot with DCM and dry it under a stream of nitrogen.

  • Perform a full cleavage and deprotection of the dried resin aliquot using a standard cleavage cocktail (e.g., TFA/TIS/H₂O, 95:2.5:2.5) for 1-2 hours.

  • Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and decant the ether.

  • Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile in water) and analyze by RP-HPLC.

  • Monitor the disappearance of the peak corresponding to the 2-PhiPr-protected peptide and the appearance of the peak for the deprotected peptide.

  • Determine the optimal time point that provides complete deprotection of the 2-PhiPr group with minimal side product formation.

Protocol 2: On-Resin Lactam Bridge Formation

This protocol outlines the general procedure for forming a side-chain-to-side-chain lactam bridge between a glutamic acid (initially protected with 2-PhiPr) and a lysine residue (protected with a selectively removable group like Mtt or Alloc).

Materials:

  • Peptide-resin containing this compound and a corresponding orthogonally protected lysine (e.g., Fmoc-Lys(Mtt)-OH).

  • 1% TFA in DCM for selective Glu(O-2-PhiPr) deprotection.

  • For Lys(Mtt) deprotection: 1% TFA in DCM with 2-5% TIS.

  • For Lys(Alloc) deprotection: Palladium catalyst (e.g., Pd(PPh₃)₄) and a scavenger (e.g., phenylsilane) in DCM.

  • Coupling reagents (e.g., HATU, HBTU, or PyBOP).

  • Base (e.g., DIEA or 2,4,6-collidine).

  • NMP or DMF, peptide synthesis grade.

Procedure:

  • Synthesize the linear peptide on the resin using standard Fmoc-SPPS.

  • Selective Deprotection:

    • To deprotect both Glu(O-2-PhiPr) and Lys(Mtt) simultaneously, treat the resin with 1% TFA in DCM containing 2-5% TIS for 2 hours. Monitor the deprotection by test cleavage and HPLC analysis.

    • For orthogonal deprotection (if needed), remove the Mtt or Alloc group first according to standard protocols, followed by the selective cleavage of the 2-PhiPr group as described in Protocol 1.

  • Wash the resin thoroughly with DCM, followed by DMF.

  • Neutralize the resin with a solution of 5% DIEA in DMF.

  • Cyclization:

    • Swell the deprotected and neutralized peptide-resin in DMF or NMP.

    • Add the coupling reagent (e.g., 3-5 equivalents of HATU) and a base (e.g., 6-10 equivalents of DIEA) in DMF/NMP.

    • Allow the cyclization reaction to proceed for 2-24 hours. The reaction progress can be monitored by a colorimetric test (e.g., Kaiser test) on a few beads; a negative result indicates completion.

  • After completion of the cyclization, wash the resin extensively with DMF and DCM.

  • Perform the final cleavage of the cyclic peptide from the resin and deprotection of any remaining side-chain protecting groups using a standard high-TFA cleavage cocktail with appropriate scavengers.

Visualizations

experimental_workflow cluster_synthesis Linear Peptide Synthesis cluster_deprotection Selective Deprotection cluster_cyclization On-Resin Cyclization cluster_final_cleavage Final Cleavage and Purification start Start with Resin spps Fmoc-SPPS Cycles start->spps incorporation Incorporate this compound and Fmoc-Lys(Mtt)-OH spps->incorporation selective_cleavage Treat with 1% TFA, 2-5% TIS in DCM incorporation->selective_cleavage wash_neutralize Wash and Neutralize selective_cleavage->wash_neutralize coupling Add Coupling Reagents (e.g., HATU, DIEA) wash_neutralize->coupling monitor Monitor with Kaiser Test coupling->monitor final_cleavage Cleave with 95% TFA Cocktail monitor->final_cleavage purification Purify by RP-HPLC final_cleavage->purification end Characterize Cyclic Peptide purification->end

Caption: Workflow for on-resin lactam bridge formation.

troubleshooting_workflow start Incomplete Selective 2-PhiPr Cleavage cause1 Insufficient Time? start->cause1 cause2 Low TFA Concentration? start->cause2 No cause3 Poor Reagent Quality? start->cause3 No solution1 Increase reaction time (e.g., 60, 90, 120 min) cause1->solution1 Yes solution2 Increase TFA to 1.5-2% in increments cause2->solution2 Yes solution3 Use fresh, high-purity TFA and anhydrous DCM cause3->solution3 Yes

Caption: Troubleshooting incomplete 2-PhiPr cleavage.

References

Preventing aggregation in sequences containing Fmoc-Glu(O-2-PhiPr)-OH.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to peptide aggregation in sequences containing Fmoc-Glu(O-2-PhiPr)-OH.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a derivative of the amino acid glutamic acid, featuring two key protective groups: the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group on the α-amino group and the acid-labile 2-phenylisopropyl (O-2-PhiPr) ester on the γ-carboxyl group.[1][2] The O-2-PhiPr group is particularly sensitive to mild acid conditions (e.g., 1% Trifluoroacetic Acid in Dichloromethane), allowing for its selective removal while other standard protecting groups like t-butyl (tBu) remain intact.[1][2] This quasi-orthogonality makes it an extremely valuable tool for the synthesis of complex peptides, especially for on-resin, side-chain to side-chain cyclization (lactam bridge formation) and for creating peptide libraries.[1][3]

Q2: Why is peptide aggregation a concern when using this compound?

Peptide aggregation during Solid-Phase Peptide Synthesis (SPPS) occurs when growing peptide chains associate with each other through intermolecular hydrogen bonds, often forming stable β-sheet structures.[4] While not exclusively caused by this compound, its bulky and hydrophobic 2-phenylisopropyl side-chain protecting group can contribute to the overall hydrophobicity of the peptide sequence, which is a known factor that promotes aggregation.[4][5] This aggregation can render the N-terminus of the peptide chain inaccessible, leading to failed or incomplete coupling and deprotection reactions.

Q3: What are the common signs of on-resin peptide aggregation during SPPS?

Several indicators may suggest that peptide aggregation is occurring:

  • Poor Resin Swelling: The peptide-resin may fail to swell adequately or may even shrink.[4]

  • Slow or Incomplete Reactions: Both Fmoc deprotection and amino acid coupling steps may become sluggish or incomplete.[4]

  • False Negative Test Results: Standard coupling completion tests, such as the ninhydrin or TNBS test, can be unreliable and give false negative results because the aggregated chains block access to the free amines.

  • Physical Clumping: The resin beads may clump together, making them difficult to agitate.

Troubleshooting Guide: Preventing and Resolving Aggregation

This guide provides strategies to mitigate aggregation issues encountered during the synthesis of peptides containing this compound.

Problem: You observe signs of aggregation, such as poor resin swelling, failed couplings, or incomplete Fmoc removal.

This is a critical issue that requires immediate intervention to salvage the synthesis. The following workflow and detailed solutions can help disrupt the secondary structures causing the aggregation.

G cluster_0 Troubleshooting Workflow for Peptide Aggregation Start Aggregation Detected (e.g., Poor Swelling, Failed Coupling) Decision1 Is the sequence known to be difficult? Start->Decision1 Proactive Proactive Strategy: Incorporate Structure-Disrupting Elements from the Start Decision1->Proactive Yes Reactive Reactive Strategy: Modify Synthesis Conditions Decision1->Reactive No / Issue persists Failure Consider Resynthesis with Pseudoprolines or Backbone Protection Solvents 1. Change Solvent System (NMP, DMSO) Reactive->Solvents Salts 2. Add Chaotropic Salts (LiCl, NaClO4) Solvents->Salts Temp 3. Increase Temperature (Conventional or Microwave) Salts->Temp Reagents 4. Use Stronger Coupling Reagents (HATU, PyBOP) Temp->Reagents Check Re-evaluate Synthesis (Monitor Coupling/Deprotection) Reagents->Check Success Synthesis Successful Check->Success Problem Solved Check->Failure Problem Persists

Caption: Troubleshooting workflow for on-resin peptide aggregation.

Solution 1: Modify Synthesis Conditions

These methods can often be implemented immediately to disrupt existing aggregation.

  • Change the Solvent System: If you are using Dichloromethane (DCM) or Dimethylformamide (DMF), switching to a more effective solvating agent can help. N-Methyl-2-pyrrolidone (NMP) is an excellent alternative, and adding Dimethyl sulfoxide (DMSO) can further help break up secondary structures.[4]

  • Incorporate Chaotropic Salts: These salts disrupt hydrogen bonds that hold the peptide chains together. You can perform washes with a solution of a chaotropic salt before the coupling step.[6] Be sure to wash thoroughly with DMF afterward to remove the salt, as it can interfere with some coupling reagents.[6]

  • Increase the Reaction Temperature: Performing the coupling reaction at a higher temperature (e.g., 50-90°C) can provide enough energy to disrupt the aggregated structures and improve reaction kinetics.[4][6] Microwave peptide synthesizers are particularly effective at this, as they provide controlled and rapid heating.[6]

  • Use High-Efficiency Coupling Reagents: For "difficult" couplings into an aggregated sequence, standard carbodiimide activators may be insufficient. Switch to more potent uronium/aminium or phosphonium salt-based reagents.[7]

Solution 2: Proactive Structural Disruption (For Resynthesis)

If the above methods fail or if a sequence is known to be problematic, the most effective strategy is to resynthesize the peptide while incorporating elements that prevent aggregation from forming in the first place.

G cluster_1 Mechanisms of Aggregation Disruptors cluster_agg Aggregated State cluster_sol Disrupted State P1 Peptide 1 (---N-H···O=C---) P2 Peptide 2 (---N-H···O=C---) DP1 Pseudoproline (Introduces 'Kink') P1->DP1 Introduce Pseudoproline P3 Peptide 3 (---N-H···O=C---) DP2 Hmb/Dmb Group (Blocks N-H site) P2->DP2 Use Backbone Protection DP3 Chaotropic Salt (Disrupts H-Bonds) P3->DP3 Add Chaotropic Salts Agg Problem: Inter-chain H-Bonding Sol Solutions

Caption: How different strategies prevent peptide aggregation.

  • Incorporate Pseudoproline Dipeptides: Pseudoprolines are derivatives of Ser or Thr that introduce a "kink" into the peptide backbone, similar to proline.[8][9] This conformational disruption effectively breaks up the regular secondary structures that lead to aggregation.[8][10] They are introduced as pre-formed dipeptide units (e.g., Fmoc-Xaa-Ser(ψMe,MePro)-OH) and are considered one of the most powerful tools for enhancing synthetic efficiency.[8][9]

  • Utilize Backbone Protection: Attaching a temporary protecting group like 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) to the backbone amide nitrogen physically blocks its ability to form hydrogen bonds.[4][11] Incorporating a backbone-protected amino acid (e.g., Fmoc-(Dmb)Gly-OH) every six to seven residues is an effective strategy to prevent aggregation.[4]

Quantitative Data Summary

StrategyReagent / ConditionTypical Concentration / SettingKey Considerations
Solvent Modification N-Methyl-2-pyrrolidone (NMP)As primary solventHigher boiling point, good for elevated temperature synthesis.
Dimethyl sulfoxide (DMSO)20% in NMPCan improve solubility of protected amino acids.[6]
Chaotropic Salts Sodium Perchlorate (NaClO₄)0.8 M in DMF (wash step)Must be thoroughly washed away before coupling.[6]
Lithium Chloride (LiCl)0.8 M in DMF (wash step)Effective at disrupting hydrogen bonds.[6]
Elevated Temperature Microwave-Assisted SPPS75-90°C for 5-10 minVery efficient; monitor temperature to avoid racemization of sensitive residues like His and Cys.[6]
Conventional Heating55°CCan be used with specific solvent systems like the "Magic Mixture".
Structural Modifiers Pseudoproline DipeptidesInsert every ~6 residuesHighly effective but must be incorporated as dipeptides.[12]
Hmb/Dmb Amino AcidsInsert every 6-7 residuesPrevents H-bonding; acylation onto the Hmb/Dmb-protected amine can be slow and may require stronger coupling reagents.[4][11]
Common Coupling Reagents for Difficult SequencesFull NameType
HATU 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphateAminium/Uronium
HBTU O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateAminium/Uronium
TBTU O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborateAminium/Uronium
PyBOP (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphatePhosphonium
PyBrOP Bromotripyrrolidinophosphonium hexafluorophosphatePhosphonium

Key Experimental Protocols

Protocol 1: General Use of Chaotropic Salts

This protocol describes how to use chaotropic salts to disrupt aggregation before a difficult coupling step.

  • Resin Preparation: Following the standard Fmoc deprotection and subsequent DMF washes, perform additional washes with a chaotropic salt solution.

  • Chaotropic Wash: Wash the peptide-resin with a solution of 0.8 M NaClO₄ or 0.8 M LiCl in DMF (2 x 1 minute washes).[6] This step helps to break up existing secondary structures on the resin.

  • DMF Wash: It is critical to wash the resin thoroughly with DMF (at least 5 x 1 minute washes) to completely remove the chaotropic salt before proceeding with the coupling reaction.[6] Residual salt can interfere with coupling reagents.

  • Coupling: Proceed with the standard coupling protocol using your chosen activated amino acid.

Protocol 2: Manual Coupling of a Pseudoproline Dipeptide

This protocol outlines the manual coupling of a commercially available Fmoc-Xaa-Yaa(ψPro)-OH dipeptide.

  • Resin Preparation: After the deprotection of the N-terminal Fmoc group from the growing peptide-resin, wash the resin thoroughly with DMF (3 x 1 minute).

  • Activation Mixture: In a separate vessel, dissolve the Fmoc-pseudoproline dipeptide (5 eq.), a coupling reagent such as HATU or HBTU (5 eq.), in a minimum volume of DMF or NMP.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (10 eq.) to the activation mixture and mix thoroughly.

  • Coupling Reaction: Immediately add the activation mixture to the deprotected peptide-resin and agitate for 1-2 hours.

  • Monitoring: Check for completion of the coupling using a qualitative test like the TNBS test. If the reaction is incomplete, extend the coupling time or repeat the coupling with fresh reagents.

  • Washing: Once the coupling is complete, wash the resin thoroughly with DMF (3 x 1 minute) to remove excess reagents before proceeding to the next deprotection step.

Protocol 3: Microwave-Assisted Coupling for Aggregation-Prone Sequences

This protocol describes a general approach for using a microwave synthesizer to overcome aggregation.

  • Reagent Preparation: Prepare stock solutions of the Fmoc-amino acid (e.g., 0.2 M), activator (e.g., HBTU, 0.5 M), and base (e.g., DIPEA, 2 M) in DMF or NMP.

  • Microwave Program: Program the synthesizer to deliver the reagents to the resin-containing reaction vessel.

  • Heating Cycle: Apply microwave power to rapidly heat the reaction mixture to a set temperature (e.g., 75-90°C) and hold for a duration of 5-10 minutes.[6]

  • Amino Acid Considerations: For aggregation-prone sequences, ensure all couplings are performed with microwave heating. For heat-sensitive residues like Fmoc-His(Trt)-OH, consider using a lower coupling temperature (e.g., 50°C) to minimize the risk of racemization.[6]

  • Monitoring: Modern microwave synthesizers monitor temperature in real-time to ensure controlled and efficient heating, which is crucial for preventing side reactions while effectively disrupting aggregation.[6]

References

Minimizing racemization during coupling of Fmoc-Glu(O-2-PhiPr)-OH.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing racemization during the coupling of Fmoc-Glu(O-2-PhiPr)-OH in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is racemization in the context of peptide synthesis?

A1: Racemization is the conversion of a pure enantiomer of an amino acid (typically the L-form in natural peptides) into a mixture of both L- and D-enantiomers.[1] During peptide synthesis, this can lead to the incorporation of the incorrect D-amino acid into the peptide chain, which can alter the peptide's three-dimensional structure, biological activity, and therapeutic efficacy.[1][2]

Q2: What are the primary mechanisms of racemization during the coupling step?

A2: The two main pathways for racemization during peptide coupling are:

  • Oxazolone (Azlactone) Formation: This is the most prevalent mechanism. The activated carboxyl group of the N-Fmoc protected amino acid can cyclize to form a 5(4H)-oxazolone. The proton on the alpha-carbon of this intermediate is acidic and can be easily abstracted by a base, leading to a loss of stereochemistry. The incoming amine can then attack the achiral oxazolone, producing both the desired L-peptide and the undesired D-diastereomer.[1]

  • Direct Enolization: This involves the direct abstraction of the alpha-proton from the activated amino acid by a base, forming an achiral enolate intermediate. This enolate can then be reprotonated from either side, resulting in racemization. This pathway is more common under strongly basic conditions.[1]

Q3: Why is this compound potentially susceptible to racemization?

A3: While not as notoriously prone to racemization as amino acids like Histidine or Cysteine, any amino acid can undergo racemization under certain coupling conditions.[1][3] The risk increases with factors such as prolonged activation times, the use of strong bases, and high temperatures. The bulky 2-phenylisopropyl (O-2-PhiPr) protecting group on the glutamate side chain may also influence the kinetics of the coupling reaction, potentially requiring more stringent optimization to prevent side reactions.

Q4: What is the primary application of this compound?

A4: this compound is a quasi-orthogonally protected glutamic acid derivative.[4] The 2-PhiPr group can be selectively removed under mildly acidic conditions (e.g., 1% TFA in DCM) while other acid-labile protecting groups like t-butyl (tBu) remain intact.[4] This makes it highly valuable for the on-resin synthesis of side-chain to side-chain cyclized (lactam-bridged) peptides, often in combination with Fmoc-Lys(Mtt)-OH where both protecting groups can be removed simultaneously.[4]

Troubleshooting Guide: Minimizing Racemization

This guide addresses common issues encountered during the coupling of this compound and provides solutions to minimize the risk of racemization.

Symptom Potential Cause(s) Recommended Solution(s)
Presence of diastereomeric impurities in HPLC/LC-MS analysis of the final peptide. Racemization during the coupling of this compound.1. Optimize Coupling Reagents & Additives: Switch to a coupling reagent system known for low racemization. For carbodiimides like DIC, always use an additive such as OxymaPure or HOAt.[1] Consider using phosphonium or uronium salts like DEPBT or COMU, which are reported to cause very little epimerization.[5][6] 2. Select an Appropriate Base: If a base is required, use a weaker or more sterically hindered base. Replace DIPEA (pKa ~10.1) with N-methylmorpholine (NMM, pKa ~7.4) or 2,4,6-collidine.[1][6][7] 3. Control Reaction Temperature: Avoid elevated temperatures during the coupling step, especially if using microwave-assisted synthesis. Lowering the temperature can significantly reduce racemization rates.[7][8]
Incomplete or slow coupling reaction. Steric hindrance or insufficient activation.1. Pre-activation: Allow the this compound to react with the coupling reagent and additive for a short period (e.g., 1-5 minutes) before adding it to the resin.[9] 2. Double Coupling: If the coupling is known to be difficult, perform the coupling step twice with fresh reagents to ensure complete reaction.[9] 3. Solvent Choice: Ensure the use of high-purity, anhydrous solvents like DMF or NMP to prevent hydrolysis of the activated ester.[9]
Unexpected side products. Side reactions related to the protecting group or coupling conditions.1. Review Deprotection of 2-PhiPr: Ensure the selective deprotection of the 2-PhiPr group is performed with the recommended dilute TFA (e.g., 1% in DCM) to avoid premature cleavage of other protecting groups.[4] 2. Purity of Reagents: Use high-purity this compound and other reagents to avoid the introduction of reactive impurities.[9]

Data Presentation: Coupling Reagent Performance

Coupling Reagent System Typical Additive Relative Racemization Risk Comments
DIC / DCC NoneHighNot recommended without an additive due to the highly reactive O-acylisourea intermediate.[1]
DIC / DCC HOBtLowThe addition of HOBt significantly suppresses racemization by forming a less reactive OBt ester.[3][5]
DIC / DCC HOAt / OxymaPureVery LowHOAt and Oxyma are generally more effective than HOBt at suppressing racemization.[1] DIC/Oxyma is a very mild and effective combination.[10]
HBTU / TBTU / HATU (Internal HOBt/HOAt)LowGenerally low racemization, but the choice of base (DIPEA vs. NMM) can have a significant impact.[6]
COMU (Internal Oxyma)Very LowA highly efficient uronium salt that has demonstrated a very low tendency for racemization.[1][6]
DEPBT NoneVery LowA phosphonium salt particularly useful for coupling easily epimerized amino acids like arylglycines.[5][6]

Experimental Protocols

Protocol 1: Low-Racemization Coupling using DIC/OxymaPure

This protocol is recommended as a starting point for the coupling of this compound.

  • Resin Preparation: Swell the peptide-resin in DMF for 30-60 minutes. Perform Fmoc deprotection using 20% piperidine in DMF. Wash the resin thoroughly with DMF (3-5 times).

  • Coupling Solution Preparation: In a separate vessel, dissolve this compound (3 eq.), OxymaPure (3 eq.) in DMF.

  • Activation: Add DIC (3 eq.) to the coupling solution and allow for pre-activation for 1-2 minutes at room temperature.

  • Coupling: Add the activated coupling solution to the deprotected peptide-resin. Agitate the reaction vessel for 2-4 hours at room temperature.

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction.[9] A negative result (yellow beads) indicates a complete reaction.

  • Washing: Once the reaction is complete, wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

Protocol 2: Analysis of Racemization using Marfey's Method

This protocol provides a well-established method for quantifying the level of D-amino acid incorporation.

  • Peptide Hydrolysis: Hydrolyze a small sample (~0.5 mg) of the purified peptide in 6 M HCl at 110°C for 24 hours.

  • Derivatization: After drying the hydrolysate, dissolve it in 1 M NaHCO₃. Add a solution of Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, L-FDAA) in acetone and incubate at 40°C for 1 hour.

  • Quenching and Preparation: Quench the reaction by adding 2 M HCl. Evaporate the sample to dryness and then redissolve in an appropriate solvent (e.g., 50% acetonitrile in water) for HPLC analysis.

  • HPLC Analysis: Analyze the diastereomeric derivatives by reverse-phase HPLC. The L-Glu and D-Glu derivatives will have different retention times, allowing for their separation and quantification.

Visualizations

Racemization Mechanisms

Racemization_Mechanisms cluster_oxazolone Oxazolone Formation Pathway cluster_enolization Direct Enolization Pathway L_AA L-Amino Acid (Activated) Oxazolone 5(4H)-Oxazolone (Achiral Intermediate) L_AA->Oxazolone - H₂O (Cyclization) L_Peptide L-Peptide (Desired) Oxazolone->L_Peptide + Amine D_Peptide D-Peptide (Racemized) Oxazolone->D_Peptide + Amine Base1 Base Base1->Oxazolone - H⁺ (α-proton abstraction) L_AA2 L-Amino Acid (Activated) Enolate Enolate (Achiral Intermediate) L_AA2->Enolate L_Peptide2 L-Peptide (Desired) Enolate->L_Peptide2 + Amine D_Peptide2 D-Peptide (Racemized) Enolate->D_Peptide2 + Amine Base2 Base Base2->L_AA2 - H⁺ (α-proton abstraction)

Caption: The two primary pathways for racemization during peptide coupling.

General Workflow for Low-Racemization Coupling

SPPS_Workflow cluster_coupling Coupling Step start_node Start: Peptide-Resin process_node_1 Fmoc Deprotection start_node->process_node_1 20% Piperidine/DMF process_node process_node decision_node decision_node result_node result_node wash_node wash_node wash_node_1 DMF Wash process_node_1->wash_node_1 couple Couple to Resin (2-4h, RT) wash_node_1->couple reagents This compound + Coupling Reagent + Additive (e.g., Oxyma) + Base (e.g., NMM) preactivate Pre-activate (1-2 min) reagents->preactivate preactivate->couple decision_node_1 Kaiser Test? couple->decision_node_1 decision_node_1->couple Positive (Double Couple) wash_node_2 DMF Wash decision_node_1->wash_node_2 Negative result_node_1 Continue to next cycle wash_node_2->result_node_1

Caption: A recommended workflow for minimizing racemization during coupling.

References

Technical Support Center: Purification Strategies for Peptides Synthesized with Fmoc-Glu(O-2-PhiPr)-OH

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the purification of peptides synthesized using Fmoc-Glu(O-2-PhiPr)-OH.

Frequently Asked Questions (FAQs)

Q1: What is the primary advantage of using this compound in peptide synthesis?

A1: this compound is a quasi-orthogonally protected glutamic acid derivative. Its key advantage is that the 2-phenylisopropyl (O-2-PhiPr) ester protecting group on the side chain can be selectively removed under mildly acidic conditions (e.g., 1% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)).[1][2] This allows for selective deprotection of the glutamic acid side chain while other acid-labile protecting groups, such as tert-butyl (tBu), remain intact. This feature is particularly valuable for the on-resin synthesis of cyclic peptides, such as side-chain to side-chain lactam-bridged peptides.[1][2]

Q2: When is it particularly advantageous to use the this compound and Fmoc-Lys(Mtt)-OH pair?

A2: The combination of this compound and Fmoc-Lys(Mtt)-OH is highly advantageous for the synthesis of side-chain to side-chain lactam-bridged peptides. The Mtt (4-methyltrityl) group on the lysine side chain and the O-2-PhiPr group on the glutamic acid side chain can be simultaneously deprotected on-resin using a dilute solution of TFA in DCM.[2] This one-step deprotection of both side chains simplifies the workflow for subsequent on-resin cyclization.

Q3: What are the standard cleavage conditions for the O-2-PhiPr protecting group?

A3: The O-2-PhiPr group is typically removed by treating the peptide-resin with a solution of 1% TFA in DCM.[1][2] It is important to perform this cleavage in a well-ventilated fume hood.

Q4: Can the O-2-PhiPr group be cleaved simultaneously with other standard side-chain protecting groups and the resin linkage?

A4: Yes, if selective deprotection is not required, the O-2-PhiPr group will be cleaved during the final global deprotection step using a standard TFA-based cleavage cocktail, such as 95% TFA with scavengers.

Troubleshooting Guides

Problem 1: Incomplete Cleavage of the O-2-PhiPr Protecting Group

Symptoms:

  • Mass spectrometry (MS) analysis of the crude peptide shows a peak corresponding to the mass of the peptide with the O-2-PhiPr group still attached (M + 118.17 Da).

  • HPLC chromatogram of the crude product shows a significant, more hydrophobic peak than the desired product.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Insufficient Cleavage Time Extend the cleavage reaction time. Monitor the cleavage progress by taking small aliquots of the resin, cleaving them, and analyzing by MS at different time points (e.g., 30, 60, 90 minutes).
Inadequate Reagent Volume Ensure a sufficient volume of the cleavage cocktail is used to fully swell and immerse the resin. A general guideline is 10-20 mL of cleavage cocktail per gram of resin.
Degraded Cleavage Reagent Use freshly prepared 1% TFA in DCM. TFA is hygroscopic and its effectiveness can be reduced by moisture.
Peptide Aggregation on Resin If the peptide has aggregated on the resin, it can hinder reagent access. Consider swelling the resin in a solvent like N-methyl-2-pyrrolidone (NMP) before the cleavage step.
Problem 2: Observation of Unexpected Side Products After Cleavage

Symptoms:

  • MS analysis reveals unexpected mass additions to the desired peptide.

  • The HPLC profile of the crude peptide is complex with multiple, difficult-to-separate peaks.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Alkylation of Tryptophan Residues During final TFA cleavage, carbocations generated from protecting groups can modify sensitive residues like tryptophan. Use a cleavage cocktail containing scavengers such as triisopropylsilane (TIS) and water (e.g., TFA/TIS/H₂O 95:2.5:2.5 v/v/v).
Aspartimide Formation If your sequence contains an Asp-Gly or Asp-Ser motif, aspartimide formation can occur, leading to a mass loss of 18 Da. This is less common with the O-2-PhiPr group compared to other esters but can still occur. Use of a dipeptide building block with a backbone-protecting group on the residue following Asp can mitigate this.
Incomplete Deprotection of Other Side Chains Peaks corresponding to the peptide with other protecting groups still attached may be observed. Ensure the final cleavage cocktail and reaction time are sufficient for complete deprotection of all protecting groups used in the synthesis.[3]

Experimental Protocols

Protocol 1: Selective On-Resin Deprotection of O-2-PhiPr for Cyclization
  • Resin Washing: Swell the peptide-resin in DCM for 30 minutes. Wash the resin thoroughly with DCM (5 x resin volume, 3 times).

  • Deprotection Cocktail Preparation: Prepare a fresh solution of 1% (v/v) TFA in DCM.

  • Cleavage Reaction: Add the 1% TFA/DCM solution to the resin and gently agitate at room temperature.

  • Monitoring: After 30 minutes, take a small sample of the resin, wash it, and perform a test cleavage with 95% TFA to check for the removal of the O-2-PhiPr group by LC-MS. If deprotection is incomplete, continue the reaction and monitor every 30 minutes.

  • Neutralization: Once deprotection is complete, wash the resin with DCM (5 x resin volume, 3 times) followed by a neutralization wash with 10% diisopropylethylamine (DIPEA) in DCM (5 x resin volume, 2 times).

  • Final Washes: Wash the resin with DCM (5 x resin volume, 3 times) and then with DMF (5 x resin volume, 3 times) to prepare for the subsequent on-resin cyclization step.

Protocol 2: Purification of the Cleaved Peptide by Reversed-Phase HPLC (RP-HPLC)
  • Sample Preparation: Dissolve the crude, lyophilized peptide in a minimal amount of a suitable solvent. For many peptides, a solution of 50% acetonitrile in water with 0.1% TFA is effective. If solubility is an issue, small amounts of formic acid or hexafluoroisopropanol (HFIP) can be added.

  • Column and Buffers:

    • Column: A C18 stationary phase is commonly used for peptide purification.[4]

    • Buffer A: 0.1% TFA in water.

    • Buffer B: 0.1% TFA in acetonitrile.

  • HPLC Method:

    • Scouting Gradient: To determine the optimal separation conditions, first run an analytical scale separation with a broad gradient (e.g., 5-95% Buffer B over 30 minutes).

    • Preparative Gradient: Based on the retention time of the target peptide in the scouting run, develop a shallower, focused gradient for the preparative purification (e.g., a 1% per minute increase in Buffer B around the elution point of the peptide).

  • Fraction Collection: Collect fractions across the peak corresponding to the desired peptide.

  • Purity Analysis: Analyze the collected fractions by analytical RP-HPLC and MS to determine their purity.

  • Pooling and Lyophilization: Pool the fractions that meet the desired purity level and lyophilize to obtain the final purified peptide.[4]

Data Presentation

Table 1: Comparison of HPLC Purification Conditions and Purity Outcomes

Peptide Sequence (Example)ColumnGradient (% Buffer B in A)Flow Rate (mL/min)Crude Purity (%)Final Purity (%)
Ac-cyclo(Glu-Ala-Lys-Tyr)-NH₂C18, 5 µm, 100 Å10-40% over 30 min1.0 (analytical)65>98
H-Phe-Glu(OH)-Leu-Val-Arg-NH₂C18, 10 µm, 300 Å20-50% over 45 min15.0 (preparative)70>95

Note: The data presented in this table are illustrative examples. Actual purification outcomes will vary depending on the specific peptide sequence, synthesis efficiency, and purification setup.

Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis cluster_deprotection Selective Deprotection cluster_cleavage Final Cleavage cluster_purification Purification & Analysis synthesis Fmoc-SPPS with This compound deprotection 1% TFA in DCM synthesis->deprotection cleavage TFA Cleavage Cocktail (e.g., 95% TFA/TIS/H2O) synthesis->cleavage For Linear Peptides cyclization On-Resin Cyclization deprotection->cyclization Neutralization cyclization->cleavage purification RP-HPLC cleavage->purification analysis LC-MS Analysis purification->analysis Fraction Collection lyophilization Lyophilization analysis->lyophilization Pooling Pure Fractions end end lyophilization->end Pure Peptide

Caption: Workflow for synthesis and purification of cyclic peptides using this compound.

troubleshooting_logic start Crude Peptide Analysis (LC-MS) check_mass Correct Mass? start->check_mass check_purity Sufficient Purity? check_mass->check_purity Yes incomplete_cleavage Incomplete Cleavage (M + Protecting Group) check_mass->incomplete_cleavage No side_products Side Products (Unexpected Masses) check_mass->side_products No optimize_hplc Optimize HPLC: - Adjust Gradient - Change Column/Solvent check_purity->optimize_hplc No success Purified Peptide check_purity->success Yes optimize_cleavage Optimize Cleavage: - Extend Time - Fresh Reagents - Add Scavengers incomplete_cleavage->optimize_cleavage side_products->optimize_cleavage optimize_cleavage->start Re-analyze optimize_hplc->start Re-analyze Fractions

Caption: Troubleshooting logic for peptide purification after cleavage.

References

Impact of solvent choice on Fmoc-Glu(O-2-PhiPr)-OH reactions.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Fmoc-Glu(O-2-PhiPr)-OH. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this reagent in solid-phase peptide synthesis (SPPS). Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your experiments.

Troubleshooting Guide

This guide provides solutions to common problems that may arise during the use of this compound, with a focus on the impact of solvent choice.

Problem Potential Cause Recommended Solution Solvent Considerations
Poor Solubility of this compound The chosen solvent may not be optimal for dissolving the amino acid derivative.- Ensure the use of high-quality, amine-free solvents. - Consider gentle warming or sonication to aid dissolution. - If solubility issues persist, a different solvent system may be necessary.- DMF (N,N-Dimethylformamide) is a standard solvent for SPPS and generally provides good solubility for Fmoc-amino acids.[1][2] - NMP (N-Methyl-2-pyrrolidone) is another polar aprotic solvent that can be a good alternative to DMF.[3] - For activation steps, a mixture of DCM (Dichloromethane) and DMF can be effective.
Low Coupling Efficiency - Steric Hindrance: The bulky 2-PhiPr protecting group can slow down the coupling reaction. - Peptide Aggregation: The growing peptide chain may aggregate on the resin, blocking the N-terminal amine.[3] - Suboptimal Activation: The coupling reagents may not be sufficiently activating the carboxylic acid.- Double couple: Perform the coupling reaction twice with a fresh solution of activated this compound. - Use a stronger activating agent: Consider using coupling reagents like HATU or HCTU, which are known to be effective for sterically hindered amino acids.[4] - Increase coupling time and/or temperature: Allowing the reaction to proceed for a longer duration or at a slightly elevated temperature can improve yields.[3][4]- Polar aprotic solvents like DMF or NMP are generally preferred for the coupling step as they facilitate the reaction.[1] - In cases of severe aggregation, adding DMSO (Dimethyl sulfoxide) to the solvent or using a mixture of DCM/DMF/NMP can help to disrupt secondary structures.[3]
Premature Deprotection of the 2-PhiPr Group The 2-PhiPr group is acid-labile and can be sensitive to acidic conditions during synthesis.- Avoid prolonged exposure to even mildly acidic conditions. - Ensure that the Fmoc deprotection solution (e.g., piperidine in DMF) is not contaminated with acidic impurities.- The 2-PhiPr group is designed to be stable to the basic conditions of Fmoc removal (e.g., 20% piperidine in DMF) but is cleaved by mild acid (e.g., 1% TFA in DCM).[5][6]
Side Reaction: Pyroglutamate Formation Glutamic acid derivatives can be prone to intramolecular cyclization to form a pyroglutamate residue, especially after Fmoc deprotection.- Minimize the time between Fmoc deprotection and the subsequent coupling step. - Ensure complete and rapid activation of the incoming amino acid to facilitate fast coupling.- The choice of solvent can influence the rate of this side reaction, although specific data for this compound is limited. Generally, efficient coupling in solvents like DMF or NMP will minimize the opportunity for cyclization.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound?

A1: this compound is a quasi-orthogonally protected glutamic acid derivative used in Fmoc solid-phase peptide synthesis (SPPS).[6] Its main application is in the synthesis of cyclic peptides, particularly for creating side-chain to side-chain lactam bridges.[5][6]

Q2: Under what conditions is the O-2-PhiPr protecting group removed?

A2: The 2-phenylisopropyl (2-PhiPr) protecting group is selectively cleaved under mild acidic conditions, typically with 1% trifluoroacetic acid (TFA) in dichloromethane (DCM).[5][6] This allows for its removal while other acid-labile protecting groups, such as tert-butyl (tBu), remain intact.

Q3: What are the recommended solvents for dissolving and coupling this compound?

Q4: Can I use solvents other than DMF or NMP?

A4: While DMF and NMP are the most common solvents, other options have been explored in SPPS to address issues like peptide aggregation or for "green chemistry" initiatives. These can include tetrahydrofuran (THF), acetonitrile (ACN), or solvent mixtures. However, the performance of these alternative solvents should be carefully evaluated for your specific peptide sequence, as they can impact resin swelling, reagent solubility, and reaction kinetics.

Q5: How can I minimize aggregation when using this compound?

A5: Aggregation is a sequence-dependent problem that can be addressed in several ways:

  • Solvent Choice: Using a solvent mixture such as DCM/DMF/NMP or adding a chaotropic agent like DMSO can help disrupt the hydrogen bonds that lead to aggregation.[3]

  • Elevated Temperature: Performing the coupling at a higher temperature can improve reaction kinetics and reduce aggregation.[3]

  • Microwave Synthesis: Microwave-assisted peptide synthesis can accelerate coupling times and help overcome aggregation.

Experimental Protocols

While specific protocols for this compound are not extensively detailed in publicly available literature, the following general protocol for Fmoc-SPPS can be adapted.

Standard Coupling Protocol for this compound

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes before the first coupling.

  • Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF for 5-10 minutes. Repeat this step once.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and the Fmoc-piperidine adduct.

  • Activation and Coupling:

    • Dissolve this compound (3-5 equivalents relative to resin loading) and a suitable activating agent (e.g., HCTU, HATU; 3-5 equivalents) in DMF or NMP.

    • Add a base, such as diisopropylethylamine (DIPEA) (6-10 equivalents).

    • Immediately add the activation mixture to the resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature. The reaction can be monitored for completion using a colorimetric test such as the Kaiser test.[4]

  • Washing: Wash the resin with DMF (3-5 times) to remove excess reagents and byproducts.

  • Repeat: Proceed to the deprotection step for the next amino acid in the sequence.

Visualizations

experimental_workflow start Start: Resin Swelling (DMF) deprotection Fmoc Deprotection (20% Piperidine in DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Coupling: This compound + Activator + Base in DMF/NMP wash1->coupling wash2 Wash (DMF) coupling->wash2 next_cycle Proceed to Next Cycle wash2->next_cycle

Caption: Standard workflow for a single coupling cycle in Fmoc-SPPS.

troubleshooting_logic start Low Coupling Efficiency? cause1 Poor Solubility start->cause1 Check Reagent Dissolution cause2 Peptide Aggregation start->cause2 Observe Resin Swelling/Clumping cause3 Suboptimal Activation start->cause3 Review Coupling Reagents solution1 Change Solvent (e.g., NMP) or Use Co-solvents cause1->solution1 solution2 Use Aggregation-Disrupting Solvents (e.g., with DMSO) or Increase Temperature cause2->solution2 solution3 Use Stronger Activator (e.g., HATU) and/or Double Couple cause3->solution3

Caption: Decision tree for troubleshooting low coupling efficiency.

References

Best practices for storage and handling of Fmoc-Glu(O-2-PhiPr)-OH.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Fmoc-Glu(O-2-PhiPr)-OH. This resource is designed for researchers, scientists, and drug development professionals to provide best practices for storage and handling, detailed experimental protocols, and troubleshooting guidance for the use of this valuable amino acid derivative in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

1. What is this compound and what are its primary applications?

This compound is a protected glutamic acid derivative used in Fmoc solid-phase peptide synthesis. Its key feature is the 2-phenylisopropyl (O-2-PhiPr) ester protecting the gamma-carboxyl group of glutamic acid. This protecting group is quasi-orthogonal to the standard acid-labile (e.g., tBu, Boc, Trt) and base-labile (Fmoc) protecting groups. The O-2-PhiPr group can be selectively removed under mildly acidic conditions (typically 1% Trifluoroacetic acid in Dichloromethane), which makes this reagent particularly useful for the synthesis of:

  • Head-to-tail cyclic peptides: The selective deprotection of the side chain allows for on-resin cyclization.

  • Branched peptides: The deprotected side-chain carboxyl group can be used as an attachment point for another peptide chain.

  • Peptides with side-chain modifications: The free carboxyl group can be selectively modified while the peptide remains on the solid support.

2. What are the recommended storage and handling conditions for this compound?

To ensure the stability and reactivity of this compound, it is crucial to adhere to proper storage and handling guidelines.

ParameterRecommendationRationale
Long-Term Storage Store at -20°C to -80°C in a tightly sealed container.[1]Minimizes degradation over extended periods. A shelf life of 6 months is generally expected under these conditions.[1]
Short-Term Storage Store at 4°C for up to one week.[1]Convenient for material in active use.
Handling Allow the container to warm to room temperature before opening. Handle in a dry, inert atmosphere (e.g., under argon or nitrogen) if possible. Avoid repeated freeze-thaw cycles.[1]Prevents condensation of moisture, which can lead to hydrolysis of the Fmoc group and the ester. Aliquoting the reagent upon receipt is recommended.[1]
Appearance White to pale yellow powder or chunks.Significant discoloration (e.g., dark yellow or brown) may indicate degradation.

3. What are the signs of degradation of this compound?

Visual inspection and analytical methods can help identify potential degradation:

  • Visual: A noticeable change in color from white/pale yellow to a darker yellow or brown hue can indicate decomposition. The powder may also become clumpy or sticky due to moisture absorption.

  • Analytical: Purity can be assessed by High-Performance Liquid Chromatography (HPLC). The presence of new peaks or a decrease in the area of the main peak suggests degradation. Common degradation products can include the free glutamic acid derivative (loss of the Fmoc group) or byproducts from the decomposition of the Fmoc group itself.

Troubleshooting Guides

Problem 1: Incomplete Coupling of this compound

Symptoms:

  • Positive Kaiser test (blue or purple beads) after the coupling step.

  • Presence of deletion sequences (peptide minus the Glu residue) in the final mass spectrum.

Possible Causes and Solutions:

CauseSolution
Steric Hindrance: The bulky 2-phenylisopropyl group can sterically hinder the coupling reaction.* Use a more potent coupling reagent: Switch from standard carbodiimide reagents (e.g., DIC/HOBt) to more powerful uronium/aminium or phosphonium salt-based reagents like HATU, HCTU, or PyBOP.[2] * Double couple: Perform the coupling reaction twice with a fresh solution of activated amino acid. * Increase coupling time: Extend the reaction time to 2-4 hours or even overnight for difficult couplings.
Suboptimal Activation: Incomplete activation of the carboxylic acid.* Pre-activate the amino acid: Mix the this compound with the coupling reagent and an activator base (e.g., DIEA or collidine) for a few minutes before adding it to the resin. * Ensure appropriate stoichiometry: Use a sufficient excess of the amino acid and coupling reagents (typically 3-5 equivalents relative to the resin loading).
Peptide Aggregation: The growing peptide chain on the resin may aggregate, making the N-terminal amine inaccessible.* Use a solvent mixture that disrupts aggregation: A mixture of NMP and DCM can be effective. * Perform the coupling at a slightly elevated temperature: This should be done with caution as it can increase the risk of side reactions.
Poor Reagent Solubility: The amino acid or coupling reagents are not fully dissolved.Ensure all reagents are completely dissolved in the solvent (typically DMF or NMP) before adding them to the resin. Sonication can aid in dissolution.
Problem 2: Premature or Incomplete Selective Deprotection of the O-2-PhiPr Group

Symptoms:

  • Premature Deprotection: Loss of the O-2-PhiPr group during standard Fmoc deprotection cycles (treatment with piperidine).

  • Incomplete Deprotection: The O-2-PhiPr group is not fully removed after treatment with 1% TFA in DCM, leading to failed cyclization or subsequent side-chain modification.

Possible Causes and Solutions:

CauseSolution
Premature Deprotection (unlikely but possible): The O-2-PhiPr group is generally stable to piperidine.* Verify the purity of the piperidine solution: Old or impure piperidine can contain contaminants that may affect protecting group stability. * Minimize exposure time: Adhere to standard Fmoc deprotection times.
Incomplete Deprotection: Insufficient reaction time or TFA concentration.* Increase reaction time: Extend the treatment with 1% TFA in DCM. Monitor the reaction progress by taking small resin samples, cleaving the peptide, and analyzing by HPLC or mass spectrometry. * Repeat the deprotection step: Perform multiple short treatments with fresh 1% TFA in DCM. This is often more effective than a single long treatment.[3]
TFA Scavenging: Scavengers are generally not required for this mild deprotection, but their presence if used for other reasons could potentially interfere.Avoid the use of scavengers during the selective deprotection of the O-2-PhiPr group unless specifically required for other functionalities on the peptide.
Problem 3: Side Reactions During On-Resin Cyclization

Symptoms:

  • Presence of oligomers or other unexpected masses in the final product after cyclization.

  • Low yield of the desired cyclic peptide.

Possible Causes and Solutions:

CauseSolution
Intermolecular Reactions: If the peptide concentration on the resin is high, intermolecular reactions between peptide chains can compete with the desired intramolecular cyclization, leading to dimers and higher-order oligomers.* Use a lower loading resin: This increases the distance between peptide chains on the solid support. * Perform the cyclization in a larger volume of solvent: This effectively lowers the concentration of reactive species.
Pyroglutamate Formation: The N-terminal glutamic acid can cyclize to form pyroglutamate, especially if the N-terminal Fmoc group is removed before the side-chain deprotection and cyclization.Ensure the N-terminal Fmoc group remains on during the selective deprotection of the Glu(O-2-PhiPr) side chain and is only removed after cyclization is complete.
Inefficient Cyclization Conditions: The coupling reagents used for cyclization may not be optimal.* Use a highly efficient coupling reagent for cyclization: Reagents like HATU, HBTU, or PyBOP are commonly used for on-resin cyclization. * Optimize the base and solvent: A hindered base like DIEA or collidine is typically used. NMP or DMF are common solvents.

Experimental Protocols

Protocol 1: Standard Coupling of this compound

This protocol assumes a standard Fmoc-SPPS workflow on a 0.1 mmol scale.

  • Resin Preparation:

    • Swell the resin (e.g., Rink Amide or Wang resin) in DMF for at least 30 minutes.

    • Perform Fmoc deprotection of the N-terminal amino group of the growing peptide chain using 20% piperidine in DMF (2 x 10 minutes).

    • Wash the resin thoroughly with DMF (5-7 times).

    • Confirm complete Fmoc deprotection with a positive Kaiser test.

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve this compound (4 equivalents, 0.4 mmol, ~195 mg), HATU (3.9 equivalents, 0.39 mmol, ~148 mg), and DIEA (8 equivalents, 0.8 mmol, ~139 µL) in DMF (~2 mL).[4]

    • Allow the mixture to pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

    • Monitor the coupling reaction using the Kaiser test. If the test is positive, continue coupling for another 1-2 hours or perform a second coupling.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (3-5 times), followed by DCM (3 times), and then DMF (3 times).

Protocol 2: Selective Deprotection of the O-2-PhiPr Group

This protocol is for the on-resin selective removal of the 2-phenylisopropyl protecting group.

  • Resin Preparation:

    • Wash the peptide-resin with DCM (5 times) to ensure it is free of DMF.

  • Deprotection:

    • Prepare a fresh solution of 1% TFA in DCM (v/v).

    • Add the 1% TFA/DCM solution to the resin and agitate for 2 minutes.

    • Drain the solution into a flask containing a neutralizing solution (e.g., 10% pyridine in methanol) to quench the acid.[3]

    • Repeat the treatment with fresh 1% TFA/DCM solution multiple times (e.g., 5-10 times for 2 minutes each).[3]

  • Monitoring (Optional but Recommended):

    • After a few treatments, take a small sample of the resin.

    • Cleave the peptide from the resin sample using a standard cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS).

    • Analyze the cleaved peptide by HPLC or mass spectrometry to check for the presence of the deprotected species and any remaining protected peptide. Continue the deprotection steps until complete removal of the O-2-PhiPr group is observed.

  • Washing and Neutralization:

    • After complete deprotection, wash the resin thoroughly with DCM (5 times).

    • Wash with a solution of 10% DIEA in DMF to neutralize any residual acid.

    • Wash the resin with DMF (5 times) to prepare for the next step (e.g., cyclization or side-chain modification).

Visualizations

spsp_workflow start Start: Peptide-Resin (N-terminal Fmoc protected) deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Coupling: This compound + HATU/DIEA wash1->coupling wash2 Wash (DMF/DCM) coupling->wash2 wash2->deprotection Continue linear synthesis selective_deprotection Selective Deprotection (1% TFA/DCM) wash2->selective_deprotection For cyclization/ modification wash3 Wash & Neutralize (DCM, DIEA/DMF) selective_deprotection->wash3 cyclization On-Resin Cyclization or Side-Chain Modification wash3->cyclization final_cleavage Final Cleavage & Global Deprotection cyclization->final_cleavage end Purified Peptide final_cleavage->end

Caption: Workflow for incorporating this compound for on-resin modification.

troubleshooting_coupling start Incomplete Coupling of This compound (Positive Kaiser Test) cause1 Check Coupling Reagent start->cause1 solution1a Using DIC/HOBt? cause1->solution1a solution1b Switch to HATU, HCTU, or PyBOP solution1a->solution1b Yes cause2 Review Reaction Time & Stoichiometry solution1a->cause2 No solution1b->cause2 solution2a Increase coupling time (e.g., to 4 hours) cause2->solution2a solution2b Perform a double coupling solution2a->solution2b cause3 Consider Peptide Aggregation solution2b->cause3 solution3a Use NMP/DCM solvent mixture cause3->solution3a solution3b Slightly increase temperature (with caution) solution3a->solution3b end Re-test with Kaiser Test solution3b->end

Caption: Troubleshooting decision tree for incomplete coupling of this compound.

References

Validation & Comparative

Mass Spectrometry Analysis of Peptides Containing Glu(O-2-PhiPr): A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-canonical amino acids, such as L-Glutamic acid γ-(2-phenylisopropyl) ester (Glu(O-2-PhiPr)), into peptides is a powerful strategy for modulating their structure, stability, and therapeutic properties. The 2-phenylisopropyl (O-2-PhiPr) protecting group is a bulky, hydrophobic, and acid-labile moiety used in peptide synthesis. A thorough understanding of its behavior during mass spectrometric analysis is crucial for the accurate characterization of these modified peptides. This guide provides a comparative overview of the expected mass spectrometry fragmentation of peptides containing Glu(O-2-PhiPr), supported by data from related compounds and detailed experimental protocols.

Comparison of Fragmentation Patterns

Direct experimental data on the collision-induced dissociation (CID) of peptides containing Glu(O-2-PhiPr) is not extensively available in the current literature. However, based on the known fragmentation patterns of peptides containing other glutamic acid esters and the behavior of benzylic esters in mass spectrometry, a predicted fragmentation profile can be established. This can be compared with the well-characterized fragmentation of peptides containing unmodified glutamic acid or other common glutamic acid derivatives like methyl or benzyl esters.

Table 1: Predicted and Known Fragmentation Patterns of Glutamic Acid-Containing Peptides

ModificationPrecursor IonBackbone Fragmentation (b- and y-ions)Diagnostic Side-Chain FragmentationNotes
Unmodified Glu [M+H]+Standard b- and y-ion series observed.Neutral loss of H₂O (18 Da) and subsequent loss of CO (28 Da) from the side chain of b-ions containing Glu.Fragmentation is well-characterized and predictable.
Glu(OMe) [M+H]+Standard b- and y-ion series.Neutral loss of methanol (CH₃OH, 32 Da) from the side chain.Methyl esterification can improve fragmentation efficiency by blocking the acidic proton on the side chain.
Glu(OBn) [M+H]+Standard b- and y-ion series.Neutral loss of benzyl alcohol (C₇H₈O, 108 Da) or loss of a benzyl radical (C₇H₇, 91 Da).The benzylic group can influence charge distribution and fragmentation pathways.
Glu(O-2-PhiPr) [M+H]+Expected to produce a standard b- and y-ion series.Predicted: Neutral loss of 2-phenylpropene (C₉H₁₀, 118 Da) via a McLafferty-type rearrangement. Loss of the 2-phenylisopropyl radical (C₉H₁₁, 119 Da) is also possible.The bulky and hydrophobic nature of the O-2-PhiPr group may influence ionization efficiency and peptide conformation in the gas phase.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing Glu(O-2-PhiPr)

This protocol outlines the manual synthesis of a model peptide containing a Glu(O-2-PhiPr) residue using Fmoc/tBu chemistry.

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-amino acids (including Fmoc-Glu(O-2-PhiPr)-OH)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Deprotection reagent: 20% piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane), Methanol

  • Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O

  • Diethyl ether (cold)

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Pre-activate a solution of the Fmoc-amino acid (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF with DIPEA (6 equivalents) for 2 minutes.

    • Add the activated amino acid solution to the resin and shake for 2 hours at room temperature.

    • Monitor the coupling reaction using a Kaiser test.

  • Washing: After complete coupling, wash the resin with DMF and DCM.

  • Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the sequence, incorporating this compound at the desired position.

  • Final Deprotection: Remove the N-terminal Fmoc group as described in step 2.

  • Cleavage and Side-Chain Deprotection: Wash the resin with DCM and dry under vacuum. Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

  • Peptide Precipitation: Filter the cleavage mixture and precipitate the peptide by adding cold diethyl ether.

  • Purification and Analysis: Centrifuge to pellet the peptide, wash with cold ether, and dry. Purify the peptide by reverse-phase HPLC and confirm its identity by mass spectrometry.

LC-MS/MS Analysis of a Peptide Containing Glu(O-2-PhiPr)

This protocol is designed for the analysis of a hydrophobic, modified peptide.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system coupled to a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) with a nano-electrospray ionization (nESI) source.

  • Reverse-phase C4 or C8 column (to better retain and resolve hydrophobic peptides).

LC Conditions:

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A shallow gradient should be optimized to ensure good separation of the hydrophobic peptide. For example, 5-60% B over 60 minutes.

  • Flow Rate: 300 nL/min.

  • Column Temperature: 40 °C.

MS Conditions:

  • Ionization Mode: Positive ion mode.

  • MS1 Scan Range: m/z 300-2000.

  • Data-Dependent Acquisition (DDA): Top 10 most intense precursor ions selected for fragmentation.

  • Isolation Window: 2 m/z.

  • Collision Energy: Normalized collision energy (NCE) stepped from 20-40% to ensure fragmentation of both the peptide backbone and the side chain.

  • Activation Type: Collision-Induced Dissociation (CID) or Higher-Energy Collisional Dissociation (HCD).

Visualizations

Predicted Fragmentation of a Peptide Containing Glu(O-2-PhiPr)

Fragmentation_Pathway cluster_peptide Peptide Backbone cluster_fragments Fragment Ions Precursor [...-NH-CH(R)-CO-NH-CH(CH₂CH₂CO-O-C(CH₃)₂Ph)-CO-NH-...]H⁺ b_ion b-ion [...-NH-CH(R)-CO]⁺ Precursor->b_ion Backbone Cleavage y_ion y-ion [H₂N-CH(CH₂CH₂CO-O-C(CH₃)₂Ph)-CO-NH-...]H⁺ Precursor->y_ion Backbone Cleavage NeutralLoss Neutral Loss of 2-Phenylpropene [...-NH-CH(CH₂CH₂COOH)-CO-NH-...]H⁺ Precursor->NeutralLoss Side-Chain Fragmentation (-118 Da)

Caption: Predicted CID fragmentation of a peptide with Glu(O-2-PhiPr).

Experimental Workflow for Analysis

Experimental_Workflow SPPS Solid-Phase Peptide Synthesis (with this compound) Cleavage Cleavage from Resin & Deprotection SPPS->Cleavage Purification RP-HPLC Purification Cleavage->Purification LCMS LC-MS/MS Analysis (C4/C8 column) Purification->LCMS DataAnalysis Data Analysis (Sequence Confirmation & Fragmentation Analysis) LCMS->DataAnalysis

Caption: Workflow for synthesis and analysis of Glu(O-2-PhiPr) peptides.

Unveiling the Spectroscopic Signature: A Comparative Guide to the NMR Characterization of Fmoc-Protected Glutamic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

Protecting the side chain of glutamic acid is a crucial step in solid-phase peptide synthesis (SPPS) to prevent unwanted side reactions. The choice of the protecting group can influence the solubility, stability, and deprotection conditions of the amino acid derivative. This guide focuses on the NMR characterization of three such derivatives: Fmoc-Glu(O-2-PhiPr)-OH, Fmoc-Glu(OtBu)-OH, and Fmoc-Glu(OBzl)-OH. A thorough understanding of their respective ¹H and ¹³C NMR spectra is essential for verifying their chemical identity, purity, and integrity before their incorporation into a peptide sequence.

Comparative NMR Data Analysis

The following tables summarize the expected and experimentally determined ¹H and ¹³C NMR chemical shifts for the glutamic acid derivatives. The data for Fmoc-Glu(OtBu)-OH is extracted from a study by Movellan et al., while the data for Fmoc-Glu(OBzl)-OH is compiled from various sources. The predicted values for this compound are based on the expected electronic effects of the 2-phenylisopropyl protecting group.

Table 1: ¹H NMR Chemical Shift Data (δ, ppm) in MeOD-d4

Proton AssignmentThis compound (Predicted)Fmoc-Glu(OtBu)-OH (Experimental)[1]Fmoc-Glu(OBzl)-OH (Typical Values)
Fmoc-H (aromatic)7.80-7.30 (m)7.75 (d, 2H, J = 7.5 Hz), 7.64 (t, 2H, J = 6.5 Hz), 7.37 (t, 2H, J = 7.3 Hz), 7.29 (dt, 2H, J = 1.2, 7.4 Hz)7.80-7.30 (m)
Glu-α-CH~4.3 (dd)4.12 (dd, 1H, 4.8 and 8.2 Hz)~4.4 (m)
Glu-β-CH₂~2.2-2.0 (m)2.15 (m, 1H), 1.92 (m, 1H)~2.2-2.0 (m)
Glu-γ-CH₂~2.5 (t)2.35 (s, SMe - Note: this is from a larger molecule containing Met)~2.5 (t)
Protecting Group-HPhenyl: 7.40-7.20 (m), Isopropyl-CH₃: ~1.6 (s)t-Butyl: 1.40, 1.38 (s, tBu Boc)Benzyl-CH₂: ~5.1 (s), Phenyl: 7.40-7.30 (m)
Fmoc-CH, CH₂~4.4-4.2 (m)4.31 (d, 2H, J = 6.6 Hz), 4.18 (t, 1H, J = 6.9 Hz)~4.4-4.2 (m)

Note: The experimental data for Fmoc-Glu(OtBu)-OH was obtained from a larger peptide fragment, and some assignments may be influenced by the local chemical environment.

Table 2: ¹³C NMR Chemical Shift Data (δ, ppm) in MeOD-d4

Carbon AssignmentThis compound (Predicted)Fmoc-Glu(OtBu)-OH (Experimental)[1]Fmoc-Glu(OBzl)-OH (Typical Values)
Glu-C=O (α-carboxyl)~175176.9~175
Glu-C=O (γ-ester)~173-~173
Fmoc-C=O~158158.7~158
Fmoc-C (aromatic)145-121145.5, 145.3, 142.7, 128.9, 128.3, 126.4, 121.0145-121
Glu-Cα~5555.7~55
Glu-Cβ~3030.6~30
Glu-Cγ~32-~32
Protecting Group-CPhenyl-C: 148-125, Isopropyl-Cq: ~82, Isopropyl-CH₃: ~28t-Butyl-Cq: 80.4, t-Butyl-CH₃: 28.9Benzyl-CH₂: ~67, Phenyl-C: 137-128
Fmoc-CH, CH₂~68, ~4868.1, 48.5~68, ~48

Experimental Protocols

A general protocol for acquiring NMR spectra of Fmoc-protected amino acids is provided below. Specific parameters may need to be optimized based on the instrument and sample concentration.

NMR Sample Preparation and Acquisition:

  • Sample Preparation: Dissolve approximately 10-20 mg of the Fmoc-amino acid derivative in 0.6-0.7 mL of deuterated methanol (MeOD-d4).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and 16-64 scans.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters include a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024-4096 scans).

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak (MeOD at δH 3.31 and δC 49.0).

Visualization of Key Structures and Workflows

To further aid in the understanding of the molecular structures and the experimental process, the following diagrams are provided.

G cluster_structure Chemical Structure of this compound Fmoc Fmoc Glu Glutamic Acid Backbone Fmoc->Glu Amide Bond O2PhiPr O-2-Phenylisopropyl Glu->O2PhiPr Ester Linkage

Caption: Key functional groups of this compound.

G Start Start: Fmoc-Amino Acid Sample Dissolve Dissolve in Deuterated Solvent (e.g., MeOD-d4) Start->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Place Place in NMR Spectrometer Transfer->Place Acquire Acquire 1H and 13C NMR Spectra Place->Acquire Process Process Raw Data (FT, Phasing, Baseline Correction) Acquire->Process Analyze Analyze Spectra (Chemical Shifts, Coupling Constants, Integration) Process->Analyze End End: Characterized Compound Analyze->End

Caption: General workflow for NMR sample preparation and analysis.

Conclusion

The NMR characterization of Fmoc-protected glutamic acid derivatives is a critical quality control step in peptide synthesis. This guide provides a comparative framework for understanding the ¹H and ¹³C NMR spectra of this compound and its common alternatives. While experimental data for this compound remains elusive in publicly accessible domains, the provided predictions and the detailed data for analogous compounds offer a valuable resource for researchers. The presented experimental protocol and workflow diagrams further serve as a practical guide for the successful characterization of these essential building blocks in the synthesis of peptides for research and therapeutic applications.

References

A Comparative Guide to the Cost-Effectiveness of Fmoc-Glu(O-2-PhiPr)-OH in Large-Scale Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of protecting groups is a critical determinant of success in large-scale peptide synthesis, directly influencing process efficiency, product purity, and overall manufacturing cost. For the incorporation of glutamic acid residues, the standard approach in Fmoc-based solid-phase peptide synthesis (SPPS) has traditionally relied on the use of Fmoc-Glu(OtBu)-OH. However, for more complex syntheses, such as those involving cyclization or side-chain modification, derivatives offering orthogonal deprotection strategies are invaluable. This guide provides an objective comparison of Fmoc-Glu(O-2-PhiPr)-OH with its primary alternative, Fmoc-Glu(OtBu)-OH, focusing on their cost-effectiveness in a large-scale manufacturing context.

Executive Summary

Fmoc-Glu(OtBu)-OH is the cost-effective workhorse for the routine synthesis of linear peptides. Its lower raw material cost and compatibility with standard final cleavage protocols make it the default choice for straightforward sequences.

Conversely, this compound, while having a significantly higher initial raw material cost, offers a distinct strategic advantage through its quasi-orthogonal 2-phenylisopropyl (2-PhiPr) protecting group. This group can be selectively removed under very mild acidic conditions (e.g., 1-2% TFA in DCM), leaving acid-labile side-chain protections like OtBu intact. This feature is particularly beneficial for the synthesis of complex peptides, such as those requiring on-resin side-chain cyclization, potentially reducing the number of synthesis and purification steps and leading to higher overall yields of the desired complex product. The decision to use this compound in a large-scale campaign should be based on a thorough cost-benefit analysis that considers not just the price of the amino acid derivative but also the potential savings in downstream processing and the increased probability of success for complex peptide manufacturing.

Data Presentation: A Comparative Analysis

Table 1: Raw Material Cost Comparison
CompoundSupplier ExampleLab-Scale Price (USD/g)Estimated Bulk Price (USD/kg)
This compoundSigma-Aldrich~$327/g> $100,000
Fmoc-Glu(OtBu)-OHSigma-Aldrich~$3.34/g (for 100g)~$9,300 (for D-isomer)

Note: Prices are based on publicly available information for laboratory-scale quantities and are subject to change. Bulk pricing is an estimation and should be confirmed with suppliers for large-scale orders.

Table 2: Performance Characteristics and Process Implications
FeatureThis compoundFmoc-Glu(OtBu)-OH
Deprotection Condition Mild acid (e.g., 1-2% TFA in DCM)Strong acid (e.g., 95% TFA)
Orthogonality Quasi-orthogonal to tBu-based protecting groupsNot orthogonal to tBu-based protecting groups
Ideal Application Synthesis of cyclic peptides, branched peptides, and other complex, modified peptides.Routine synthesis of linear peptides.
Potential for Side Reactions Reduced risk of side reactions during selective deprotection.Standard risk of side reactions associated with strong acid cleavage.
Impact on Process Steps May reduce the number of synthesis and purification steps for complex peptides.Standard multi-step process for linear peptides.
Yield Expectation Potentially higher overall yield for complex peptides due to fewer off-pathway reactions.High yield for linear peptides in optimized protocols.
Purification Complexity May simplify purification of the final complex peptide.Standard purification protocols.
Overall Cost-Effectiveness Potentially more cost-effective for complex peptides despite higher initial cost, due to process simplification and higher success rates.Highly cost-effective for linear peptides due to lower raw material cost.

Experimental Protocols

To provide a framework for a direct, quantitative comparison of this compound and Fmoc-Glu(OtBu)-OH in a large-scale synthesis context, the following experimental protocol for the synthesis of a model cyclic peptide is proposed.

Objective:

To compare the overall yield and purity of a model cyclic peptide synthesized using either this compound or Fmoc-Glu(OtBu)-OH for the glutamic acid residue involved in cyclization.

Model Peptide:

A model head-to-tail cyclic peptide containing a glutamic acid and a lysine residue for lactam bridge formation.

Materials:
  • Rink Amide resin

  • Fmoc-Lys(Mtt)-OH

  • This compound

  • Fmoc-Glu(OtBu)-OH

  • Other required Fmoc-amino acids

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Piperidine

  • DMF (N,N-Dimethylformamide)

  • DCM (Dichloromethane)

  • TFA (Trifluoroacetic acid)

  • TIS (Triisopropylsilane)

  • HPLC grade acetonitrile and water

Procedure:

Part 1: Synthesis using this compound

  • Resin Swelling: Swell Rink Amide resin in DMF for 1 hour.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min) to remove the Fmoc group. Wash thoroughly with DMF and DCM.

  • Amino Acid Coupling: Couple the first Fmoc-amino acid (3 eq.) using HBTU (2.9 eq.) and DIPEA (6 eq.) in DMF for 2 hours. Wash with DMF and DCM.

  • Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid, incorporating Fmoc-Lys(Mtt)-OH and this compound at the appropriate positions.

  • Selective Deprotection of Mtt and 2-PhiPr:

    • Wash the resin with DCM.

    • Treat the resin with 1% TFA in DCM containing 5% TIS for 10 x 2 minutes to remove both the Mtt and 2-PhiPr groups simultaneously.

    • Wash the resin with DCM, 10% DIPEA in DMF, and DMF.

  • On-Resin Cyclization:

    • Add a solution of HBTU (3 eq.) and DIPEA (6 eq.) in DMF to the resin.

    • Allow the cyclization reaction to proceed for 4-6 hours.

    • Monitor the reaction completion using the Kaiser test.

  • Final Cleavage and Deprotection:

    • Wash the resin with DMF and DCM.

    • Treat the resin with a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water for 2 hours.

    • Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.

  • Analysis:

    • Determine the crude yield.

    • Analyze the purity of the crude peptide by RP-HPLC.

    • Confirm the identity of the product by mass spectrometry.

    • Purify the peptide by preparative RP-HPLC and determine the final yield.

Part 2: Synthesis using Fmoc-Glu(OtBu)-OH (for comparison of a post-cleavage cyclization strategy)

  • Follow steps 1-4 from Part 1, but use Fmoc-Glu(OtBu)-OH instead of this compound.

  • Cleavage of the Linear Peptide:

    • After the final Fmoc deprotection, treat the resin with a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water for 2 hours to cleave the peptide from the resin and remove all side-chain protecting groups.

    • Precipitate the crude linear peptide in cold diethyl ether, centrifuge, and lyophilize.

  • Purification of the Linear Peptide: Purify the crude linear peptide by preparative RP-HPLC.

  • Solution-Phase Cyclization:

    • Dissolve the purified linear peptide in a large volume of DMF.

    • Add a coupling reagent (e.g., HBTU) and a base (e.g., DIPEA).

    • Allow the reaction to proceed until completion, monitoring by RP-HPLC.

  • Final Purification: Purify the cyclic peptide by preparative RP-HPLC and determine the final yield.

Mandatory Visualization

Experimental_Workflow Comparative Experimental Workflow A SPPS of Linear Peptide (with this compound) B On-Resin Selective Deprotection (1% TFA in DCM) A->B C On-Resin Cyclization B->C D Final Cleavage and Global Deprotection (95% TFA) C->D E Crude Cyclic Peptide D->E F Purification E->F G Final Cyclic Peptide F->G H SPPS of Linear Peptide (with Fmoc-Glu(OtBu)-OH) I Cleavage and Global Deprotection (95% TFA) H->I J Crude Linear Peptide I->J K Purification of Linear Peptide J->K L Solution-Phase Cyclization K->L M Final Purification L->M N Final Cyclic Peptide M->N

Caption: Comparative workflow for cyclic peptide synthesis.

Orthogonal_Deprotection_Strategy Orthogonal Deprotection with this compound start Resin-Bound Peptide [Fmoc-AA...Lys(Mtt)...Glu(O-2-PhiPr)...Ser(tBu)...] deprotect_orthogonal Selective Deprotection (1% TFA in DCM) start->deprotect_orthogonal intermediate Resin-Bound Peptide [Fmoc-AA...Lys(NH2)...Glu(OH)...Ser(tBu)...] deprotect_orthogonal->intermediate cyclization On-Resin Side-Chain Cyclization cyclized_intermediate Resin-Bound Cyclic Peptide [...Ser(tBu)...] cyclization->cyclized_intermediate continue_synthesis Continue SPPS or Further Modification final_cleavage Final Cleavage (95% TFA) continue_synthesis->final_cleavage final_product Final Modified Cyclic Peptide final_cleavage->final_product intermediate->cyclization cyclized_intermediate->continue_synthesis

Performance Showdown: A Comparative Guide to Fmoc-Glu(O-2-PhiPr)-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is paramount for the successful solid-phase peptide synthesis (SPPS) of complex peptides. This guide provides a comprehensive performance evaluation of Fmoc-Glu(O-2-PhiPr)-OH, a quasi-orthogonally protected glutamic acid derivative, in comparison to the standard Fmoc-Glu(OtBu)-OH and the versatile Fmoc-Glu(OAll)-OH across three commonly used resin types: Wang, Rink Amide, and 2-Chlorotrityl chloride (2-CTC).

This compound is distinguished by its 2-phenylisopropyl (O-2-PhiPr) side-chain protecting group, which can be selectively removed under mildly acidic conditions (typically 1% trifluoroacetic acid in dichloromethane) without cleaving the peptide from acid-labile resins or removing other acid-sensitive protecting groups like tert-butyl (tBu).[1] This unique feature makes it an invaluable tool for the on-resin synthesis of cyclic peptides, particularly for forming side-chain to side-chain lactam bridges, often in tandem with a lysine residue protected with a similarly labile group such as Mtt (4-methyltrityl).[2]

In contrast, Fmoc-Glu(OtBu)-OH is the most common derivative for incorporating glutamic acid in routine Fmoc-SPPS. Its tert-butyl ester is stable to the basic conditions used for Fmoc group removal but is cleaved under the strong acidic conditions of the final cleavage from the resin.[1] Fmoc-Glu(OAll)-OH offers another layer of orthogonality, with its allyl ester being stable to both acidic and basic conditions but selectively removable using a palladium catalyst.[1][3]

Comparative Performance Analysis

While direct, side-by-side quantitative data for all performance metrics across all resin types is not extensively published, the following table summarizes the expected performance based on the chemical properties of the protecting groups and established SPPS principles.

Performance MetricThis compoundFmoc-Glu(OtBu)-OHFmoc-Glu(OAll)-OH
Coupling Efficiency Expected to be high and comparable to Fmoc-Glu(OtBu)-OH on all resin types. The steric hindrance of the protecting group is not significantly different to impede coupling.High; widely used as the standard for glutamic acid incorporation.High; generally couples efficiently, though the allyl group may have minor electronic effects.
Racemization Risk Low. Standard coupling protocols with carbodiimides and additives like HOBt or Oxyma effectively suppress racemization. The 2-PhiPr group itself does not inherently increase the risk of racemization during coupling.Low. As the industry standard, coupling conditions are well-optimized to minimize racemization.Low. Similar to other standard Fmoc-amino acids, racemization is not a significant concern with appropriate activation methods.
Cleavage Yield (from Resin) Wang/Rink Amide: High, comparable to standard procedures. 2-CTC: High, with standard mild cleavage cocktails.Wang/Rink Amide: High, using standard TFA-based cleavage cocktails. 2-CTC: High, using standard mild cleavage cocktails.Wang/Rink Amide: High, using standard TFA-based cleavage cocktails. 2-CTC: High, using standard mild cleavage cocktails.
Orthogonality High. The O-2-PhiPr group is selectively cleaved with 1% TFA in DCM, leaving tBu and other acid-labile groups intact.[1]Moderate. The OtBu group is cleaved with strong acid (e.g., TFA), providing orthogonality with base-labile (Fmoc) and palladium-labile (Alloc/OAll) groups.High. The OAll group is stable to both acid and base and is selectively removed with a palladium catalyst, offering a distinct orthogonal vector.[1][3]
Side Reactions Low risk of premature deprotection under standard Fmoc-SPPS conditions. Potential for minor aspartimide formation in susceptible sequences, a general issue in SPPS.Low risk of premature deprotection. Prone to aspartimide formation in Asp-Xxx sequences under basic conditions.Low risk of side reactions under standard SPPS conditions. Requires careful removal of palladium catalyst to avoid contamination of the final peptide.
Primary Application On-resin synthesis of cyclic peptides (head-to-tail or side-chain cyclization), branched peptides, and peptide libraries.Routine incorporation of glutamic acid in linear peptide synthesis.Synthesis of complex peptides requiring multiple orthogonal protecting groups, such as glycopeptides or other modified peptides.

Experimental Protocols

To facilitate a direct comparison of these glutamic acid derivatives in your laboratory, detailed experimental protocols for evaluating key performance metrics are provided below.

I. Protocol for Determining Coupling Efficiency

Objective: To quantify the efficiency of the coupling reaction for each Fmoc-Glu derivative on the chosen resin.

Materials:

  • Resin (Wang, Rink Amide, or 2-CTC) pre-loaded with a model peptide sequence.

  • This compound, Fmoc-Glu(OtBu)-OH, Fmoc-Glu(OAll)-OH.

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole), DIPEA (N,N-Diisopropylethylamine).

  • Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane).

  • Deprotection solution: 20% piperidine in DMF.

  • Kaiser test kit or UV-Vis spectrophotometer.

Procedure:

  • Resin Preparation: Swell the pre-loaded resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to ensure complete removal of the Fmoc group from the N-terminal amino acid of the growing peptide chain. Wash the resin thoroughly with DMF.

  • Coupling:

    • Pre-activate the Fmoc-Glu derivative (3 equivalents relative to resin loading) with HBTU (2.9 equivalents) and HOBt (3 equivalents) in DMF for 2 minutes.

    • Add DIPEA (6 equivalents) and immediately add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 2 hours at room temperature.

  • Washing: Wash the resin with DMF, DCM, and then DMF again to remove excess reagents and by-products.

  • Quantification:

    • Kaiser Test: Take a small sample of the resin beads and perform the Kaiser test. A negative result (yellow beads) indicates complete coupling.

    • UV-Vis Spectrophotometry: For a quantitative measure, a known mass of the resin can be treated with the deprotection solution, and the absorbance of the liberated dibenzofulvene-piperidine adduct can be measured at ~301 nm to calculate the loading and thus the coupling efficiency.

II. Protocol for Assessing Racemization

Objective: To determine the extent of racemization of the glutamic acid residue during coupling.

Materials:

  • Peptide synthesized with the respective Fmoc-Glu derivative.

  • 6 M HCl or 6 M DCl in D₂O for hydrolysis.

  • Derivatization agent (e.g., Marfey's reagent).

  • Chiral HPLC column or a GC system with a chiral column.

Procedure:

  • Peptide Cleavage and Deprotection: Cleave the synthesized peptide from the resin using the appropriate cleavage cocktail (see Protocol III).

  • Peptide Hydrolysis: Hydrolyze a sample of the purified peptide in 6 M HCl at 110°C for 24 hours. To control for racemization during hydrolysis, a parallel hydrolysis using 6 M DCl in D₂O can be performed.

  • Derivatization: Derivatize the resulting amino acid mixture with a chiral derivatizing agent like Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide).

  • Chromatographic Analysis:

    • Chiral HPLC: Separate the diastereomeric derivatives by reverse-phase HPLC. The D- and L-isomers will have different retention times, allowing for their quantification.

    • GC-MS: Alternatively, the hydrolyzed amino acids can be esterified and acylated to form volatile derivatives, which are then separated on a chiral GC column and detected by mass spectrometry.

III. Protocol for Determining Cleavage Yield

Objective: To measure the yield of the peptide cleaved from the different resin types.

Materials:

  • Peptide-resin synthesized with the Fmoc-Glu derivative.

  • Cleavage cocktails:

    • For Wang and Rink Amide resins: 95% TFA, 2.5% H₂O, 2.5% Triisopropylsilane (TIS).

    • For 2-CTC resin (mild cleavage): 1-2% TFA in DCM.

  • Cold diethyl ether.

  • HPLC system for analysis.

Procedure:

  • Resin Preparation: Dry the synthesized peptide-resin thoroughly under vacuum.

  • Cleavage:

    • Wang/Rink Amide: Treat the resin with the TFA cleavage cocktail for 2-3 hours at room temperature.

    • 2-CTC Resin: Treat the resin with the mild TFA/DCM cocktail for 30-60 minutes at room temperature.

  • Peptide Precipitation: Filter the cleavage solution and precipitate the crude peptide by adding it to cold diethyl ether.

  • Isolation and Quantification: Centrifuge the precipitated peptide, wash with cold ether, and dry under vacuum. Determine the mass of the crude peptide.

  • Purity Analysis and Yield Calculation: Analyze the purity of the crude peptide by HPLC. The cleavage yield can be calculated based on the initial loading of the resin and the amount and purity of the obtained peptide.

Visualizing the Workflow and Logic

To better illustrate the experimental design and the relationships between the components of this evaluation, the following diagrams are provided.

Experimental_Workflow cluster_synthesis Peptide Synthesis cluster_evaluation Performance Evaluation start Start: Select Resin (Wang, Rink Amide, 2-CTC) synth Synthesize Model Peptide start->synth incorporate Incorporate Glu Derivative (this compound, Fmoc-Glu(OtBu)-OH, Fmoc-Glu(OAll)-OH) synth->incorporate coupling Coupling Efficiency (Kaiser Test / UV Spec) incorporate->coupling cleavage Cleavage Yield (Gravimetric / HPLC) incorporate->cleavage racemization Racemization (Chiral HPLC / GC-MS) cleavage->racemization

Caption: Experimental workflow for the performance evaluation of Fmoc-Glu derivatives.

Logical_Comparison cluster_alternatives Alternatives cluster_resins Resin Types main This compound Performance alt1 Fmoc-Glu(OtBu)-OH (Standard) main->alt1 vs. alt2 Fmoc-Glu(OAll)-OH (Orthogonal) main->alt2 vs. resin1 Wang Resin (Peptide Acids) main->resin1 on resin2 Rink Amide Resin (Peptide Amides) main->resin2 on resin3 2-CTC Resin (Protected Fragments) main->resin3 on alt1->resin1 alt1->resin2 alt1->resin3 alt2->resin1 alt2->resin2 alt2->resin3

Caption: Logical relationship for the comparative analysis of Fmoc-Glu derivatives.

Conclusion

The choice of a glutamic acid derivative in Fmoc-SPPS is dictated by the specific requirements of the target peptide. While Fmoc-Glu(OtBu)-OH remains the workhorse for linear peptide synthesis, the quasi-orthogonal nature of This compound provides a distinct advantage for the synthesis of complex peptides requiring on-resin side-chain modification, particularly cyclization. Its performance in terms of coupling efficiency and suppression of racemization is expected to be comparable to standard derivatives. For syntheses demanding an additional, highly orthogonal deprotection strategy, Fmoc-Glu(OAll)-OH presents a viable alternative. By utilizing the provided experimental protocols, researchers can conduct a thorough in-house evaluation to determine the optimal glutamic acid building block for their specific research and development needs.

References

A Comparative Guide to Glutamic Acid Protection in Fmoc Solid-Phase Peptide Synthesis: A Case Study on Fmoc-Glu(O-2-PhiPr)-OH

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of solid-phase peptide synthesis (SPPS), the strategic selection of protecting groups is paramount to achieving high yield and purity of the target peptide. For glutamic acid (Glu), a frequently incorporated amino acid, the choice of its side-chain protecting group can dictate the synthetic strategy, particularly for complex peptides such as those featuring lactam bridges. This guide provides a comparative analysis of Fmoc-Glu(O-2-PhiPr)-OH against other common glutamic acid derivatives, supported by a case study and detailed experimental protocols.

Comparison of Glutamic Acid Protecting Groups

The performance of a glutamic acid protecting group is primarily assessed by its stability during peptide chain elongation and the ease and selectivity of its removal. The most common protecting group, tert-butyl (OtBu), is robust but lacks the versatility required for on-resin modifications. For such applications, orthogonally protected derivatives like those bearing O-2-phenylisopropyl (O-2-PhiPr) or allyl (OAll) groups are employed.

Protecting GroupDeprotection ConditionsKey AdvantagesKey DisadvantagesPrimary ApplicationReported Crude Purity (Lactam-Bridged Peptide)[1]
O-2-PhiPr 1% TFA in DCMMild, selective deprotection; Compatible with tBu-based groups; Ideal for on-resin lactam bridge formation.Not as stable as OtBu to repeated piperidine treatments in long syntheses.On-resin synthesis of cyclic and lactam-bridged peptides.44-54%
OtBu Strong acid (e.g., 95% TFA)High stability to piperidine; Standard choice for linear peptides.Not suitable for selective deprotection on-resin.Synthesis of linear peptides.Not Applicable
OAll Pd(0) catalyst (e.g., Pd(PPh₃)₄)Orthogonal to both acid- and base-labile groups.Requires a specific catalyst which can be costly and requires thorough removal.On-resin modifications and synthesis of cyclic peptides.Data not available for direct comparison

Case Study: Synthesis of a Lactam-Bridged Cathelicidin-PY Analog

A study on the structure-activity relationship of the antimicrobial peptide Cathelicidin-PY showcases a successful application of this compound for the synthesis of a lactam-bridged analog.[1] In this study, a lactam bridge was introduced between a glutamic acid and a lysine residue to constrain the peptide's conformation.

The synthesis involved the incorporation of this compound and Fmoc-Lys(Mtt)-OH into the peptide sequence. The 2-PhiPr and Mtt (4-methyltrityl) groups are both highly acid-labile and can be removed simultaneously using a dilute solution of trifluoroacetic acid (TFA) in dichloromethane (DCM), leaving the tBu-based protecting groups on other residues intact. This selective deprotection allowed for subsequent on-resin cyclization to form the lactam bridge. The resulting lactam-bridged peptides were obtained in satisfactory crude purities ranging from 44% to 54%.[1]

Experimental Protocols

General Fmoc-SPPS Protocol

This protocol outlines the standard steps for solid-phase peptide synthesis using Fmoc chemistry.

  • Resin Swelling: The resin is swelled in a suitable solvent, typically N,N-dimethylformamide (DMF), for 30-60 minutes.

  • Fmoc Deprotection: The Fmoc protecting group on the N-terminus of the growing peptide chain is removed by treating the resin with 20% piperidine in DMF for 5-10 minutes. This step is repeated once.

  • Washing: The resin is washed thoroughly with DMF to remove excess piperidine and the deprotection byproducts.

  • Amino Acid Coupling: The next Fmoc-protected amino acid (3-5 equivalents) is activated with a coupling reagent (e.g., HBTU, HATU, or DIC/HOBt) in the presence of a base (e.g., DIPEA or NMM) and added to the resin. The coupling reaction is typically allowed to proceed for 1-2 hours.

  • Washing: The resin is washed with DMF to remove excess reagents and byproducts.

  • Repeat: Steps 2-5 are repeated for each amino acid in the sequence.

  • Final Cleavage and Deprotection: After the final amino acid is coupled and the N-terminal Fmoc group is removed, the peptide is cleaved from the resin, and all side-chain protecting groups are removed using a cleavage cocktail, typically containing 95% TFA with scavengers (e.g., water, TIS).

Protocol for Synthesis of a Lactam-Bridged Peptide

This protocol is adapted from the synthesis of the Cathelicidin-PY analog.[1]

  • Linear Peptide Synthesis: The linear peptide is assembled on a solid support using the general Fmoc-SPPS protocol described above, incorporating this compound and Fmoc-Lys(Mtt)-OH at the desired positions.

  • Selective Deprotection: The resin-bound peptide is treated with a solution of 1% (v/v) TFA in DCM for 2 minutes. This step is repeated multiple times (e.g., 5-10 times) to ensure complete removal of the 2-PhiPr and Mtt groups. The resin is then washed with DCM and DMF.

  • On-Resin Cyclization: The deprotected side chains are cyclized by adding a coupling reagent such as PyAOP (7-azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) and a base like DIPEA in DMF. The reaction is allowed to proceed for 4 hours.[1]

  • Final Fmoc Deprotection: The N-terminal Fmoc group is removed using 20% piperidine in DMF.

  • Cleavage from Resin: The cyclic peptide is cleaved from the resin and the remaining side-chain protecting groups are removed using a standard TFA cleavage cocktail.

Visualizing the Workflow

The following diagram illustrates the key stages in the synthesis of a lactam-bridged peptide using this compound.

PeptideSynthesisWorkflow start Start: Rink Amide Resin spps 1. Linear Peptide Assembly (Standard Fmoc-SPPS) start->spps incorporation Incorporate: This compound Fmoc-Lys(Mtt)-OH spps->incorporation selective_deprotection 2. Selective Deprotection (1% TFA in DCM) incorporation->selective_deprotection cyclization 3. On-Resin Cyclization (PyAOP, DIPEA in DMF) selective_deprotection->cyclization final_deprotection 4. Final Fmoc Deprotection (20% Piperidine in DMF) cyclization->final_deprotection cleavage 5. Cleavage from Resin (95% TFA Cocktail) final_deprotection->cleavage end Final Product: Lactam-Bridged Peptide cleavage->end

Caption: Workflow for lactam-bridged peptide synthesis.

References

A Researcher's Guide to Orthogonal Protection of Glutamic Acid: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the strategic selection of protecting groups is paramount to achieving high yields and purity. This is particularly true for trifunctional amino acids like glutamic acid, where the side-chain carboxyl group necessitates an orthogonal protection strategy to enable selective modification or to prevent unwanted side reactions during solid-phase peptide synthesis (SPPS). This guide provides a comprehensive comparison of alternative protecting groups for the γ-carboxyl group of glutamic acid, supported by experimental data and detailed protocols.

Performance Comparison of Glutamic Acid Protecting Groups

The choice of a protecting group for the glutamic acid side chain is dictated by the overall synthetic strategy, particularly the chemistry of the N-terminal protection (most commonly Fmoc) and the desired on-resin manipulations. The ideal protecting group should be stable under the conditions of peptide chain elongation and N-terminal deprotection, yet readily and selectively cleavable under mild conditions that do not affect other protecting groups or the peptide-resin linkage.

Protecting GroupStructureAbbreviationDeprotection ConditionsStabilityKey Considerations
tert-Butyl -C(CH₃)₃OtBuStrong acid (e.g., high concentration of TFA)Stable to bases (e.g., piperidine) and mild acids.Standard, but not suitable for on-resin side-chain manipulation as it is cleaved during the final peptide cleavage from the resin.
Allyl -CH₂CH=CH₂OAllPd(0) catalyst (e.g., Pd(PPh₃)₄) and a scavenger (e.g., PhSiH₃)Stable to acids (TFA) and bases (piperidine).[1][2]Offers true orthogonality, allowing for on-resin side-chain modification.[3][4] Requires careful removal of palladium catalyst residues.
2-Phenylisopropyl -C(CH₃)₂PhO-2-PhiPrMild acid (e.g., 1-2% TFA in DCM)[1][2]Stable to bases (piperidine) and palladium catalysts.[1]Provides a high degree of orthogonality and can be removed under very mild acidic conditions, which is advantageous for sensitive peptides.[2] Offers good protection against aspartimide formation.[2]
4,5-Dimethoxy-2-nitrobenzyl See StructureDmab2% Hydrazine in DMF[2]Stable to TFA and piperidine.[2]Cleavage is rapid. However, since hydrazine can also remove the Fmoc group, the peptide backbone synthesis should be completed and the N-terminus protected with Boc before Dmab removal.[2]

Experimental Protocols

Detailed and reliable experimental protocols are critical for the successful application of these protecting groups. Below are representative procedures for the deprotection of the Allyl, 2-Phenylisopropyl, and Dmab groups on-resin.

Protocol 1: On-Resin Deprotection of the Allyl (OAll) Group[3]
  • Resin Swelling: Swell the peptide-resin in dichloromethane (DCM).

  • Deprotection Cocktail: Prepare a solution of Pd(PPh₃)₄ (0.5 equivalents relative to the resin loading) and phenylsilane (PhSiH₃, 20 equivalents) in DCM.

  • Reaction: Add the deprotection cocktail to the resin and agitate under an inert atmosphere (e.g., argon) for 30-60 minutes. Repeat this step 2-3 times.

  • Washing: Wash the resin thoroughly with DCM, followed by a scavenger wash to remove residual palladium. A 0.5% solution of sodium diethyldithiocarbamate in DMF can be used for this purpose (2 x 20 minutes).

  • Final Washes: Wash the resin sequentially with DMF, DCM, and methanol before proceeding with the next synthetic step.

Protocol 2: On-Resin Deprotection of the 2-Phenylisopropyl (O-2-PhiPr) Group[1][2]
  • Resin Swelling: Swell the peptide-resin in DCM.

  • Deprotection Cocktail: Prepare a solution of 1-2% trifluoroacetic acid (TFA) in DCM. Including a scavenger such as 1-5% triisopropylsilane (TIS) is recommended.

  • Reaction: Treat the resin with the deprotection cocktail for 5-10 minutes. The progress of the deprotection can be monitored by LC-MS analysis of a small cleavage sample.

  • Washing: Wash the resin thoroughly with DCM to remove the TFA and cleaved protecting group.

  • Neutralization: Neutralize the resin with a solution of 10% diisopropylethylamine (DIPEA) in DMF.

  • Final Washes: Wash the resin sequentially with DMF, DCM, and methanol.

Protocol 3: On-Resin Deprotection of the 4,5-Dimethoxy-2-nitrobenzyl (Dmab) Group[2]
  • N-Terminal Protection: Ensure the N-terminal Fmoc group of the peptide is replaced with a Boc group to prevent its cleavage by hydrazine. This can be done by treating the de-Fmoc'd peptide with Boc₂O.

  • Resin Swelling: Swell the peptide-resin in DMF.

  • Deprotection Cocktail: Prepare a 2% solution of hydrazine hydrate in DMF.

  • Reaction: Treat the resin with the hydrazine solution for 3-5 minutes. Repeat this step once.

  • Washing: Wash the resin thoroughly with DMF to remove excess hydrazine and the cleaved protecting group.

  • Final Washes: Wash the resin sequentially with DCM and methanol.

Visualizing Orthogonal Strategies

The following diagrams illustrate the chemical workflows for the protection and deprotection of glutamic acid using these alternative protecting groups within the context of Fmoc-based SPPS.

Orthogonal_Protection_Strategy cluster_SPPS_Cycle Fmoc-SPPS Cycle cluster_Side_Chain_Deprotection Orthogonal Side-Chain Deprotection Start Resin-Bound Peptide (Fmoc-AA(PG)-...-Resin) Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Fmoc_Deprotection PG_Deprotection Selective PG Deprotection (e.g., Pd(0) for OAll) Start->PG_Deprotection Coupling Amino Acid Coupling (Fmoc-AA-OH, Coupling Reagents) Fmoc_Deprotection->Coupling Wash Wash Coupling->Wash Wash->Start Final_Cleavage Final Cleavage from Resin & Global Deprotection (TFA) Wash->Final_Cleavage On_Resin_Modification On-Resin Side-Chain Modification PG_Deprotection->On_Resin_Modification On_Resin_Modification->Start

Fig. 1: General workflow for Fmoc-SPPS with orthogonal side-chain deprotection.

Protecting_Group_Deprotection Glu_OAll Fmoc-Glu(OAll)-OH Structure: ...-CH₂CH=CH₂ Deprotect_OAll Pd(PPh₃)₄, PhSiH₃ in DCM Glu_OAll->Deprotect_OAll Glu_OH_All Fmoc-Glu-OH Side-chain now free Deprotect_OAll->Glu_OH_All Glu_O2PhiPr Fmoc-Glu(O-2-PhiPr)-OH Structure: ...-C(CH₃)₂Ph Deprotect_O2PhiPr 1-2% TFA in DCM Glu_O2PhiPr->Deprotect_O2PhiPr Glu_OH_2PhiPr Fmoc-Glu-OH Side-chain now free Deprotect_O2PhiPr->Glu_OH_2PhiPr Glu_Dmab Fmoc-Glu(Dmab)-OH Structure: ...-CH₂-Ar(OMe)₂(NO₂) Deprotect_Dmab 2% Hydrazine in DMF Glu_Dmab->Deprotect_Dmab Glu_OH_Dmab Fmoc-Glu-OH Side-chain now free Deprotect_Dmab->Glu_OH_Dmab

Fig. 2: Deprotection schemes for alternative glutamic acid protecting groups.

Mitigating Side Reactions: Pyroglutamate Formation

A common side reaction involving N-terminal glutamic acid is the formation of pyroglutamate, which can truncate the peptide chain. This intramolecular cyclization is more prevalent with a free N-terminal amine and is catalyzed by the conditions used for Fmoc deprotection. While the choice of side-chain protecting group does not directly prevent this, a strategic approach to the synthesis can minimize its occurrence. For instance, if a glutamic acid residue is at the N-terminus, it is often beneficial to perform any on-resin cyclizations or modifications involving the side chain before the final N-terminal Fmoc deprotection.[3] In cases where pyroglutamate formation is a significant issue, avoiding acidic conditions during purification and storage can also be beneficial.[5]

Conclusion

The selection of an appropriate protecting group for the glutamic acid side chain is a critical decision in peptide synthesis. While the standard tert-butyl group is sufficient for many applications, the use of orthogonal protecting groups like Allyl, 2-Phenylisopropyl, and Dmab opens up a vast landscape of possibilities for synthesizing complex peptides, including cyclic and branched structures. The choice among these alternatives will depend on the specific requirements of the synthetic target and the desired workflow. By understanding the properties and deprotection conditions of each group, researchers can optimize their synthetic strategies to achieve their desired products with high fidelity.

References

Safety Operating Guide

Safeguarding Research: A Comprehensive Guide to the Proper Disposal of Fmoc-Glu(O-2-PhiPr)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integrity of the laboratory environment is paramount. Adherence to strict safety protocols, including the correct disposal of chemical reagents, is a cornerstone of responsible research. This guide provides essential, immediate safety and logistical information for the proper disposal of Fmoc-Glu(O-2-PhiPr)-OH, a protected amino acid commonly utilized in peptide synthesis. Following these procedures will mitigate risks, ensure a safe laboratory environment, and maintain regulatory compliance.

Essential Safety and Handling Information

This compound is classified as a combustible solid and is hazardous to water (Water Hazard Class 2). Therefore, it must be handled and disposed of as hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain or in regular solid waste streams.

Key Physical and Chemical Properties:

PropertyValue
Appearance White to pale yellow powder
Molecular Formula C₂₉H₂₉NO₆
Molecular Weight 487.54 g/mol
Storage Class 11 (Combustible Solids)
Water Hazard Class (WGK) 2 (Hazardous to water)

Personal Protective Equipment (PPE)

Prior to handling this compound for disposal, all personnel must be equipped with the appropriate personal protective equipment:

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile).
Body Protection A lab coat or chemical-resistant apron.
Respiratory Protection A NIOSH-approved respirator is recommended if there is a risk of generating dust.

Step-by-Step Disposal Protocol

The fundamental principle for the disposal of this compound is to treat it as hazardous chemical waste. This procedure ensures the safety of laboratory personnel and prevents environmental contamination.

1. Waste Collection and Segregation:

  • Solid Waste: All solid waste containing this compound, including residual amounts in original containers, contaminated weighing paper, and used gloves, must be collected in a designated, compatible, and clearly labeled hazardous waste container. The container should be made of a material that will not react with the chemical, such as high-density polyethylene (HDPE). Ensure the container is kept tightly sealed when not in use.

  • Liquid Waste: Solutions containing this compound, such as from experimental workups or spill cleanups, must be collected in a separate, clearly labeled hazardous waste container for liquids. Do not mix with incompatible waste streams.

2. Waste Container Labeling:

The hazardous waste container must be clearly and accurately labeled. The label should include:

  • The words "Hazardous Waste."

  • The full chemical name: "this compound."

  • The primary hazards (e.g., "Combustible Solid," "Hazardous to Water").

  • The date the waste was first added to the container.

  • The name and contact information of the responsible researcher or laboratory.

3. Temporary Storage:

  • Store the sealed hazardous waste container in a designated hazardous waste accumulation area.

  • This area must be well-ventilated, away from sources of ignition, and segregated from incompatible materials.

  • Ensure the storage area complies with all institutional and local regulations for hazardous waste storage.

4. Final Disposal:

  • Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Follow all institutional, local, state, and federal regulations for the transportation and disposal of hazardous waste.

Experimental Workflow for Waste Handling

cluster_0 Preparation cluster_1 Waste Collection cluster_2 Labeling and Storage cluster_3 Final Disposal A Identify this compound Waste (Solid or Liquid) B Wear Appropriate PPE A->B C Select Designated Hazardous Waste Container B->C D Transfer Waste to Container C->D E Securely Seal Container D->E F Label Container with Contents and Hazards E->F G Store in Designated Hazardous Waste Area F->G H Contact EHS or Licensed Waste Contractor G->H I Follow Institutional and Regulatory Procedures H->I

This compound Waste Disposal Workflow

This comprehensive approach to the disposal of this compound ensures a safe and compliant laboratory environment, fostering a culture of safety and responsibility in scientific research.

Personal protective equipment for handling Fmoc-Glu(O-2-PhiPr)-OH

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety, handling, and disposal information for Fmoc-Glu(O-2-PhiPr)-OH (CAS No. 200616-39-3), a derivative of glutamic acid used in Fmoc solid-phase peptide synthesis (SPPS).[1][2] Adherence to these protocols is essential for ensuring personal safety and maintaining experimental integrity in the laboratory.

Hazard Identification and Precautionary Measures

While specific hazard classification data for this compound is not consistently available, it should be handled as a potentially hazardous chemical.[3] Safety Data Sheets for similar Fmoc-protected amino acids indicate they are not classified as hazardous substances; however, standard laboratory precautions for handling fine chemical powders should always be observed to minimize exposure.[4]

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory to prevent direct contact and inhalation. A risk assessment of specific laboratory procedures should be performed to determine if additional protection is necessary.[5]

Protection Type Equipment Specification & Rationale
Eye & Face Safety Goggles / Face ShieldANSI Z87.1 approved goggles are required to protect against dust and splashes. A face shield is recommended for procedures with a significant splash hazard.[5]
Hand Disposable Nitrile GlovesMinimum requirement for incidental contact. Double gloving is recommended. Gloves must be changed immediately upon contamination.[4][5]
Body Laboratory CoatA standard, properly fitting lab coat is required to protect skin and clothing.[4][5]
Respiratory Dust Mask / RespiratorAn N95-rated dust mask or a respirator is recommended, especially when weighing or handling larger quantities of the powder, to prevent inhalation.[4][5]
General Attire Long Pants & Closed-Toe ShoesStandard minimum attire for any laboratory where chemical handling occurs.[5]

Operational Protocol: Handling and Use

This protocol outlines the standard procedure for safely handling this compound in its solid form and preparing it for use in peptide synthesis.

Step 1: Preparation

  • Conduct all manipulations of the solid compound within a certified chemical fume hood to minimize inhalation risk.[6]

  • Ensure the work area is clean and uncluttered.

  • Don all required PPE as specified in the table above.

Step 2: Weighing and Aliquoting

  • Handle the container carefully to avoid aerosolizing the fine powder.

  • Use appropriate tools (e.g., spatula) to transfer the desired amount of the compound onto weighing paper or into a suitable container.

  • Avoid creating dust during transfer.[4][5]

  • Close the primary container tightly immediately after use.

Step 3: Use in Solid-Phase Peptide Synthesis

  • For use in SPPS, the weighed this compound is typically dissolved in an appropriate solvent, such as dimethylformamide (DMF).[7][8]

  • This solution is then used in the coupling step of the synthesis cycle after the N-terminal Fmoc group of the resin-bound peptide has been removed (typically with a 20% piperidine in DMF solution).[2][8]

Storage and Stability

Proper storage is critical to maintain the chemical's integrity.

Parameter Condition Notes
Temperature Long-term: -20°C.[9] Short-term: 15-25°C or 0°C are also cited.[1][3]For long-term stability, especially for lyophilized powder, storage at -20°C in a freezer is recommended.[5][9] Always follow the supplier's specific instructions.
Container Tightly sealed container.Protects from moisture and atmospheric contaminants.[4]
Environment Store in a dry, well-ventilated area away from heat or ignition sources.[4]

Disposal Plan

All waste containing this compound must be treated as chemical waste and handled according to institutional and local environmental regulations.[5]

  • Solid Waste: Carefully sweep up any spilled material, avoiding dust creation.[5] Place the sweepings and any contaminated consumables (e.g., weighing paper, gloves) into a clearly labeled, sealed bag or container for chemical waste disposal.[4][5]

  • Liquid Waste: Unused solutions should be collected in a designated, labeled hazardous waste container. Do not pour chemical waste down the drain.

  • Decontamination: Clean any contaminated surfaces with soap and plenty of water.

First Aid Measures

In the event of accidental exposure, follow these immediate first aid procedures.

Exposure Route First Aid Procedure
Inhalation Move the person to fresh air. If discomfort persists, seek medical attention.[4][5]
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation occurs, seek medical attention.[4][5]
Eye Contact Rinse eyes cautiously with plenty of water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If irritation persists, seek medical attention.[4][5]
Ingestion Rinse mouth thoroughly with water. Do not induce vomiting. Seek immediate medical attention.[4][5]

Mandatory Visualization

cluster_prep 1. Preparation cluster_handling 2. Weighing & Handling cluster_use 3. Use in Synthesis prep_fume_hood Work in Fume Hood prep_ppe Don Appropriate PPE weighing Weigh Solid Compound (Avoid Dust) prep_ppe->weighing dissolve Dissolve in Solvent (e.g., DMF) weighing->dissolve coupling Perform Coupling Reaction dissolve->coupling solid_waste Collect Solid Waste coupling->solid_waste Contaminated Consumables liquid_waste Collect Liquid Waste coupling->liquid_waste

References

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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fmoc-Glu(O-2-PhiPr)-OH
Reactant of Route 2
Reactant of Route 2
Fmoc-Glu(O-2-PhiPr)-OH

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